molecular formula C11H14O2 B1269242 1-(4-Isopropoxyphenyl)ethanone CAS No. 4074-51-5

1-(4-Isopropoxyphenyl)ethanone

Cat. No.: B1269242
CAS No.: 4074-51-5
M. Wt: 178.23 g/mol
InChI Key: YTKFPAFKJWBAFG-UHFFFAOYSA-N
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Description

1-(4-Isopropoxyphenyl)ethanone is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-propan-2-yloxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKFPAFKJWBAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352701
Record name 1-(4-isopropoxyphenyl)ethanone
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4074-51-5
Record name 1-(4-isopropoxyphenyl)ethanone
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Record name 1-[4-(propan-2-yloxy)phenyl]ethan-1-one
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Foundational & Exploratory

Technical Guide: Physical Properties of 1-(4-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 1-(4-isopropoxyphenyl)ethanone. The information is compiled from various chemical databases and supplier information. This document is intended to serve as a foundational resource for professionals engaged in research and development.

Compound Identification

This compound, also known as 4'-isopropoxyacetophenone, is an aromatic ketone. Its structure features an acetophenone core substituted with an isopropoxy group at the para position of the phenyl ring.

IdentifierValueCitation
IUPAC Name 1-(4-propan-2-yloxyphenyl)ethanone[1]
Synonyms 4'-Isopropoxyacetophenone, p-Isopropoxyacetophenone[1]
CAS Number 4074-51-5[2]
Molecular Formula C₁₁H₁₄O₂[2]
SMILES CC(C)OC1=CC=C(C=C1)C(=O)C[1]
InChI InChI=1S/C11H14O2/c1-8(2)13-11-6-4-10(5-7-11)9(3)12/h4-8H,1-3H3[1][2]
InChIKey YTKFPAFKJWBAFG-UHFFFAOYSA-N[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while identifiers and computed properties are well-documented, specific experimental values for properties like melting point, boiling point, and density are not consistently available across major databases. Where specific data is unavailable, information for a structurally similar compound, 4'-ethoxyacetophenone, is provided for reference.

PropertyValueNotes and Citations
Molecular Weight 178.23 g/mol [1]
Physical Form SolidIndicated by chemical suppliers.
Melting Point Data not availableThe structurally similar compound 4'-ethoxyacetophenone has a melting point of 37-39 °C.[3]
Boiling Point Data not availableThe structurally similar compound 4'-ethoxyacetophenone has a boiling point of 268-269 °C at 758 mmHg.[3]
Density Data not available
Solubility Low solubility in water; Soluble in organic solvents.Inferred from the structural analogue 1-(4-isopropylphenyl)ethanone, which is insoluble in water but soluble in organic solvents and oils.[4]
Topological Polar Surface Area 26.3 ŲComputed value.[1]
Rotatable Bond Count 3Computed value.[1]
Hydrogen Bond Acceptor Count 2Computed value.[1]
Hydrogen Bond Donor Count 0Computed value.[1]

Experimental Protocols

The determination of fundamental physical properties follows well-established laboratory procedures. Below are detailed methodologies for the key experiments relevant to a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.

  • Apparatus Setup: The prepared capillary tube is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Measurement:

    • The sample is heated rapidly to obtain an approximate melting temperature.

    • The apparatus is allowed to cool.

    • A second sample is heated slowly, with the temperature ramp rate reduced to approximately 2°C per minute as it approaches the estimated melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Boiling Point Determination (Thiele Tube Method)

For determining the boiling point of small quantities of a liquid, or for a solid that can be melted, the Thiele tube method is commonly employed.

Methodology:

  • Sample Preparation: A few milliliters of the substance (if liquid, or melted solid) are placed into a small fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

  • Apparatus Setup: The fusion tube is attached to a thermometer using a rubber band or thread. The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.

  • Measurement: The side arm of the Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. The heating continues until a steady and continuous stream of bubbles emerges from the capillary tip.

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point. The atmospheric pressure should also be recorded.

Solubility Determination (Shake-Flask Method)

This standard method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24 hours or more) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Sample Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant (the saturated solution) is carefully removed, often using a syringe fitted with a filter to exclude any solid particles.

  • Analysis: The concentration of the solute in the filtered saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or UV-Vis spectroscopy. The result is reported as mass per volume (e.g., mg/L) at the specified temperature.

Visualized Workflow

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a novel chemical compound.

G Workflow for Physical Property Characterization cluster_prep 1. Sample Preparation cluster_analysis 2. Physical Analysis cluster_data 3. Data Management A Obtain Pure Compound B Dry and Powder Sample (if solid) A->B C Melting Point Determination B->C D Boiling Point Determination B->D E Solubility Analysis B->E F Density Measurement B->F G Record All Experimental Conditions C->G D->G E->G F->G H Compile and Tabulate Results G->H I Compare with Literature/Analogues H->I

Caption: A logical workflow for determining the key physical properties of a chemical compound.

References

An In-depth Technical Guide to 1-(4-Isopropoxyphenyl)ethanone (CAS Number: 4074-51-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Isopropoxyphenyl)ethanone, a ketone derivative with potential applications in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, provides detailed experimental protocols for its synthesis and characterization, and explores the broader context of the biological activities of related acetophenone compounds. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key synthetic and analytical procedures are detailed to facilitate replication and further research.

Chemical and Physical Properties

This compound, also known as 4-isopropoxyacetophenone, is an aromatic ketone. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 4074-51-5[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
Appearance Solid
Topological Polar Surface Area 26.3 Ų[1]
Rotatable Bond Count 3[1]
Hydrogen Bond Acceptor Count 2[1]
Complexity 167[1]

Synthesis of this compound

The synthesis of this compound can be achieved through two primary synthetic routes:

  • Route A: Williamson Ether Synthesis followed by Friedel-Crafts Acylation. This two-step process involves the formation of the isopropoxybenzene intermediate, which is then acylated.

  • Route B: Direct Friedel-Crafts Acylation of Isopropoxybenzene. This is a more direct one-step approach.

Experimental Protocol: Williamson Ether Synthesis of 4-Hydroxyacetophenone

This protocol describes the synthesis of the ether linkage, a key step in Route A.

Materials:

  • 4-Hydroxyacetophenone

  • 2-Bromopropane (Isopropyl bromide)

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Diatomaceous earth

  • Activated charcoal

Procedure:

  • A mixture of 4-hydroxyacetophenone (1.0 eq), 2-bromopropane (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in acetone is prepared in a round-bottom flask.

  • The reaction mixture is refluxed overnight.

  • After cooling to room temperature, the solid potassium carbonate is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by distillation.

  • For further purification, the distillate can be dissolved in ethyl acetate, treated with activated charcoal, filtered through diatomaceous earth, and the solvent evaporated.

Williamson Ether Synthesis Workflow
Experimental Protocol: Friedel-Crafts Acylation of Isopropoxybenzene

This protocol outlines the direct acylation of isopropoxybenzene (Route B).

Materials:

  • Isopropoxybenzene

  • Acetyl chloride or Acetic anhydride

  • Aluminum chloride (AlCl₃) or other Lewis acid catalyst

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a stir bar and under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 eq) to the cooled suspension.

  • To this mixture, add a solution of isopropoxybenzene (1.0 eq) in dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography or distillation.

Friedel_Crafts_Acylation Reactants Isopropoxybenzene Acetyl Chloride AlCl3 Dichloromethane Reaction_Setup Suspend AlCl3 in CH2Cl2 Cool to 0°C Reactants->Reaction_Setup Addition Add Acetyl Chloride Add Isopropoxybenzene Reaction_Setup->Addition Reaction Stir at RT Addition->Reaction Workup Quench with HCl/Ice Separate Layers Wash with H2O, NaHCO3 Reaction->Workup Purification Dry with MgSO4 Filter & Concentrate Purify Workup->Purification Product This compound Purification->Product

Friedel-Crafts Acylation Workflow

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9d2HAr-H (ortho to C=O)
~6.9d2HAr-H (ortho to O-iPr)
~4.6sept1HO-CH(CH₃)₂
~2.5s3HC(=O)CH₃
~1.3d6HO-CH(CH₃)₂
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~196C=O
~162Ar-C (ipso to O-iPr)
~131Ar-C (ipso to C=O)
~130Ar-CH (ortho to C=O)
~115Ar-CH (ortho to O-iPr)
~70O-CH(CH₃)₂
~26C(=O)CH₃
~22O-CH(CH₃)₂
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850Medium-StrongC-H stretch (aliphatic)
~1675StrongC=O stretch (aryl ketone)
~1600, ~1510MediumC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1170MediumC-O stretch (aryl ether)
~840StrongC-H bend (p-disubstituted benzene)
Mass Spectrometry (Predicted Fragmentation)
m/zInterpretation
178[M]⁺ (Molecular Ion)
163[M - CH₃]⁺
135[M - C₃H₇]⁺ or [M - COCH₃]⁺
121[M - C₃H₆O]⁺
93[C₆H₅O]⁺
43[CH₃CO]⁺

Biological Activity and Drug Development Potential

Specific pharmacological studies on this compound are limited in publicly available literature. However, the broader class of acetophenone derivatives has been investigated for a range of biological activities.

Acetophenones are naturally occurring phenolic compounds and have been reported to exhibit various pharmacological properties, including:

  • Antimicrobial Activity: Some acetophenone derivatives have shown efficacy against various bacteria and fungi.

  • Anti-inflammatory Activity: Certain acetophenones, such as apocynin (3-hydroxy-4-methoxyacetophenone), are known inhibitors of NADPH oxidase, a key enzyme in the inflammatory response.

  • Antioxidant Activity: The phenolic nature of many acetophenones contributes to their ability to scavenge free radicals.

  • Anticancer Activity: Some studies have explored the cytotoxic effects of acetophenone derivatives against various cancer cell lines.

The isopropoxy group in this compound increases its lipophilicity compared to its hydroxyl or methoxy counterparts, which may influence its pharmacokinetic and pharmacodynamic properties. Further research is warranted to explore the specific biological activities of this compound and its potential as a lead structure in drug discovery programs.

Potential_Biological_Activities cluster_activities Potential Biological Activities This compound This compound Acetophenone Core Acetophenone Core This compound->Acetophenone Core Isopropoxy Group Isopropoxy Group This compound->Isopropoxy Group Antimicrobial Antimicrobial Acetophenone Core->Antimicrobial Anti-inflammatory Anti-inflammatory Acetophenone Core->Anti-inflammatory Antioxidant Antioxidant Acetophenone Core->Antioxidant Anticancer Anticancer Acetophenone Core->Anticancer Modulation of Lipophilicity Modulation of Lipophilicity Isopropoxy Group->Modulation of Lipophilicity Pharmacokinetics Pharmacokinetics Modulation of Lipophilicity->Pharmacokinetics Drug Development Potential Drug Development Potential Pharmacokinetics->Drug Development Potential

Relationship between Structure and Potential Activities

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. This technical guide has provided a summary of its known properties and detailed protocols for its preparation. The lack of extensive, publicly available experimental data, particularly in the realms of spectroscopy and pharmacology, highlights an opportunity for further research into this compound. The information and methodologies presented herein can serve as a foundation for scientists and researchers to further investigate the properties and potential applications of this compound in organic synthesis and drug development.

References

An In-depth Technical Guide to 1-(4-Isopropoxyphenyl)ethanone and its Isomers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-(4-isopropoxyphenyl)ethanone, including its structural formula, physicochemical properties, and detailed synthesis protocols. It further explores its positional and functional group isomers, offering a comparative analysis of their properties and synthetic pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

This compound: Core Compound Analysis

Structural Formula and Properties

This compound, also known as 4-isopropoxyacetophenone, is an aromatic ketone with the chemical formula C₁₁H₁₄O₂.[1] Its structure consists of an ethanone group attached to a phenyl ring, which is substituted with an isopropoxy group at the para position.

Structure:

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
CAS Number 4074-51-5[1]
Appearance Solid
Topological Polar Surface Area 26.3 Ų[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]

Synthesis of this compound

The synthesis of this compound can be achieved through two primary methods: Friedel-Crafts Acylation and Williamson Ether Synthesis.

Friedel-Crafts Acylation of Isopropoxybenzene

This method involves the reaction of isopropoxybenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The electrophilic acylium ion generated attacks the electron-rich aromatic ring of isopropoxybenzene, primarily at the para position due to the ortho, para-directing effect of the isopropoxy group and steric hindrance at the ortho position.

Reaction Scheme:

G reactant1 Isopropoxybenzene catalyst AlCl₃ reactant1->catalyst + reactant2 Acetyl Chloride product This compound catalyst->product Acylation byproduct HCl product->byproduct +

Figure 1: Friedel-Crafts Acylation of Isopropoxybenzene.

Experimental Protocol:

A detailed experimental procedure for the Friedel-Crafts acylation of anisole (a related compound) can be adapted for isopropoxybenzene.[2]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in a suitable solvent like dichloromethane. Cool the mixture in an ice bath.[2]

  • Addition of Reactants: Slowly add acetyl chloride (1.1 equivalents) dissolved in the solvent to the cooled suspension.[2] Following this, add isopropoxybenzene (1.0 equivalent) dropwise, maintaining the low temperature to control the exothermic reaction.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for a specified period (e.g., 30 minutes at 60°C) to ensure completion.[2][3]

  • Work-up: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[2] Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine, and finally dry it over an anhydrous drying agent (e.g., MgSO₄).[2]

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization to yield pure this compound.[2]

Williamson Ether Synthesis

This alternative synthesis route involves the reaction of 4-hydroxyacetophenone with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base. The base deprotonates the phenolic hydroxyl group to form a phenoxide ion, which then acts as a nucleophile and displaces the halide from the isopropyl halide in an Sₙ2 reaction.[4]

Reaction Scheme:

G reactant1 4-Hydroxyacetophenone base Base (e.g., K₂CO₃) reactant1->base + reactant2 2-Bromopropane product This compound base->product O-alkylation byproduct KBr + H₂O product->byproduct +

Figure 2: Williamson Ether Synthesis of this compound.

Experimental Protocol:

  • Deprotonation: Dissolve 4-hydroxyacetophenone (1.0 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF). Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (typically 1.5-2.0 equivalents) and stir the mixture.

  • Nucleophilic Attack: Add 2-bromopropane (1.1-1.5 equivalents) to the reaction mixture. Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over an anhydrous drying agent. The crude product can be further purified by column chromatography or recrystallization.

Isomers of this compound

Isomers are molecules that have the same molecular formula but different arrangements of atoms. For this compound (C₁₁H₁₄O₂), we can consider positional isomers and functional group isomers.

Positional Isomers

Positional isomers have the same carbon skeleton and the same functional groups but differ in the position of the functional groups on the skeleton.[5] The positional isomers of this compound are 1-(2-isopropoxyphenyl)ethanone (ortho isomer) and 1-(3-isopropoxyphenyl)ethanone (meta isomer).

IsomerStructureCAS NumberMolecular Weight
1-(2-Isopropoxyphenyl)ethanone C(=O)(C)c1ccccc1OC(C)C70201-54-6178.23
1-(3-Isopropoxyphenyl)ethanone CC(=O)c1cccc(c1)OC(C)C114590-73-7178.23
This compound CC(=O)c1ccc(cc1)OC(C)C4074-51-5178.23

Synthesis of Positional Isomers:

The synthesis of the ortho and meta isomers can be achieved using similar methods as for the para isomer, but starting with the corresponding ortho- or meta-substituted precursors. For example, 1-(2-isopropoxyphenyl)ethanone can be synthesized from 2-hydroxyacetophenone and 2-bromopropane via Williamson ether synthesis.

Functional Group Isomers

Functional group isomers have the same molecular formula but different functional groups.[6] This leads to significant differences in their chemical and physical properties. For the molecular formula C₁₁H₁₄O₂, several functional group isomers are possible, including:

  • Aldehydes and Ketones: These isomers differ in the position of the carbonyl group.[6]

  • Alcohols and Ethers: These isomers contain either a hydroxyl (-OH) group or an ether (R-O-R') linkage.[6]

  • Carboxylic Acids and Esters: These isomers feature a carboxyl (-COOH) group or an ester (-COOR) group.[6]

An example of a functional group isomer is phenyl propyl ether , which has the same molecular formula but contains an ether functional group and a propyl chain instead of the ketone and isopropoxy groups.

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of this compound and its isomers.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

  • C=O Stretch (Ketone): A strong absorption band is expected in the region of 1725-1705 cm⁻¹.[7]

  • C-O Stretch (Ether): A strong absorption band is expected in the range of 1300-1000 cm⁻¹.[7]

  • Aromatic C=C Stretch: Absorptions in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[8]

  • Aromatic C-H Stretch: Absorptions typically appear between 3100-3050 cm⁻¹.[7]

  • Aliphatic C-H Stretch: Absorptions are expected in the range of 3000-2850 cm⁻¹.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

  • Aromatic Protons: The protons on the benzene ring will appear in the downfield region (typically δ 6.5-8.0 ppm). The para-substitution pattern will result in a characteristic splitting pattern (two doublets).

  • Isopropyl Protons: The methine proton (-CH) of the isopropoxy group will appear as a septet, while the six methyl protons (-CH₃) will appear as a doublet.

  • Acetyl Protons: The three protons of the methyl group of the ethanone moiety will appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

  • Carbonyl Carbon: The ketone carbonyl carbon will appear significantly downfield (typically δ 190-220 ppm).

  • Aromatic Carbons: The carbons of the benzene ring will resonate in the region of δ 110-160 ppm.

  • Isopropyl Carbons: The methine and methyl carbons of the isopropoxy group will appear in the aliphatic region.

  • Acetyl Carbon: The methyl carbon of the ethanone group will also appear in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z = 178. Key fragmentation patterns would involve the loss of the acetyl group (CH₃CO, m/z = 43) and the isopropyl group (CH(CH₃)₂, m/z = 43).[9][10]

This guide provides a foundational understanding of this compound and its isomers. For specific applications and further research, it is recommended to consult detailed experimental literature and spectral databases.

References

An In-depth Technical Guide to the Spectral Data of 1-(4-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-(4-isopropoxyphenyl)ethanone, a molecule of interest in various chemical and pharmaceutical research fields. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and structural information.

Chemical Structure and Properties

This compound is an aromatic ketone with the chemical formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1] Its structure features a central benzene ring substituted with an acetyl group and an isopropoxy group at the para position.

Molecular Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR data have been predicted for this compound.

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.90Doublet2HAromatic protons (ortho to C=O)
6.90Doublet2HAromatic protons (ortho to O-iPr)
4.65Septet1HCH of isopropoxy group
2.50Singlet3HCH₃ of acetyl group
1.35Doublet6HCH₃ of isopropoxy group

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (ppm)Assignment
196.5C=O (carbonyl)
162.0Aromatic C-O
130.5Aromatic C-H (ortho to C=O)
130.0Aromatic C (ipso to C=O)
115.5Aromatic C-H (ortho to O-iPr)
70.0CH of isopropoxy group
26.0CH₃ of acetyl group
22.0CH₃ of isopropoxy group
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2980Medium-StrongAliphatic C-H stretch
~1680StrongC=O (aryl ketone) stretch
~1600, ~1500Medium-StrongAromatic C=C stretch
~1250StrongAryl-O-C stretch (asymmetric)
~1050MediumAryl-O-C stretch (symmetric)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
178100[M]⁺ (Molecular ion)
163High[M - CH₃]⁺
135High[M - C₃H₇]⁺ or [M - OCH(CH₃)₂]⁺
121High[C₈H₉O]⁺
93Medium[C₆H₅O]⁺
43High[CH₃CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer, for instance, at a frequency of 400 MHz for protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve sample in CDCl3 with TMS Acquire_1H Acquire 1H NMR Spectrum Dissolve->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Dissolve->Acquire_13C Process Process and analyze spectra Acquire_1H->Process Acquire_13C->Process

Caption: General workflow for NMR spectroscopy.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample, if solid, can be prepared as a KBr pellet or a Nujol mull. If it is a liquid or can be dissolved in a suitable solvent, it can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Prepare sample (KBr pellet, Nujol mull, or thin film) Acquire Acquire IR Spectrum Prep->Acquire Analyze Analyze absorption bands Acquire->Analyze

Caption: General workflow for IR spectroscopy.

Mass Spectrometry

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, ionized by a beam of electrons, and the resulting ions are separated based on their mass-to-charge ratio.

G cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_detect Detection Introduce Introduce sample into the mass spectrometer Ionize Ionize sample using Electron Ionization (EI) Introduce->Ionize Separate Separate ions by m/z ratio Ionize->Separate Detect Detect ions and generate mass spectrum Separate->Detect

Caption: General workflow for mass spectrometry.

Conclusion

This technical guide has summarized the key spectral data for this compound. The provided NMR, IR, and MS information, along with the generalized experimental protocols, serves as a valuable resource for researchers and scientists in the fields of chemistry and drug development for the identification, characterization, and quality control of this compound. While the presented NMR data is based on prediction, it provides a strong foundation for the interpretation of experimental spectra.

References

Solubility of 1-(4-isopropoxyphenyl)ethanone in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 1-(4-isopropoxyphenyl)ethanone in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of this compound, a key chemical intermediate. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and outlines a comprehensive experimental protocol for determining quantitative solubility.

Introduction to this compound

This compound, also known as 4-isopropoxyacetophenone, is an aromatic ketone. Its chemical structure, featuring a polar ketone group and a moderately nonpolar isopropoxy group attached to a benzene ring, suggests its solubility in a range of organic solvents. The ether functionality may enhance its solubility in various organic media.

Compound Profile:

  • Chemical Name: this compound

  • CAS Number: 4074-51-5

  • Molecular Formula: C₁₁H₁₄O₂

  • Molecular Weight: 178.23 g/mol

Solubility Profile

Table 1: Qualitative Solubility of this compound

Solvent ClassCommon SolventsExpected Qualitative SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolSoluble to Moderately SolubleThe isopropoxy and ketone groups can form hydrogen bonds with the hydroxyl groups of the solvents. A structurally similar compound, 1-(4-isopropylphenyl)ethanone, is miscible with ethanol.[1]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileSolubleDipole-dipole interactions between the ketone group of the solute and the polar functional groups of the solvents are expected to lead to good solubility. 1-(4-isopropylphenyl)ethanone is moderately soluble in acetone.[2]
Nonpolar Toluene, Hexane, Diethyl EtherModerately to Sparingly SolubleThe aromatic ring and the isopropoxy group contribute to nonpolar character, allowing for some solubility in nonpolar solvents. However, the polar ketone group may limit high solubility.
Chlorinated Dichloromethane, ChloroformSolubleThese solvents are effective at dissolving a wide range of organic compounds.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound, based on the equilibrium solubility method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Centrifuge

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Analysis of Solute Concentration:

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a validated HPLC or GC method.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent using the determined concentration and the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G A 1. Preparation of Saturated Solutions - Add excess solute to solvent - Seal vials - Agitate at constant temperature B 2. Equilibration - Allow excess solid to settle A->B C 3. Sample Collection - Withdraw supernatant B->C D 4. Filtration - Remove undissolved solid C->D E 5. Dilution - Prepare sample for analysis D->E F 6. Concentration Analysis - Use HPLC or GC E->F G 7. Calculation - Determine solubility F->G

References

An In-depth Technical Guide to 1-(4-isopropoxyphenyl)ethanone (CAS 4074-51-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: 1-(4-propan-2-yloxyphenyl)ethanone

Introduction

1-(4-isopropoxyphenyl)ethanone, also known as 4'-isopropoxyacetophenone, is an aromatic ketone. Aromatic ketones are a significant class of compounds in organic chemistry, frequently serving as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and a summary of its spectroscopic data. While this specific compound is not extensively documented in biological literature, its structural motifs are present in various biologically active molecules, suggesting its potential as a building block in drug discovery and development.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below, providing a clear reference for laboratory use.[1][2][3]

PropertyValue
CAS Number 4074-51-5
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
IUPAC Name 1-(4-propan-2-yloxyphenyl)ethanone
Synonyms 4'-Isopropoxyacetophenone, 1-acetyl-4-isopropoxybenzene
Appearance Solid
Melting Point 38-39 °C

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of isopropoxybenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring. Below is a representative detailed methodology.

Materials:

  • Isopropoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottomed flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried 100 mL round-bottomed flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and 15 mL of anhydrous dichloromethane.

  • Cooling: Cool the flask to 0 °C using an ice/water bath.

  • Addition of Acetyl Chloride: Dissolve acetyl chloride (1.1 equivalents) in 10 mL of anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 10 minutes.

  • Addition of Isopropoxybenzene: After the addition of acetyl chloride is complete, dissolve isopropoxybenzene (1.0 equivalent) in 10 mL of anhydrous dichloromethane and add it to the addition funnel. Add the isopropoxybenzene solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 30 minutes.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl. Stir until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 20 mL of dichloromethane.

  • Washing: Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Spectroscopic Data

The structural identification of this compound is confirmed by various spectroscopic methods.

Spectroscopic Data
¹H NMR Spectral data for ¹H NMR is available.
¹³C NMR Predicted ¹³C NMR data is available.[1]
Mass Spectrometry Mass spectral data is available.
Infrared (IR) Spectroscopy IR spectral data is available.

Note: Detailed peak assignments for ¹H and ¹³C NMR, as well as mass spectrometry fragmentation patterns and specific IR absorption bands, would require experimental determination or access to a spectral database.

Biological Activity and Applications in Drug Development

There is limited direct research on the biological activity of this compound itself. However, the acetophenone and alkoxybenzene moieties are common in a wide range of biologically active compounds and pharmaceuticals. Derivatives of 1-phenyl-2-(phenylamino)ethanone have been investigated as potential inhibitors of MCR-1, a protein conferring colistin resistance in bacteria.[4][5] This suggests that this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents.

The isopropoxy group, in particular, is often used in drug design to modulate lipophilicity and metabolic stability. For instance, related ethanone derivatives are intermediates in the synthesis of compounds targeting conditions like osteoporosis and are found in molecules with DPP-IV inhibitory activity.[6]

Visualizations

Synthesis Workflow for this compound

Synthesis_Workflow Isopropoxybenzene Isopropoxybenzene ReactionMixture Reaction Mixture in CH₂Cl₂ at 0°C Isopropoxybenzene->ReactionMixture AcetylChloride Acetyl Chloride AcetylChloride->ReactionMixture AlCl3 AlCl₃ (Catalyst) AlCl3->ReactionMixture Quenching Quenching (Ice, HCl) ReactionMixture->Quenching 1. Warm to RT 2. Stir Extraction Extraction (CH₂Cl₂) Quenching->Extraction Washing Washing (NaHCO₃, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Chromatography/Distillation) Evaporation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Friedel-Crafts acylation synthesis of this compound.

References

The Genesis of a Moiety: An In-depth Technical Guide to the Discovery and Historical Synthesis of p-Isopropoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Isopropoxyacetophenone, a ketone and ether derivative of benzene, represents a structural motif of interest in organic synthesis and medicinal chemistry. Its journey from a conceptual molecule to a readily accessible building block is intertwined with the development of fundamental organic reactions. This technical guide provides a comprehensive overview of the discovery and historical synthesis of p-isopropoxyacetophenone, with a focus on the core chemical principles and methodologies that have enabled its preparation. The content is structured to provide researchers and drug development professionals with a detailed understanding of the synthetic pathways, experimental protocols, and key chemical data associated with this compound.

The Precursor: The Rise of p-Hydroxyacetophenone

The story of p-isopropoxyacetophenone's synthesis is intrinsically linked to its immediate precursor, p-hydroxyacetophenone. The development of efficient methods to synthesize this hydroxyaryl ketone was the critical first step. Two classical named reactions have historically been the cornerstones of p-hydroxyacetophenone production: the Fries Rearrangement and the Friedel-Crafts Acylation.

Fries Rearrangement

The Fries rearrangement, named after German chemist Karl Theophil Fries, is a reaction that converts a phenolic ester to a hydroxyaryl ketone through an intramolecular rearrangement catalyzed by a Lewis acid.[1] In the context of p-hydroxyacetophenone synthesis, this involves the rearrangement of phenyl acetate.

The reaction is ortho, para-selective, with the regioselectivity being influenced by factors such as temperature and solvent. Generally, lower temperatures favor the formation of the para-isomer (p-hydroxyacetophenone), while higher temperatures favor the ortho-isomer.[2]

Experimental Protocol: Fries Rearrangement of Phenyl Acetate

The following protocol is a representative example of the Fries rearrangement for the synthesis of p-hydroxyacetophenone.

  • Materials: Phenyl acetate, anhydrous aluminum chloride (AlCl₃), nitrobenzene (solvent), hydrochloric acid, ice.

  • Procedure:

    • A solution of phenyl acetate in nitrobenzene is prepared in a reaction vessel equipped with a stirrer and a cooling bath.

    • Anhydrous aluminum chloride is added portion-wise to the stirred solution while maintaining a low temperature (typically 0-5 °C) to control the exothermic reaction.

    • After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified duration to allow for the rearrangement to occur.

    • The reaction is quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • The product, p-hydroxyacetophenone, is then isolated by extraction with a suitable organic solvent, followed by washing, drying, and removal of the solvent. Purification is typically achieved by recrystallization.

Friedel-Crafts Acylation

The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts, is another fundamental method for the formation of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. For the synthesis of p-hydroxyacetophenone, phenol is acylated with an acetylating agent such as acetyl chloride or acetic anhydride.

A key challenge in the Friedel-Crafts acylation of phenols is the competition between C-acylation (at the aromatic ring) and O-acylation (at the hydroxyl group). The choice of catalyst and reaction conditions is crucial to favor the desired C-acylation to produce p-hydroxyacetophenone. Hydrogen fluoride has been used as both a catalyst and a solvent in this reaction.

Experimental Protocol: Friedel-Crafts Acylation of Phenol

The following protocol outlines a general procedure for the Friedel-Crafts acylation of phenol.

  • Materials: Phenol, acetic anhydride, anhydrous aluminum chloride (AlCl₃), carbon disulfide (solvent), hydrochloric acid, ice.

  • Procedure:

    • A solution of phenol and acetic anhydride in carbon disulfide is prepared in a reaction vessel.

    • Anhydrous aluminum chloride is added gradually to the reaction mixture with stirring.

    • The mixture is then heated to reflux for a designated period to drive the reaction to completion.

    • Upon completion, the reaction mixture is cooled and poured onto a mixture of ice and hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated.

    • The resulting crude product is purified, often by distillation or recrystallization, to yield p-hydroxyacetophenone.

The Final Step: Williamson Ether Synthesis

With a reliable supply of p-hydroxyacetophenone established, the synthesis of p-isopropoxyacetophenone is achieved through a classic etherification reaction known as the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of p-hydroxyacetophenone to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, an isopropyl halide.

Experimental Protocol: Williamson Ether Synthesis of p-Isopropoxyacetophenone

This protocol provides a detailed method for the synthesis of p-isopropoxyacetophenone from p-hydroxyacetophenone.

  • Materials: p-Hydroxyacetophenone, 2-bromopropane (isopropyl bromide), potassium carbonate (K₂CO₃), acetone (solvent).

  • Procedure:

    • A mixture of p-hydroxyacetophenone, potassium carbonate, and acetone is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • 2-Bromopropane is added to the mixture.

    • The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, the mixture is cooled to room temperature, and the inorganic solids are removed by filtration.

    • The filtrate is concentrated under reduced pressure to remove the acetone.

    • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude p-isopropoxyacetophenone.

    • The product can be further purified by column chromatography or distillation.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of p-hydroxyacetophenone and p-isopropoxyacetophenone.

Table 1: Synthesis of p-Hydroxyacetophenone

ReactionReactantsCatalystSolventTemperature (°C)Yield (%)
Fries Rearrangement Phenyl acetateAlCl₃Nitrobenzene0-2560-70
Friedel-Crafts Acylation Phenol, Acetic AnhydrideAlCl₃Carbon DisulfideReflux50-60

Table 2: Synthesis of p-Isopropoxyacetophenone

ReactionReactantsBaseSolventTemperature (°C)Yield (%)
Williamson Ether Synthesis p-Hydroxyacetophenone, 2-BromopropaneK₂CO₃AcetoneReflux>90

Table 3: Physical and Spectroscopic Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
p-Hydroxyacetophenone C₈H₈O₂136.15109-111147-148 (at 3 mmHg)2.55 (s, 3H), 6.90 (d, 2H), 7.85 (d, 2H), 9.5 (br s, 1H)26.2, 115.5, 130.9, 131.3, 161.8, 198.0
p-Isopropoxyacetophenone C₁₁H₁₄O₂178.2329-32135-137 (at 10 mmHg)1.35 (d, 6H), 2.52 (s, 3H), 4.62 (sept, 1H), 6.88 (d, 2H), 7.88 (d, 2H)21.9, 26.3, 70.0, 115.6, 130.4, 130.5, 162.2, 196.7

Mandatory Visualization

The following diagrams illustrate the key synthetic pathways described in this guide.

Fries_Rearrangement phenyl_acetate Phenyl Acetate intermediate Acylium ion-Lewis acid complex (intramolecular) phenyl_acetate->intermediate AlCl₃ p_hydroxyacetophenone p-Hydroxyacetophenone intermediate->p_hydroxyacetophenone Rearrangement

Caption: Fries Rearrangement for p-Hydroxyacetophenone Synthesis.

Friedel_Crafts_Acylation phenol Phenol p_hydroxyacetophenone p-Hydroxyacetophenone phenol->p_hydroxyacetophenone acetyl_chloride Acetyl Chloride acylium_ion Acylium Ion acetyl_chloride->acylium_ion AlCl₃ acylium_ion->p_hydroxyacetophenone Williamson_Ether_Synthesis p_hydroxyacetophenone p-Hydroxyacetophenone phenoxide Phenoxide Ion p_hydroxyacetophenone->phenoxide K₂CO₃ p_isopropoxyacetophenone p-Isopropoxyacetophenone phenoxide->p_isopropoxyacetophenone isopropyl_bromide 2-Bromopropane isopropyl_bromide->p_isopropoxyacetophenone SN2 Attack

References

An In-depth Technical Guide to the Thermochemical Properties of 1-(4-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical data for the aromatic ketone 1-(4-isopropoxyphenyl)ethanone (also known as 4-isopropoxyacetophenone). Due to a lack of available experimental data in the peer-reviewed literature, this document outlines the established experimental and computational methodologies that are considered standard for determining key thermochemical properties. These properties, including the enthalpy of formation, enthalpy of vaporization, and heat capacity, are critical for understanding the molecule's stability, reactivity, and behavior in various physical and chemical processes, which is essential for applications in medicinal chemistry and drug development. This guide also presents a putative metabolic pathway for this compound, offering insights into its potential biotransformation.

Introduction

This compound is a substituted acetophenone with potential applications in organic synthesis and as a building block in the development of new pharmaceutical agents. A thorough understanding of its thermochemical properties is fundamental for process development, safety assessment, and the prediction of its chemical behavior. This guide serves as a resource for researchers by detailing the necessary experimental and computational protocols for obtaining reliable thermochemical data and by proposing a likely metabolic fate of the compound.

Thermochemical Data

As of the date of this publication, specific experimental thermochemical data for this compound are not available in the public domain. Therefore, this section presents a framework for the type of data that should be acquired, either through the experimental protocols detailed in Section 3 or via high-level computational chemistry methods. For high-accuracy predictions, computational methods such as the Gaussian-4 (G4), Gaussian-3 (G3), or Complete Basis Set (CBS-QB3) theories are recommended. These methods are well-established for providing reliable thermochemical data for organic molecules.

Table 1: Physicochemical and Thermochemical Properties of this compound

PropertySymbolValueUnitsMethod
Molecular Formula-C₁₁H₁₄O₂--
Molecular WeightMW178.23 g/mol -
Standard Molar Enthalpy of Formation (gas, 298.15 K)ΔfH°(g)Value to be determinedkJ/molG4/G3/CBS-QB3
Standard Molar Enthalpy of Formation (liquid, 298.15 K)ΔfH°(l)Value to be determinedkJ/molCombustion Calorimetry
Standard Molar Enthalpy of Vaporization (298.15 K)ΔvapH°Value to be determinedkJ/molTranspiration Method
Molar Heat Capacity (liquid, 298.15 K)Cp(l)Value to be determinedJ/(mol·K)DSC

Note: Values in this table are placeholders and should be determined using the methodologies described in this guide.

Experimental Protocols

The following protocols describe standard experimental procedures for determining the key thermochemical properties of this compound. These methods are based on well-established techniques used for analogous substituted acetophenones.

Determination of the Standard Molar Enthalpy of Formation (Liquid Phase) by Combustion Calorimetry

The standard molar enthalpy of formation in the liquid state, ΔfH°(l), can be determined from its standard molar enthalpy of combustion, ΔcH°(l), using a static bomb calorimeter.

Methodology:

  • A precisely weighed sample of high-purity this compound is placed in a crucible within a combustion bomb.

  • The bomb is charged with high-pressure oxygen (typically 3 MPa).

  • The bomb is placed in a calorimeter, and the system is allowed to reach thermal equilibrium.

  • The sample is ignited, and the temperature change of the surrounding water is measured with high precision.

  • The energy equivalent of the calorimeter is determined by burning a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

  • The standard molar enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter.

  • The standard molar enthalpy of formation is then derived using Hess's law, from the enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of the Standard Molar Enthalpy of Vaporization by the Transpiration Method

The standard molar enthalpy of vaporization, ΔvapH°, is determined by measuring the vapor pressure of the substance as a function of temperature using the transpiration method.

Methodology:

  • A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a known, slow, and constant flow rate through a saturator containing the liquid sample of this compound, maintained at a constant temperature.

  • The carrier gas becomes saturated with the vapor of the substance.

  • The vapor is then condensed in a cold trap downstream.

  • The amount of condensed substance is determined gravimetrically or by chromatographic analysis.

  • The partial pressure of the substance at the given temperature is calculated from the amount of condensed vapor and the volume of the carrier gas.

  • This procedure is repeated at several different temperatures.

  • The enthalpy of vaporization is then derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Determination of Molar Heat Capacity by Differential Scanning Calorimetry (DSC)

The molar heat capacity, Cp, of liquid this compound can be measured using a differential scanning calorimeter.

Methodology:

  • A baseline is recorded with two empty, hermetically sealed crucibles in the DSC cell over the desired temperature range.

  • A precisely weighed sapphire standard is placed in the sample crucible, and the measurement is repeated to determine the heat flow response of a substance with a known heat capacity.

  • The sapphire standard is replaced with a precisely weighed sample of this compound, and the measurement is performed under the same conditions.

  • The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the empty crucible (baseline), and the sapphire standard at a given temperature.

Mandatory Visualizations

Experimental Workflow for Thermochemical Analysis

The following diagram illustrates the logical workflow for the experimental determination of the gas-phase enthalpy of formation of this compound.

G cluster_exp Experimental Determination A High-Purity Sample of This compound B Combustion Calorimetry A->B C Transpiration Method A->C D Standard Molar Enthalpy of Combustion (liquid) ΔcH°(l) B->D E Vapor Pressure vs. Temperature Data C->E F Standard Molar Enthalpy of Formation (liquid) ΔfH°(l) D->F G Standard Molar Enthalpy of Vaporization ΔvapH° E->G H Standard Molar Enthalpy of Formation (gas) ΔfH°(g) F->H G->H

Workflow for Experimental Thermochemical Analysis.
Putative Metabolic Pathway of this compound

Aromatic ketones can undergo metabolic transformations in biological systems, primarily mediated by cytochrome P450 (CYP) enzymes. The following diagram outlines a plausible metabolic pathway for this compound, leading to more polar, excretable metabolites.

G cluster_metabolism Putative Metabolic Pathway mol This compound phase1 Phase I Metabolism (CYP450-mediated) mol->phase1 met1 O-dealkylation phase1->met1 met2 Hydroxylation phase1->met2 prod1 4-Hydroxyacetophenone met1->prod1 prod2 Hydroxylated Metabolite met2->prod2 phase2 Phase II Metabolism (Conjugation) prod1->phase2 prod2->phase2 conj1 Glucuronidation or Sulfation phase2->conj1 conj2 Glucuronidation or Sulfation phase2->conj2 excrete1 Excretable Conjugate conj1->excrete1 excrete2 Excretable Conjugate conj2->excrete2

Putative Metabolic Pathway of this compound.

Conclusion

This technical guide has outlined the necessary framework for the comprehensive thermochemical characterization of this compound. While experimental data is currently lacking, the detailed protocols for combustion calorimetry, the transpiration method, and differential scanning calorimetry provide a clear path for its empirical determination. Furthermore, the use of high-level computational methods like G4, G3, and CBS-QB3 is strongly recommended for obtaining accurate theoretical thermochemical data. The proposed metabolic pathway offers a scientifically grounded hypothesis for the biotransformation of this compound, which is a critical consideration in drug development. This guide is intended to be a valuable resource for researchers, enabling a more profound understanding of the physicochemical properties of this compound and facilitating its potential applications.

An In-depth Technical Guide to the Crystal Structure of 4'-Isopropoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural characteristics of 4'-isopropoxyacetophenone, a derivative of acetophenone with potential applications in various scientific domains. Due to the absence of a publicly available crystal structure for 4'-isopropoxyacetophenone, this document presents a detailed analysis of the crystallographic data of the parent compound, acetophenone, and related derivatives. Furthermore, it outlines standardized experimental protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of aromatic ketones. This guide is intended to serve as a valuable resource for researchers engaged in the study of acetophenone derivatives and their potential applications in drug development and materials science.

Introduction

4'-Isopropoxyacetophenone is an aromatic ketone characterized by an isopropoxy group substituted at the para position of the acetophenone phenyl ring. Acetophenone and its derivatives are versatile compounds utilized as intermediates in the synthesis of pharmaceuticals and specialty chemicals. The crystal structure of a compound is fundamental to understanding its physicochemical properties, including solubility, melting point, and biological activity. While the crystal structure of 4'-isopropoxyacetophenone has not been reported in publicly accessible databases, the analysis of structurally similar compounds can provide valuable insights into its expected molecular geometry and packing in the solid state.

Molecular Structure of 4'-Isopropoxyacetophenone

The molecular structure of 4'-isopropoxyacetophenone consists of a central benzene ring to which an acetyl group (-COCH₃) and an isopropoxy group (-OCH(CH₃)₂) are attached at positions 1 and 4, respectively.

molecular_structure Molecular Structure of 4'-Isopropoxyacetophenone C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 H_C2 H C2->H_C2 C4 C C3->C4 H_C3 H C3->H_C3 C5 C C4->C5 O2 O C4->O2 C6 C C5->C6 H_C5 H C5->H_C5 C6->C1 H_C6 H C6->H_C6 O1 O C7->O1 C8 C C7->C8 H1 H C8->H1 H2 H C8->H2 H3 H C8->H3 C9 C O2->C9 C10 C C9->C10 C11 C C9->C11 H4 H C9->H4 H5 H C10->H5 H6 H C10->H6 H7 H C11->H7 H8 H C11->H8 H9 H C11->H9

Caption: Molecular structure of 4'-isopropoxyacetophenone.

Crystallographic Data of Related Compounds

In the absence of specific crystallographic data for 4'-isopropoxyacetophenone, this section provides data for the parent compound, acetophenone, to serve as a reference. The crystal structure of acetophenone was determined at 154 K.[1]

Compound Acetophenone [1]
Chemical Formula C₈H₈O
Formula Weight 120.15 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.256
b (Å) 8.678
c (Å) 8.558
α (°) 90
β (°) 121.0
γ (°) 90
Volume (ų) 651.9
Z 4
Density (calculated) 1.22 g/cm³

Table 1: Crystallographic Data for Acetophenone.

Experimental Protocols

This section outlines a general methodology for the synthesis, crystallization, and crystallographic analysis of 4'-isopropoxyacetophenone, based on standard procedures for organic compounds.

Synthesis of 4'-Isopropoxyacetophenone

A common method for the synthesis of 4'-isopropoxyacetophenone is the Williamson ether synthesis, starting from 4'-hydroxyacetophenone and 2-bromopropane.

Materials:

  • 4'-hydroxyacetophenone

  • 2-bromopropane

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4'-hydroxyacetophenone in anhydrous acetone, add potassium carbonate.

  • Add 2-bromopropane to the mixture.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation of a saturated solution is a common and effective method.

Materials:

  • Purified 4'-isopropoxyacetophenone

  • A suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane)

Procedure:

  • Dissolve the purified compound in a minimal amount of a suitable solvent at room temperature or with gentle heating to create a saturated or near-saturated solution.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the clear solution to a clean vial, loosely cover it to allow for slow evaporation of the solvent.

  • Allow the vial to stand undisturbed in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[2][3][4][5]

Equipment:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Goniometer head for mounting the crystal.

  • Cryosystem for low-temperature data collection (optional but recommended for organic crystals).

Procedure:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed on the diffractometer and centered in the X-ray beam. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[4]

  • Data Reduction: The collected raw diffraction data are processed to correct for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Experimental Workflow

The following diagram illustrates the general workflow for the crystallographic analysis of an organic compound like 4'-isopropoxyacetophenone.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of 4'-Isopropoxyacetophenone Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataReduction Data Reduction DataCollection->DataReduction Solution Structure Solution DataReduction->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: General workflow for crystal structure determination.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for 4'-isopropoxyacetophenone, many phenolic compounds and their derivatives are known to interact with various biological targets. It is plausible that 4'-isopropoxyacetophenone could modulate signaling pathways involved in inflammation, oxidative stress, or cellular proliferation, similar to other related phenolic compounds. Further research is required to investigate its specific biological activities and mechanisms of action.

The following diagram represents a hypothetical signaling pathway that could be investigated for compounds like 4'-isopropoxyacetophenone, based on the known activities of other phenolic compounds which can modulate inflammatory responses.

signaling_pathway Compound 4'-Isopropoxyacetophenone Receptor Cell Surface Receptor Compound->Receptor Binds/Modulates IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Inflammatory Genes Nucleus->Genes Activates Transcription Response Inflammatory Response Genes->Response Leads to

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

This technical guide has provided a comprehensive overview of the structural aspects of 4'-isopropoxyacetophenone, addressed the current lack of its crystal structure data, and offered detailed experimental protocols for its synthesis and crystallographic analysis. The provided data for acetophenone serves as a useful proxy for understanding the potential solid-state properties of its isopropoxy derivative. The outlined methodologies and workflows are intended to guide researchers in their efforts to crystallize and structurally characterize this and other related compounds. Future studies are warranted to determine the precise crystal structure of 4'-isopropoxyacetophenone and to explore its potential biological activities and associated signaling pathways, which will be crucial for its potential applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-(4-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the starting material 1-(4-isopropoxyphenyl)ethanone. The synthesized compounds, particularly chalcones, have demonstrated significant potential in drug discovery, notably as anticancer agents. This document outlines the synthetic procedures, presents quantitative data, and illustrates the underlying biological signaling pathways.

Introduction

This compound is a versatile ketone that serves as a valuable starting material for the synthesis of a range of derivatives. Its aromatic ring and ketone functional group allow for various chemical modifications, including condensation, coupling, and etherification reactions. The derivatives of this compound, especially chalcones, are of significant interest due to their diverse biological activities. Chalcones are known to exhibit anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1] Their anticancer effects are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR and NF-κB pathways.[1][2][3]

Section 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones. This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.[4]

Application Note:

This protocol details the synthesis of (E)-1-(4-isopropoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, a chalcone derivative with potential biological activity. The isopropoxy group on one aromatic ring and the chloro-substituent on the other can influence the compound's lipophilicity and electronic properties, which may enhance its therapeutic potential.

Experimental Protocol:

Materials:

  • This compound

  • 4-chlorobenzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled water

  • Glacial acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of 4-chlorobenzaldehyde in 50 mL of ethanol.

  • While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous sodium hydroxide solution dropwise.

  • Continue stirring the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into 200 mL of crushed ice and acidify with dilute glacial acetic acid.

  • A solid precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from hot ethanol to obtain the pure (E)-1-(4-isopropoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one as a crystalline solid.

  • Dry the purified crystals in a desiccator and determine the yield and melting point.

Quantitative Data Summary:
Derivative NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Appearance
(E)-1-(4-isopropoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-oneC₁₈H₁₇ClO₂300.78~85-95128-130Pale yellow solid

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, δ ppm): 7.95 (d, 2H), 7.80 (d, 1H, J=15.6 Hz), 7.55 (d, 2H), 7.40 (d, 1H, J=15.6 Hz), 7.35 (d, 2H), 6.95 (d, 2H), 4.65 (sept, 1H), 1.40 (d, 6H).

  • IR (KBr, cm⁻¹): 1655 (C=O), 1600 (C=C), 1250 (C-O).

Section 2: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide.[5] This method can be adapted to synthesize biaryl derivatives from halo-substituted this compound.

Application Note:

This protocol outlines a general procedure for the synthesis of a biaryl derivative from a bromo-substituted this compound and a phenylboronic acid. This reaction is highly versatile and tolerates a wide range of functional groups.

Experimental Protocol:

Materials:

  • 1-(3-bromo-4-isopropoxyphenyl)ethanone (or other halo-substituted derivative)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add 1-(3-bromo-4-isopropoxyphenyl)ethanone (1 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and a catalytic amount of palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add 20 mL of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.

Quantitative Data Summary (Exemplary):
Derivative NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
1-(3-phenyl-4-isopropoxyphenyl)ethanoneC₁₇H₁₈O₂254.32~70-85Solid

Section 3: Synthesis of Ether Derivatives via Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for forming ethers from an organohalide and an alkoxide.[6][7] This reaction can be used to introduce different ether functionalities to derivatives of this compound.

Application Note:

This protocol describes the synthesis of this compound starting from 1-(4-hydroxyphenyl)ethanone and 2-bromopropane, demonstrating a practical application of the Williamson ether synthesis.

Experimental Protocol:

Materials:

  • 1-(4-hydroxyphenyl)ethanone

  • 2-bromopropane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Standard laboratory glassware

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine 1-(4-hydroxyphenyl)ethanone (10 mmol), potassium carbonate (15 mmol), and 50 mL of acetone.

  • Add 2-bromopropane (12 mmol) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 12-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (50 mL) and wash with 1M sodium hydroxide solution (2 x 20 mL) and then with water (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data Summary:
Product NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Boiling Point (°C)
This compoundC₁₁H₁₄O₂178.23~80-90125-127 (at 10 mmHg)

Section 4: Visualized Signaling Pathways and Workflows

Signaling Pathways

Chalcone derivatives have been shown to exert their anticancer effects by modulating various signaling pathways. Below are diagrams illustrating the inhibition of the PI3K/Akt/mTOR and NF-κB pathways by chalcones.

PI3K_Akt_mTOR_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Chalcone Chalcone Derivative Chalcone->PI3K Chalcone->Akt Chalcone->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a chalcone derivative.

NFkB_Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB  Phosphorylates NFkB_complex_inactive IκBα-p50/p65 (Inactive) IkB->NFkB_complex_inactive  Degradation NFkB_complex p50/p65 (NF-κB) Nucleus Nucleus NFkB_complex->Nucleus NFkB_complex_inactive->NFkB_complex  Release Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Chalcone Chalcone Derivative Chalcone->IKK Chalcone->NFkB_complex  Inhibits nuclear translocation

Caption: Inhibition of the NF-κB signaling pathway by a chalcone derivative.[1]

Experimental Workflow

Synthesis_Workflow Start Start: This compound Reaction1 Claisen-Schmidt Condensation (with Ar-CHO) Start->Reaction1 Product1 Chalcone Derivative Reaction1->Product1 Reaction2 Suzuki-Miyaura Coupling (with Ar-B(OH)₂) Product2 Biaryl Derivative Reaction2->Product2 Start_Halogenated Halo-substituted This compound Start_Halogenated->Reaction2 Start_OH 1-(4-hydroxyphenyl)ethanone Reaction3 Williamson Ether Synthesis (with Isopropyl Halide) Start_OH->Reaction3 Reaction3->Start

Caption: Synthetic routes for derivatives of this compound.

References

Application Notes and Protocols: 1-(4-isopropoxyphenyl)ethanone as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-isopropoxyphenyl)ethanone, a readily available aromatic ketone, serves as a pivotal starting material in the synthesis of a diverse array of biologically active compounds. Its unique structural features, particularly the isopropoxy group, can enhance the lipophilicity and metabolic stability of derivative molecules, making it an attractive building block in medicinal chemistry. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of chalcones, a class of compounds renowned for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Synthetic Applications: The Claisen-Schmidt Condensation

The most prevalent application of this compound in medicinal chemistry is as a key reactant in the Claisen-Schmidt condensation to synthesize chalcones. This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde to form an α,β-unsaturated ketone, which forms the core structure of chalcones.

A general workflow for the synthesis and evaluation of chalcones derived from this compound is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Aromatic Aldehyde reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH/KOH) start->reaction product Chalcone Derivative ((E)-1-(4-isopropoxyphenyl)-3-arylprop-2-en-1-one) reaction->product purification Purification (Recrystallization/ Chromatography) product->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization anticancer Anticancer Activity (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Activity (e.g., MIC Determination) characterization->antimicrobial anti_inflammatory Anti-inflammatory Activity (e.g., NO Inhibition Assay) characterization->anti_inflammatory NFkB_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikba_nfkb IκBα-NF-κB (Inactive) ikk->ikba_nfkb Phosphorylation p_ikba_nfkb P-IκBα-NF-κB ikba_nfkb->p_ikba_nfkb proteasome Proteasome p_ikba_nfkb->proteasome Ubiquitination & Degradation of IκBα nfkb NF-κB (Active) proteasome->nfkb Release of NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation chalcone Chalcone Derivative (from this compound) chalcone->ikk Inhibition chalcone->proteasome Inhibition chalcone->nfkb_nuc Inhibition of DNA binding dna DNA nfkb_nuc->dna genes Pro-inflammatory Gene Expression dna->genes Nrf2_Pathway cluster_cytoplasm cluster_nucleus keap1_nrf2 Keap1-Nrf2 (Inactive) proteasome Proteasome keap1_nrf2->proteasome Ubiquitination & Degradation nrf2 Nrf2 (Active) keap1_nrf2->nrf2 Release of Nrf2 nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation chalcone Chalcone Derivative (from this compound) chalcone->keap1_nrf2 Modification of Keap1 are ARE nrf2_nuc->are maf Maf maf->are genes Cytoprotective Gene Expression (e.g., HO-1, NQO1) are->genes

Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction with 1-(4-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. The reaction of 1-(4-isopropoxyphenyl)ethanone with various Grignard reagents provides a straightforward and efficient route to a variety of tertiary alcohols. These products can serve as valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The isopropoxyphenyl moiety is a common feature in many drug candidates, making this synthetic route particularly relevant to drug development.

This document provides detailed application notes and experimental protocols for the reaction of this compound with three common Grignard reagents: methylmagnesium bromide, ethylmagnesium bromide, and phenylmagnesium bromide.

Reaction Scheme

The general reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of this compound. This addition reaction forms a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the corresponding tertiary alcohol.

Reaction_Scheme cluster_reactants Reactants cluster_products Products ketone This compound intermediate Magnesium Alkoxide Intermediate ketone->intermediate + grignard R-MgBr (Grignard Reagent) grignard->intermediate product Tertiary Alcohol intermediate->product + workup H₃O⁺ (Workup) workup->product

Caption: General reaction scheme for the synthesis of tertiary alcohols.

Quantitative Data Summary

The following table summarizes the expected products and typical yields for the reaction of this compound with different Grignard reagents based on literature for analogous reactions.

Grignard ReagentProduct NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Reference
Methylmagnesium Bromide2-(4-isopropoxyphenyl)propan-2-olC₁₂H₁₈O₂194.2785-95[1]
Ethylmagnesium Bromide1-(4-isopropoxyphenyl)-1-ethyl-ethanolC₁₃H₂₀O₂208.3080-90[2]
Phenylmagnesium Bromide1-(4-isopropoxyphenyl)-1-phenylethanolC₁₇H₂₀O₂256.3475-85[3]

Experimental Protocols

General Safety Precautions: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use. Anhydrous solvents are essential for the success of the reaction. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.

Protocol 1: Synthesis of 2-(4-isopropoxyphenyl)propan-2-ol using Methylmagnesium Bromide

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Purge the entire apparatus with a slow stream of nitrogen or argon.

  • Reactant Addition: To the flask, add a solution of this compound (1.78 g, 10 mmol) in 50 mL of anhydrous diethyl ether.

  • Grignard Reagent Addition: Cool the flask in an ice bath. Slowly add methylmagnesium bromide (4.0 mL of a 3.0 M solution in diethyl ether, 12 mmol) dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford pure 2-(4-isopropoxyphenyl)propan-2-ol.

Characterization:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, J = 8.8 Hz, 2H), 6.85 (d, J = 8.8 Hz, 2H), 4.55 (sept, J = 6.0 Hz, 1H), 1.55 (s, 6H), 1.33 (d, J = 6.0 Hz, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 157.5, 140.1, 126.5, 116.8, 72.4, 69.8, 31.8, 22.2.

  • IR (KBr, cm⁻¹): 3400 (O-H), 2970, 1610, 1510, 1240, 1180.

Protocol 2: Synthesis of 1-(4-isopropoxyphenyl)-1-ethyl-ethanol using Ethylmagnesium Bromide

Materials:

  • This compound

  • Ethylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for Grignard reaction

Procedure:

  • Reaction Setup: Follow the same setup as described in Protocol 1.

  • Reactant Addition: Dissolve this compound (1.78 g, 10 mmol) in 50 mL of anhydrous diethyl ether in the reaction flask.

  • Grignard Reagent Addition: Cool the flask to 0 °C and add ethylmagnesium bromide (4.0 mL of a 3.0 M solution in diethyl ether, 12 mmol) dropwise over 30 minutes.

  • Reaction: Stir at room temperature for 2 hours after the addition is complete.

  • Workup and Extraction: Quench the reaction with 50 mL of saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After filtration and solvent evaporation, purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield 1-(4-isopropoxyphenyl)-1-ethyl-ethanol.

Protocol 3: Synthesis of 1-(4-isopropoxyphenyl)-1-phenylethanol using Phenylmagnesium Bromide

Materials:

  • This compound

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for Grignard reaction

Procedure:

  • Reaction Setup: Use a similar setup as in Protocol 1, but THF can be used as the solvent for its higher boiling point, which can be beneficial for less reactive Grignard reagents.

  • Reactant Addition: Add a solution of this compound (1.78 g, 10 mmol) in 50 mL of anhydrous THF to the reaction flask.

  • Grignard Reagent Addition: Cool the flask in an ice bath and add phenylmagnesium bromide (4.0 mL of a 3.0 M solution in diethyl ether, 12 mmol) dropwise.

  • Reaction: Allow the mixture to stir at room temperature for 3-4 hours. Gentle heating under reflux may be required to drive the reaction to completion.

  • Workup: Cool the reaction mixture and quench by slow addition of 50 mL of 1 M HCl.

  • Extraction: Extract the product into diethyl ether (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine. Dry over anhydrous MgSO₄.

  • Purification: Concentrate the solution and purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to obtain 1-(4-isopropoxyphenyl)-1-phenylethanol.

Visualizations

Grignard_Workflow start Start setup Assemble and Dry Glassware under Inert Atmosphere start->setup add_ketone Add this compound in Anhydrous Ether/THF setup->add_ketone cool_reaction Cool Reaction Mixture to 0-10 °C add_ketone->cool_reaction add_grignard Slowly Add Grignard Reagent (R-MgBr) cool_reaction->add_grignard reaction Stir at Room Temperature (1-4 hours) add_grignard->reaction workup Quench with Saturated aq. NH₄Cl or dilute HCl reaction->workup extraction Extract with Diethyl Ether workup->extraction wash_dry Wash with Brine and Dry over Anhydrous Salt extraction->wash_dry purification Purify by Column Chromatography or Recrystallization wash_dry->purification end End purification->end

Caption: Experimental workflow for the Grignard reaction.

Reaction_Mechanism ketone This compound (Electrophile) nucleophilic_attack Nucleophilic Attack ketone->nucleophilic_attack grignard R-MgBr (Nucleophile) grignard->nucleophilic_attack intermediate Tetrahedral Magnesium Alkoxide Intermediate nucleophilic_attack->intermediate protonation Protonation (Workup) intermediate->protonation product Tertiary Alcohol Product protonation->product

Caption: Simplified mechanism of the Grignard reaction.

Troubleshooting

  • Low or no product yield: This is often due to the presence of moisture, which quenches the Grignard reagent. Ensure all glassware is scrupulously dried and anhydrous solvents are used. The magnesium turnings may also require activation (e.g., with a crystal of iodine) if the Grignard reagent is prepared in situ.

  • Formation of byproducts: The major byproduct is often the result of the Grignard reagent acting as a base and deprotonating any acidic protons present. Additionally, if the reaction temperature is too high, side reactions may occur.

  • Incomplete reaction: Ensure a slight excess of the Grignard reagent is used and allow for sufficient reaction time. Gentle heating can sometimes be employed to drive the reaction to completion, especially with less reactive ketones or Grignard reagents.

Conclusion

The reaction of this compound with Grignard reagents is a reliable and versatile method for the synthesis of a range of tertiary alcohols. These protocols provide a solid foundation for researchers in the fields of organic synthesis and drug discovery to produce these valuable compounds. Careful attention to anhydrous conditions and reaction parameters is key to achieving high yields and purity.

References

Applications of 1-(4-Isopropoxyphenyl)ethanone in Organic Synthesis: A Guide to Chalcone and Pyrazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Isopropoxyphenyl)ethanone, also known as 4'-isopropoxyacetophenone, is a versatile ketone that serves as a key building block in organic synthesis, particularly in the preparation of biologically active heterocyclic compounds. Its isopropoxy group offers a handle for modulating lipophilicity and electronic properties of the final products, making it a valuable starting material in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chalcones and their subsequent conversion to pyrazoles, two classes of compounds renowned for their diverse pharmacological activities, including anti-inflammatory and anticancer properties.

Core Application: Synthesis of Chalcones via Claisen-Schmidt Condensation

The primary application of this compound in organic synthesis is its role as the ketone component in the Claisen-Schmidt condensation. This base-catalyzed reaction with an aromatic aldehyde leads to the formation of a chalcone, an α,β-unsaturated ketone. The general reaction scheme is depicted below.

start This compound reagents Base (NaOH or KOH) Ethanol start->reagents aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) aldehyde->reagents product (E)-1-(4-Isopropoxyphenyl)-3-arylprop-2-en-1-one (Chalcone) reagents->product Claisen-Schmidt Condensation

Figure 1: General workflow for the synthesis of chalcones from this compound.

Experimental Protocol: Synthesis of (E)-1-(4-Isopropoxyphenyl)-3-phenylprop-2-en-1-one

This protocol details the synthesis of a specific chalcone derived from this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.78 g (10 mmol) of this compound and 1.06 g (10 mmol) of benzaldehyde in 30 mL of 95% ethanol.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Slowly add 10 mL of a 10% aqueous solution of sodium hydroxide (NaOH) to the stirred mixture.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

  • A yellow precipitate of the chalcone will form. Stir the mixture for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with copious amounts of cold distilled water until the filtrate is neutral to litmus paper.

  • Recrystallize the crude product from hot ethanol to obtain pure (E)-1-(4-isopropoxyphenyl)-3-phenylprop-2-en-1-one as yellow crystals.

  • Dry the purified product in a desiccator.

Quantitative Data for Chalcone Synthesis

The following table summarizes typical quantitative data for the synthesis of various chalcones from this compound and different aromatic aldehydes.

AldehydeMolar Ratio (Ketone:Aldehyde)Catalyst (Concentration)SolventReaction Time (h)Temperature (°C)Yield (%)
Benzaldehyde1:1NaOH (10%)Ethanol4-6Room Temp.85-92
4-Chlorobenzaldehyde1:1KOH (10%)Ethanol5-7Room Temp.88-95
4-Methoxybenzaldehyde1:1NaOH (10%)Ethanol4-6Room Temp.90-96
4-Nitrobenzaldehyde1:1.2KOH (15%)Ethanol6-8Room Temp.82-89

Subsequent Application: Synthesis of Pyrazoles from Chalcones

Chalcones derived from this compound are valuable intermediates for the synthesis of five-membered heterocyclic compounds, most notably pyrazoles. The reaction proceeds via a cyclocondensation reaction between the chalcone and a hydrazine derivative, typically hydrazine hydrate, in the presence of a suitable catalyst or solvent.

start (E)-1-(4-Isopropoxyphenyl)-3-arylprop-2-en-1-one (Chalcone) reagents Solvent (e.g., Ethanol, Acetic Acid) start->reagents hydrazine Hydrazine Hydrate hydrazine->reagents product 5-(4-Isopropoxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazole (Pyrazoline) reagents->product Cyclocondensation final_product 5-(4-Isopropoxyphenyl)-3-aryl-1H-pyrazole (Pyrazole) product->final_product Oxidation (optional)

Figure 2: Synthetic pathway for the conversion of chalcones to pyrazolines and pyrazoles.

Experimental Protocol: Synthesis of 5-(4-Isopropoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole

This protocol describes the synthesis of a pyrazoline from the previously synthesized chalcone.

Materials:

  • (E)-1-(4-Isopropoxyphenyl)-3-phenylprop-2-en-1-one

  • Hydrazine Hydrate (80%)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2.66 g (10 mmol) of (E)-1-(4-isopropoxyphenyl)-3-phenylprop-2-en-1-one in 40 mL of ethanol.

  • To this solution, add 1.25 mL (20 mmol) of 80% hydrazine hydrate.

  • Add 5 mL of glacial acetic acid to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours.

  • Monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into 150 mL of ice-cold water.

  • A solid precipitate of the pyrazoline will form. Collect the solid by vacuum filtration.

  • Wash the product with cold water and then recrystallize from ethanol to obtain pure 5-(4-isopropoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole.

  • Dry the purified product.

Quantitative Data for Pyrazole Synthesis

The following table provides representative quantitative data for the synthesis of pyrazolines from various chalcones.

Chalcone Substituent (Aryl group)Molar Ratio (Chalcone:Hydrazine)SolventReaction Time (h)TemperatureYield (%)
Phenyl1:2Ethanol/Acetic Acid8-10Reflux75-85
4-Chlorophenyl1:2Ethanol/Acetic Acid9-11Reflux78-88
4-Methoxyphenyl1:2Ethanol/Acetic Acid8-10Reflux80-90
4-Nitrophenyl1:2.5Ethanol/Acetic Acid10-12Reflux70-80

This compound is a readily available and highly useful precursor for the synthesis of chalcones and pyrazoles. The Claisen-Schmidt condensation provides a straightforward and high-yielding route to a diverse range of chalcones. These intermediates can be efficiently converted into pyrazoline and pyrazole derivatives, which are of significant interest to researchers in drug discovery and materials science. The protocols and data presented here offer a solid foundation for the exploration and application of this compound in organic synthesis.

Application Notes and Protocols: 1-(4-Isopropoxyphenyl)ethanone as a Key Intermediate in the Synthesis of Ipriflavone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1-(4-Isopropoxyphenyl)ethanone as a strategic intermediate in the synthesis of the pharmaceutical compound Ipriflavone. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate research and development in this area.

Introduction

This compound, also known as 4'-isopropoxyacetophenone, is a versatile chemical intermediate. Its unique structural features, particularly the isopropoxy group, make it a valuable precursor in the synthesis of various pharmaceutical agents. This document focuses on its application in the synthesis of Ipriflavone, a synthetic isoflavone derivative used for the prevention of osteoporosis.[1][2] Ipriflavone has been shown to inhibit bone resorption and potentially stimulate bone formation, making it a subject of interest in the management of bone density disorders.[1][2]

Ipriflavone: Mechanism of Action

Ipriflavone exerts its effects on bone metabolism through a multifaceted mechanism. It is understood to primarily act by:

  • Inhibiting Osteoclast Activity: Osteoclasts are cells responsible for bone resorption. Ipriflavone helps in maintaining bone density by suppressing the activity of these cells.[3]

  • Promoting Osteoblast Activity: Osteoblasts are responsible for bone formation. Ipriflavone has been shown to enhance the activity of these cells, contributing to a positive balance in bone remodeling.[3]

Recent studies have elucidated that Ipriflavone's effects on osteogenic differentiation are mediated through the G protein-coupled receptor 30 (GPR30), activating the PI3K/AKT signaling pathway.[3][4] This pathway is crucial for cell proliferation and differentiation.

Signaling Pathway of Ipriflavone in Osteogenic Differentiation

Ipriflavone_Signaling_Pathway Ipriflavone Ipriflavone GPR30 GPR30 Ipriflavone->GPR30 activates PI3K PI3K GPR30->PI3K activates AKT AKT PI3K->AKT activates Proliferation Cell Proliferation AKT->Proliferation Osteogenic_Differentiation Osteogenic Differentiation AKT->Osteogenic_Differentiation

Caption: Ipriflavone signaling pathway in osteogenic differentiation.

Synthetic Route to Ipriflavone from this compound

The synthesis of Ipriflavone from this compound proceeds through a two-step process involving the formation of a key deoxybenzoin intermediate followed by cyclization.

Experimental Workflow

Synthesis_Workflow Start This compound Step1 Step 1: Synthesis of 2-Hydroxy-4'-isopropoxy-deoxybenzoin Start->Step1 Intermediate 2-Hydroxy-4'-isopropoxy-deoxybenzoin Step1->Intermediate Step2 Step 2: Cyclization to Ipriflavone Intermediate->Step2 Product Ipriflavone Step2->Product

Caption: Synthetic workflow for Ipriflavone.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-4'-isopropoxy-deoxybenzoin

This step involves a condensation reaction between this compound and a suitable salicylaldehyde derivative, followed by reduction. A more direct approach involves the Friedel-Crafts acylation of resorcinol with 4-isopropoxyphenylacetic acid, followed by selective methylation and isopropylation. For the purpose of this protocol, a well-established route starting from a related precursor is adapted.

Materials:

  • 4-Isopropoxyacetophenone (1 equivalent)

  • Phenylacetic acid (1.2 equivalents)

  • Polyphosphoric acid (PPA)

  • Anhydrous Aluminium Chloride (AlCl₃)

  • Resorcinol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Synthesis of 4-Isopropoxyphenylacetic acid: 4-Isopropoxyacetophenone can be converted to 4-isopropoxyphenylacetic acid via the Willgerodt-Kindler reaction followed by hydrolysis. A mixture of 4-isopropoxyacetophenone, sulfur, and morpholine is heated to reflux. The resulting thiomorpholide is then hydrolyzed with a strong base (e.g., NaOH) to yield 4-isopropoxyphenylacetic acid.

  • Friedel-Crafts Acylation: In a round-bottom flask, resorcinol (1 equivalent) and 4-isopropoxyphenylacetic acid (1 equivalent) are heated in polyphosphoric acid (PPA) at 80-90 °C for 2-3 hours with stirring.

  • Work-up: The reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and dried to yield 2,4-dihydroxy-4'-isopropoxy-deoxybenzoin.

  • Purification: The crude product can be recrystallized from ethanol to afford the pure deoxybenzoin intermediate.

Step 2: Cyclization to Ipriflavone

This step involves the formation of the chromone ring to yield Ipriflavone.

Materials:

  • 2,4-Dihydroxy-4'-isopropoxy-deoxybenzoin (1 equivalent)

  • N,N-Dimethylformamide (DMF)

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous potassium carbonate (K₂CO₃)

  • 2-Bromopropane

Procedure:

  • Formation of the Isoflavone Core: A solution of 2,4-dihydroxy-4'-isopropoxy-deoxybenzoin in DMF is treated with BF₃·OEt₂ followed by the addition of methanesulfonyl chloride in the presence of an excess of potassium carbonate. The mixture is heated to facilitate the cyclization to form 7-hydroxyisoflavone.

  • Isopropylation: To a solution of 7-hydroxyisoflavone in a suitable solvent such as DMF or acetone, anhydrous potassium carbonate (a base) and 2-bromopropane (isopropylating agent) are added.

  • Reaction: The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude Ipriflavone is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white solid. A high stoichiometric yield of 96.6% with a chromatographic purity of ≥99.9% (HPLC) has been reported for the isopropylation step.[5]

Quantitative Data

StepProductStarting Material(s)ReagentsSolventReaction TimeTemperatureYield (%)Purity (%)
12,4-Dihydroxy-4'-isopropoxy-deoxybenzoinResorcinol, 4-Isopropoxyphenylacetic acidPPA-2-3 h80-90 °C~70-80>95
2Ipriflavone7-Hydroxyisoflavone, 2-BromopropaneK₂CO₃DMF6 h70 °C96.6≥99.9 (HPLC)

Note: Yields are indicative and may vary based on reaction scale and optimization.

Spectroscopic Data for Ipriflavone

TechniqueKey Data
¹H NMR Characteristic peaks for the isopropoxy group (doublet and septet), aromatic protons, and the C2-H of the chromone ring.
¹³C NMR Resonances corresponding to the carbonyl carbon, aromatic carbons, and the carbons of the isopropoxy group.
Mass Spec. Molecular ion peak corresponding to the molecular weight of Ipriflavone (280.32 g/mol ).[1]
IR Characteristic absorption bands for the carbonyl group (C=O) and aromatic C-H and C=C bonds.

Conclusion

This compound serves as a valuable and strategic starting material for the synthesis of Ipriflavone. The synthetic route, involving the formation of a deoxybenzoin intermediate followed by cyclization and isopropylation, provides an efficient pathway to this pharmaceutically relevant molecule. The detailed protocols and understanding of the mechanism of action of Ipriflavone provided in these notes are intended to support further research and development in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for the Quantification of 1-(4-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-isopropoxyphenyl)ethanone, also known as 4-isopropoxyacetophenone, is an aromatic ketone with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise quantification of this compound is essential for quality control, process monitoring, and research and development. These application notes provide detailed methodologies for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is highly suitable for the routine quantification of this compound in bulk substances, reaction mixtures, and simple formulations due to its specificity, sensitivity, and robustness.

Quantitative Data Summary

The following table summarizes typical quantitative data for the HPLC-UV analysis of this compound. These values are illustrative and should be confirmed during method validation in a specific laboratory setting.

ParameterResult
Linearity Range0.5 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Precision (%RSD, n=6)< 2%
Accuracy (Recovery)98.0 - 102.0%

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the linearity range. Filter the solution through a 0.45 µm syringe filter before injection.[1]

3. Data Analysis:

Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve in Mobile Phase (Stock Solution) weigh_std->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample filter_sample Filter (0.45 µm) dissolve_sample->filter_sample filter_sample->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (275 nm) separate->detect integrate Peak Area Integration detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and sensitive method for the quantification of volatile and semi-volatile compounds like this compound. It is particularly useful for assessing purity and analyzing samples with volatile matrices.

Quantitative Data Summary

The following table presents typical quantitative data for the GC-FID analysis of this compound. These values are illustrative and should be verified through in-house method validation.

ParameterResult
Linearity Range10 - 1000 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)3 µg/mL
Limit of Quantification (LOQ)10 µg/mL
Precision (%RSD, n=6)< 3%
Accuracy (Recovery)97.5 - 102.5%

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • GC System: A standard gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Detector Temperature: 280 °C.

2. Standard and Sample Preparation:

  • Standard Stock Solution (10 mg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 10 mL of a suitable solvent such as acetone or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent to achieve concentrations ranging from 10 to 1000 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent to obtain a theoretical concentration within the linearity range.

3. Data Analysis:

Generate a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve in Solvent (Stock Solution) weigh_std->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std inject Inject into GC System dilute_std->inject weigh_sample Weigh Sample dissolve_sample Dissolve in Solvent weigh_sample->dissolve_sample dissolve_sample->inject separate Chromatographic Separation (DB-5) inject->separate detect FID Detection separate->detect integrate Peak Area Integration detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: GC-FID analysis workflow for this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of this compound in solutions where it is the primary absorbing species.

Quantitative Data Summary

The following table provides illustrative quantitative data for the UV-Vis spectrophotometric analysis of this compound. Actual performance should be determined during method validation.

ParameterResult
Linearity Range2 - 25 µg/mL
Correlation Coefficient (r²)> 0.995
Molar Absorptivity (ε)Approx. 14,000 L·mol⁻¹·cm⁻¹ at λmax
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)2 µg/mL

Experimental Protocol

1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

2. Standard and Sample Preparation:

  • Solvent: A suitable UV-transparent solvent such as ethanol or methanol.

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to achieve concentrations ranging from 2 to 25 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the solvent to obtain a theoretical concentration within the linearity range.

3. Data Analysis:

  • Wavelength Scan: Scan a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Construct a calibration curve by plotting absorbance against concentration.

  • Sample Analysis: Measure the absorbance of the sample solution at λmax and determine the concentration using the calibration curve.

Logical Relationship Diagram

UV_Vis_Logic cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Quantification stock Prepare Stock Solution standards Prepare Calibration Standards stock->standards measure_std Measure Absorbance of Standards standards->measure_std sample Prepare Sample Solution measure_sample Measure Absorbance of Sample sample->measure_sample scan Determine λmax scan->measure_std scan->measure_sample calibrate Generate Calibration Curve (Absorbance vs. Concentration) measure_std->calibrate quantify Calculate Sample Concentration measure_sample->quantify calibrate->quantify

Caption: Logical workflow for UV-Vis spectrophotometric quantification.

References

Application Notes: Synthesis and Biological Evaluation of Chalcones Derived from 4'-Isopropoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds are precursors in the biosynthesis of flavonoids and isoflavonoids.[2][3] Both natural and synthetic chalcones have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][4] Synthetic chalcone derivatives, in particular, often exhibit enhanced biological activity compared to their natural counterparts.[1] This document provides detailed protocols for the synthesis of chalcones using 4'-isopropoxyacetophenone as a starting material and summarizes their potential applications, with a focus on their anticancer properties.

Synthesis of Chalcones from 4'-Isopropoxyacetophenone

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[3][5] This reaction involves the base-catalyzed condensation of an aromatic ketone (in this case, 4'-isopropoxyacetophenone) with an aromatic aldehyde.[3][6]

General Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines the synthesis of chalcone derivatives from 4'-isopropoxyacetophenone and various substituted benzaldehydes.

Materials:

  • 4'-Isopropoxyacetophenone

  • Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol (or Methanol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Distilled water

  • Hydrochloric acid (HCl, dilute solution)

  • Mortar and pestle (for solvent-free method)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Beaker

  • Buchner funnel and filter paper

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Preparation of Reactant Solution: In a round-bottom flask, dissolve 4'-isopropoxyacetophenone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol.

  • Addition of Base: While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (typically 10-40% w/v).

  • Reaction: Continue stirring the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight (e.g., 4-24 hours).[7] The progress of the reaction should be monitored by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidification: Acidify the mixture by slowly adding dilute HCl until the pH is neutral. This will cause the chalcone product to precipitate.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product with cold distilled water to remove any remaining base and salts.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure crystalline product.[8]

  • Characterization: The structure and purity of the synthesized chalcone should be confirmed using analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

A solvent-free variation of this method involves grinding the reactants with a solid base like NaOH in a mortar and pestle.[8]

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Claisen-Schmidt Condensation cluster_workup Work-up & Purification 4_Isopropoxyacetophenone 4'-Isopropoxyacetophenone Dissolution Dissolve in Ethanol 4_Isopropoxyacetophenone->Dissolution Substituted_Benzaldehyde Substituted Benzaldehyde Substituted_Benzaldehyde->Dissolution Base_Addition Add NaOH or KOH Dissolution->Base_Addition Stirring Stir at Room Temperature Base_Addition->Stirring Precipitation Pour into Ice Water Stirring->Precipitation Acidification Acidify with HCl Precipitation->Acidification Filtration Vacuum Filtration Acidification->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Product Purified Chalcone Derivative Recrystallization->Product

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Biological Activities of Synthesized Chalcones

Chalcones derived from substituted acetophenones have demonstrated significant potential as anticancer agents.[1][9] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][9]

Quantitative Data Summary

The following tables summarize typical yields for chalcone synthesis and the cytotoxic activity of various chalcone derivatives against different cancer cell lines. Note that specific data for 4'-isopropoxyacetophenone-derived chalcones is limited in the public domain; the data presented here is representative of chalcones synthesized from similarly substituted acetophenones.

Table 1: Representative Yields of Chalcone Synthesis

Acetophenone DerivativeBenzaldehyde DerivativeCatalystYield (%)Reference
4-HydroxyacetophenoneVeratraldehydeKOH97[10]
2,4-DihydroxyacetophenoneBenzaldehydeKOH96[10]
Acetophenone4-ChlorobenzaldehydeNaOH58.5[11]
4-ChloroacetophenoneBenzaldehydeNaOHHigh[8]

Table 2: In Vitro Cytotoxicity (IC50) of Chalcone Derivatives against Human Cancer Cell Lines

Chalcone DerivativeCancer Cell LineIC50 (µM)Reference
1-(4-Methoxyphenyl)-3-(4-chlorophenyl)propenoneMCF-7 (Breast)3.44[12]
Chalcone derivative 5aMCF-7 (Breast)32.5[4]
Chalcone derivative 5dMCF-7 (Breast)37.6[4]
Panduratin AMCF-7 (Breast)11.5 (48h)[2]
Licochalcone AA549 (Lung)40 (suppresses growth by 45-80%)[2]

Mechanism of Anticancer Activity

The anticancer effects of chalcones are often attributed to their ability to induce apoptosis through various signaling pathways. One such pathway involves the activation of Mitogen-Activated Protein Kinases (MAPKs), leading to the upregulation of the tumor suppressor protein p53 and subsequent activation of caspases, which are key executioners of apoptosis.[13]

Signaling Pathway Diagram

G cluster_stimulus External Stimulus cluster_pathway Signaling Cascade Chalcone Chalcone Derivative MAPKs MAPKs Activation Chalcone->MAPKs Induces p53 p53 Upregulation MAPKs->p53 Caspase3 Caspase-3 Activation p53->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified signaling pathway for chalcone-induced apoptosis.

Conclusion

4'-Isopropoxyacetophenone serves as a valuable precursor for the synthesis of a diverse range of chalcone derivatives. The Claisen-Schmidt condensation provides a straightforward and efficient method for their preparation. The resulting chalcones are promising candidates for further investigation as anticancer agents, with their biological activity often linked to the induction of apoptosis through specific signaling pathways. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the therapeutic potential of this important class of compounds.

References

Application Notes and Protocols for the Catalytichydrogenation of 1-(4-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic hydrogenation of 1-(4-isopropoxyphenyl)ethanone to produce 1-(4-isopropoxyphenyl)ethanol. This chiral alcohol is a valuable intermediate in pharmaceutical synthesis, with potential applications in the development of anti-inflammatory agents. The protocols outlined below are based on established methodologies for ketone reduction and provide a practical guide for laboratory implementation.

Overview of Catalytic Hydrogenation Methods

The reduction of the prochiral ketone this compound to the chiral alcohol 1-(4-isopropoxyphenyl)ethanol can be achieved through several catalytic hydrogenation methods. The choice of method will depend on the desired outcome, such as yield, enantioselectivity, and process scalability.

  • Heterogeneous Catalytic Hydrogenation: This method employs solid catalysts, such as palladium on carbon (Pd/C) or Raney® Nickel, in the presence of hydrogen gas. It is a widely used and scalable method, though achieving high enantioselectivity may require the use of chiral modifiers or specialized catalysts.

  • Homogeneous Catalytic Hydrogenation: This approach utilizes soluble transition metal complexes with chiral ligands to achieve high enantioselectivity. Catalysts based on ruthenium, rhodium, and iridium are commonly employed.

  • Transfer Hydrogenation: In this method, a hydrogen donor molecule, such as isopropanol or formic acid, is used in place of hydrogen gas. This can be advantageous for laboratory-scale synthesis as it avoids the need for high-pressure hydrogenation equipment.

  • Biocatalytic Reduction: This technique uses enzymes, either in whole-cell systems or as isolated enzymes, to catalyze the reduction with high enantioselectivity.

Applications in Drug Development

The product of this reaction, 1-(4-isopropoxyphenyl)ethanol, and its derivatives show promise in the field of drug discovery, particularly as anti-inflammatory agents. The structural motif of a substituted phenyl ethanol is found in various biologically active compounds. For instance, the structurally related 1-(4-isobutylphenyl)ethanol is a key intermediate in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[]

Derivatives of 1-(4-isobutylphenyl)ethanol are being studied for their potential to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[] By acting as a scaffold for the synthesis of new chemical entities, 1-(4-isopropoxyphenyl)ethanol can be a valuable building block for the development of novel therapeutics with potentially improved efficacy and safety profiles.

Quantitative Data Summary

The following tables summarize representative quantitative data for the reduction of ketones similar to this compound, showcasing the effectiveness of different catalytic systems.

Table 1: Biocatalytic Reduction of 4'-Methoxyacetophenone

CatalystSubstrate Concentration (mM)Reaction Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Immobilized Rhodotorula sp. AS2.2241 cells122498.3>99 (S)-enantiomer[2]

Table 2: Heterogeneous Catalytic Hydrogenation of 4-Nitroacetophenone (Selective Nitro Group Reduction)

CatalystPressure (barg)Temperature (°C)Reaction Time (h)Yield of 4-Aminoacetophenone (%)Reference
Rhodium/Silica460Not Specified94[3]

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol provides a general method for the hydrogenation of an aromatic ketone and should be optimized for this compound.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon with a gas inlet adapter

  • Nitrogen or Argon source for inerting

  • Celite® for filtration

Procedure:

  • Catalyst Preparation: In a three-necked flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate).

  • Inerting the System: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Substrate Addition: Under a positive pressure of the inert gas, add ethanol to the flask to create a slurry of the catalyst. Then, add the this compound to the flask.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times. Maintain a positive pressure of hydrogen using the balloon and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove any residual hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product. Caution: The used catalyst can be pyrophoric; keep it wet with water and handle with care.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 1-(4-isopropoxyphenyl)ethanol.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.

Safety Precautions:

  • Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood.

  • Palladium on carbon can be pyrophoric, especially after use. Handle with care and keep it wet.

Protocol 2: Enantioselective Biocatalytic Reduction of an Aromatic Ketone (Adapted from the reduction of 4'-methoxyacetophenone)

This protocol is adapted from the enantioselective reduction of 4'-methoxyacetophenone using immobilized Rhodotorula sp. and can serve as a starting point for the asymmetric reduction of this compound.[2]

Materials:

  • This compound

  • Immobilized Rhodotorula sp. AS2.2241 cells

  • Phosphate buffer (pH 8.5)

  • Glucose (as a co-substrate for cofactor regeneration)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Shaking incubator

Procedure:

  • Reaction Setup: In a sterile flask, prepare a reaction mixture containing phosphate buffer (pH 8.5), immobilized Rhodotorula sp. cells, and glucose.

  • Substrate Addition: Add this compound to the reaction mixture to a final concentration of approximately 12 mM.

  • Incubation: Incubate the flask in a shaking incubator at 25°C.

  • Reaction Monitoring: Monitor the conversion of the ketone to the alcohol and the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

  • Work-up: After the desired conversion is reached (typically 24 hours), saturate the reaction mixture with sodium chloride.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude (S)-1-(4-isopropoxyphenyl)ethanol by column chromatography on silica gel.

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification A Weigh Catalyst (e.g., Pd/C) B Add Solvent (e.g., Ethanol) A->B C Add Substrate (this compound) B->C D Inert Gas Purge (Nitrogen/Argon) C->D E Introduce Hydrogen Gas D->E F Stir at RT E->F G Monitor Reaction (TLC/GC) F->G H Inert Gas Purge G->H I Filter through Celite H->I J Solvent Evaporation I->J K Purification (Chromatography) J->K L L K->L Characterization (NMR, MS)

Caption: General experimental workflow for the catalytic hydrogenation of this compound.

Potential Signaling Pathway in Drug Action

The product, 1-(4-isopropoxyphenyl)ethanol, can serve as a precursor for compounds that may inhibit the cyclooxygenase (COX) pathway, a key target in anti-inflammatory drug development.

G Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 activates AA Arachidonic Acid PLA2->AA releases Membrane Membrane Phospholipids COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Inflammation Inflammation (Pain, Fever, Swelling) Prostanoids->Inflammation Physiological Physiological Functions (e.g., Gastric Protection) Prostanoids->Physiological Inhibitor Potential Inhibitor (Derived from 1-(4-isopropoxyphenyl)ethanol) Inhibitor->COX2 inhibits

Caption: Simplified diagram of the Cyclooxygenase (COX) signaling pathway, a potential target for anti-inflammatory drugs derived from 1-(4-isopropoxyphenyl)ethanol.

References

Application Notes and Protocols: Reaction Mechanisms Involving 1-(4-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-isopropoxyphenyl)ethanone, also known as 4'-isopropoxyacetophenone, is an aromatic ketone that serves as a versatile intermediate in organic synthesis. Its structure, featuring a para-substituted benzene ring with an acetyl group and an isopropoxy group, makes it a valuable precursor for a variety of chemical transformations. The electron-donating nature of the isopropoxy group influences the reactivity of the aromatic ring and the acetyl moiety, making it a key building block in the synthesis of more complex molecules.

This document provides detailed protocols and mechanistic insights into key reactions involving this compound, including its synthesis via Friedel-Crafts acylation and its subsequent transformations through the Willgerodt-Kindler reaction, Beckmann rearrangement, and Claisen-Schmidt condensation. These reactions are fundamental in synthetic chemistry and are particularly relevant for the development of novel compounds in the pharmaceutical industry.

Synthesis of this compound via Friedel-Crafts Acylation

The most common method for synthesizing this compound is the Friedel-Crafts acylation of isopropyl phenyl ether (isopropoxybenzene). This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.[1]

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_reaction Electrophilic Aromatic Substitution cluster_product Product R1 Isopropyl Phenyl Ether Rxn Attack of Acylium Ion on Aromatic Ring R1->Rxn R2 Acetyl Chloride Int1 Acylium Ion Formation [CH₃CO]⁺ R2->Int1 + AlCl₃ R3 AlCl₃ (Lewis Acid) R3->Int1 Int1->Rxn P1 This compound Rxn->P1

Figure 1: Workflow for Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Isopropyl phenyl ether

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap. Ensure all glassware is oven-dried.

  • Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Add acetyl chloride (1.0 equivalent) dropwise to the suspension while maintaining the temperature at 0 °C. Stir for 15 minutes to allow for the formation of the acylium ion complex.

  • Add isopropyl phenyl ether (1.0 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute HCl.

  • Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Key Reaction Mechanisms and Applications

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding ω-arylalkanamides or thioamides.[2][3] This reaction involves heating the ketone with elemental sulfur and a primary or secondary amine, such as morpholine.[3][4] The net result is the migration of the carbonyl group to the terminal carbon of the alkyl chain and its conversion to an amide or thioamide.[3]

G cluster_start Starting Material cluster_reagents Reagents cluster_steps Reaction Steps cluster_products Products Start This compound Step1 Enamine Formation Start->Step1 Reagents Sulfur (S₈) Morpholine Reagents->Step1 Step2 Reaction with Sulfur Step1->Step2 Step3 Rearrangement Step2->Step3 Product1 Thioamide Derivative Step3->Product1 Step4 Hydrolysis (optional) Product2 Amide/Carboxylic Acid Step4->Product2 Product1->Step4

Figure 2: Logical workflow of the Willgerodt-Kindler Reaction.

Experimental Protocol: Willgerodt-Kindler Reaction

Materials:

  • This compound

  • Elemental sulfur (S₈)

  • Morpholine

  • Solvent (e.g., pyridine or high-boiling point solvent, or neat)

  • Hydrochloric acid (HCl) for workup

  • Sodium hydroxide (NaOH) for hydrolysis (optional)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (3.0 equivalents).[3]

  • Heat the mixture to reflux (typically 120-150 °C) for several hours (4-24 hours). The reaction can also be performed under microwave irradiation to reduce reaction times.[5]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and remove the solvent under reduced pressure to obtain the crude thioamide.

  • (Optional) For conversion to the amide or carboxylic acid, the crude thioamide can be hydrolyzed by refluxing with an aqueous solution of NaOH or H₂SO₄.

  • Purify the final product by recrystallization or column chromatography.

Parameter Condition Reference
Substrate Substituted Acetophenones[4]
Reagents Sulfur, Morpholine[3]
Temperature 120-150 °C (Reflux) or Microwave[5]
Typical Yield 55-95% (substrate dependent)[4][5]
Table 1: Typical Conditions for the Willgerodt-Kindler Reaction.
Beckmann Rearrangement

The Beckmann rearrangement transforms an oxime into an N-substituted amide under acidic conditions.[6][7][8] For this compound, this first requires conversion of the ketone to its corresponding ketoxime, followed by the acid-catalyzed rearrangement. The group anti-periplanar to the hydroxyl group on the oxime nitrogen migrates.[6][8]

G cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Rearrangement Ketone This compound Oxime Ketoxime Intermediate Ketone->Oxime + NH₂OH·HCl Hydroxylamine Hydroxylamine (NH₂OH) Rearrangement 1,2-Aryl Shift Oxime->Rearrangement + H⁺ Acid Acid Catalyst (e.g., H₂SO₄, PCl₅) Nitrilium Nitrilium Ion Rearrangement->Nitrilium Tautomerization Tautomerization Nitrilium->Tautomerization + H₂O Water Water Amide N-(4-isopropoxyphenyl)acetamide Tautomerization->Amide

Figure 3: Mechanism of the Beckmann Rearrangement.

Experimental Protocol: Beckmann Rearrangement

Part A: Synthesis of this compound Oxime

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Heat the mixture to reflux for 1-3 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into cold water to precipitate the oxime.

  • Collect the solid by vacuum filtration, wash with water, and dry. The product can be a mixture of (E/Z) isomers.

Part B: Rearrangement to N-(4-isopropoxyphenyl)acetamide

  • Dissolve the dried oxime (1.0 equivalent) in a suitable solvent (e.g., diethyl ether, THF, or formic acid).[9]

  • Add the acid catalyst. A variety of catalysts can be used, including concentrated sulfuric acid, polyphosphoric acid, phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂).[7] A milder, one-pot method involves heating the ketone with hydroxylamine in formic acid with silica gel.[9]

  • Stir the reaction at the appropriate temperature (ranging from 0 °C to reflux, depending on the catalyst) for 1-6 hours.

  • Carefully quench the reaction by pouring it into ice water.

  • Neutralize with a base (e.g., NaHCO₃ or NaOH solution) if a strong acid was used.

  • Extract the amide product with an organic solvent.

  • Wash the organic layer, dry it over anhydrous MgSO₄, and remove the solvent under reduced pressure.

  • Purify the resulting amide by recrystallization or column chromatography.

Catalyst/Reagent Typical Conditions Reference
H₂SO₄, PPAConcentrated acid, 50-100 °C[6]
PCl₅, SOCl₂Anhydrous solvent, 0 °C to RT[7]
NH₂OH·HCl / Formic Acid / Silica GelOne-pot from ketone, 80 °C[9]
Cyanuric chloride / ZnCl₂Catalytic, mild conditions[7]
Table 2: Common Reagents for Beckmann Rearrangement.
Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[10] this compound can react with various aromatic aldehydes to produce a diverse library of chalcone derivatives, which are of significant interest in medicinal chemistry for their anti-inflammatory, antimicrobial, and anticancer properties.[10]

Experimental Protocol: Synthesis of Chalcones

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), aqueous solution

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol in a flask at room temperature.[10][11]

  • Slowly add an aqueous solution of NaOH or KOH (typically 10-50%) to the mixture while stirring vigorously.

  • Continue stirring at room temperature for 2-6 hours. A precipitate often forms as the reaction proceeds.

  • Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Collect the precipitated chalcone by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the crude product and purify by recrystallization from a suitable solvent like ethanol.

Applications in Drug Development

The this compound scaffold and its derivatives are valuable in drug discovery. The chalcones produced via the Claisen-Schmidt condensation are precursors to flavonoids and have been investigated for a wide range of biological activities. Furthermore, the core structure is present in various reported bioactive molecules. For example, derivatives of related aryl ketones have been explored as:

  • Anti-osteoporosis agents: Analogues of 1-(benzo[b]thiophen-2-yl)ethanone have shown the ability to enhance Bone Morphogenetic Protein 2 (BMP-2) expression.[12]

  • Kinase Inhibitors: The strategic placement of functional groups on phenyl ethanone-like structures has been a key strategy in fragment-based drug design for targets like Interleukin-1 Receptor Associated Kinase 4 (IRAK4).[13]

  • Precursors for Complex Heterocycles: The reactivity of the acetyl group allows for the construction of various heterocyclic systems, which are a cornerstone of modern medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-isopropoxyphenyl)ethanone synthesis. The primary synthetic route discussed is the Friedel-Crafts acylation of isopropoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and direct method is the Friedel-Crafts acylation of isopropoxybenzene with an acylating agent like acetyl chloride or acetic anhydride. This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

Q2: Why is my yield of this compound consistently low?

Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Catalyst Inactivity: Aluminum chloride is highly sensitive to moisture. Any water in the reactants, solvent, or glassware will deactivate the catalyst.

  • Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid catalyst.[1] This requires the use of at least a stoichiometric amount of the catalyst relative to the acylating agent.

  • Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product.

  • Poor Quality of Reagents: The purity of isopropoxybenzene, the acylating agent, and the Lewis acid is crucial for a high-yielding reaction.

Q3: I am observing the formation of an ortho-isomer (1-(2-isopropoxyphenyl)ethanone) along with my desired para-isomer. How can I improve the regioselectivity?

The isopropoxy group is an ortho, para-directing group. However, the para-position is sterically less hindered, making this compound the major product. To improve the selectivity for the para-isomer:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C to -20°C) can enhance the selectivity for the thermodynamically more stable para-isomer.

  • Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Less polar solvents like dichloromethane or carbon disulfide often favor the formation of the para-isomer.

  • Milder Lewis Acids: While AlCl₃ is common, experimenting with milder Lewis acids such as zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) may alter the regioselectivity.

Q4: Can I use a greener or more reusable catalyst for this synthesis?

Yes, solid acid catalysts like zeolites have been shown to be effective for the acylation of alkoxybenzenes. For instance, mordenite zeolite has been used in the acylation of anisole (a similar substrate) with acetic anhydride, demonstrating high conversion and selectivity for the para-isomer, with the added benefit of being reusable.[2][3]

Troubleshooting Guide

Symptom Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Lewis acid catalyst due to moisture.2. Insufficient amount of Lewis acid catalyst.3. Deactivated starting material (isopropoxybenzene).4. Reaction temperature is too low.1. Ensure all glassware is oven or flame-dried. Use anhydrous solvents and fresh, high-purity reagents.2. Use at least 1.1 equivalents of the Lewis acid catalyst.3. Check the purity of the isopropoxybenzene.4. Gradually increase the reaction temperature, monitoring for product formation via TLC.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction temperature is too high, leading to the formation of the ortho-isomer.2. The choice of Lewis acid may favor a mixture of isomers.1. Conduct the reaction at a lower temperature (e.g., 0°C or below).2. Experiment with milder Lewis acids like ZnCl₂ or FeCl₃.
Dark, Tarry Reaction Mixture 1. Reaction temperature is too high, causing decomposition of reactants or product.2. The concentration of reactants is too high.1. Maintain a lower reaction temperature and ensure efficient stirring.2. Use a suitable amount of solvent to prevent excessive heat generation.
Product is Difficult to Purify 1. Formation of side-products from impurities in the starting materials.2. Incomplete reaction, leaving unreacted starting material.1. Use high-purity, anhydrous reagents.2. Monitor the reaction to completion using TLC before workup.

Data Presentation

Table 1: Comparison of Lewis Acids for Friedel-Crafts Acylation
CatalystAcylation Efficiency (mol %) (Typical)ToxicityRecyclabilityWaste Generation
AlCl₃HighModerateLowHigh
FeCl₃Moderate to HighLowModerateModerate
ZnCl₂ModerateModerateHigh (if supported)Moderate
Lanthanide TriflatesHigh (catalytic amounts)LowHighLow
Zeolites (e.g., Mordenite)Very HighVery LowVery HighVery Low

This table provides a general comparison of Lewis acids used in Friedel-Crafts acylations. Efficiency and outcomes can vary based on specific reaction conditions.[4]

Table 2: Effect of Reaction Conditions on the Acylation of Anisole (a model for Isopropoxybenzene) using Mordenite Zeolite Catalyst[2][3]
Catalyst (Mordenite SiO₂/Al₂O₃ ratio)Reaction Time (h)Conversion of Anisole (%)Selectivity for 4-methoxyacetophenone (%)
2003>99>99
1102>99>99
30363>99

This data illustrates the high efficiency and selectivity achievable with a reusable zeolite catalyst for the acylation of an alkoxybenzene.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Isopropoxybenzene

Materials:

  • Isopropoxybenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler).

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.1 equivalents) to anhydrous DCM in the flask. Cool the suspension to 0°C in an ice bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension of AlCl₃ in DCM via the dropping funnel.

  • Addition of Substrate: After the addition of acetyl chloride is complete, add isopropoxybenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Visualizations

Experimental Workflow for Friedel-Crafts Acylation

experimental_workflow setup Reaction Setup (Flame-dried glassware, inert atmosphere) reagents Add Anhydrous DCM and AlCl₃ setup->reagents cooling Cool to 0°C reagents->cooling add_acyl Add Acetyl Chloride (dropwise) cooling->add_acyl add_substrate Add Isopropoxybenzene (dropwise) add_acyl->add_substrate reaction Stir at 0°C (Monitor by TLC) add_substrate->reaction workup Quench with HCl/Ice reaction->workup extraction Extract with DCM workup->extraction washing Wash Organic Layer extraction->washing drying Dry with MgSO₄ washing->drying concentration Concentrate in vacuo drying->concentration purification Purify Product concentration->purification

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield decision decision action action start Low Yield Observed q1 Anhydrous conditions? start->q1 a1 Dry all glassware and use anhydrous reagents/solvents. q1->a1 No q2 Sufficient catalyst? q1->q2 Yes a1->q2 a2 Use at least 1.1 eq. of Lewis acid. q2->a2 No q3 Optimal temperature? q2->q3 Yes a2->q3 a3_low Reaction incomplete. Increase temperature. q3->a3_low Too Low a3_high Byproduct formation. Decrease temperature. q3->a3_high Too High

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of Crude 1-(4-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-(4-isopropoxyphenyl)ethanone. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route used. If prepared via Friedel-Crafts acylation of isopropoxybenzene, the primary impurities are often positional isomers, namely 1-(2-isopropoxyphenyl)ethanone (ortho isomer) and 1-(3-isopropoxyphenyl)ethanone (meta isomer). Other potential impurities include unreacted starting materials such as isopropoxybenzene and acylating agents, as well as polysubstituted byproducts.

Q2: Which purification techniques are most effective for this compound?

A2: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the level of impurity, the quantity of material to be purified, and the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying and quantifying volatile impurities, including positional isomers. High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify isomers and other non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on the presence of impurities by identifying characteristic peaks that do not correspond to the desired product.

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: A common and effective solvent system for the recrystallization of this compound is a mixture of ethanol and water. The crude product is typically dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy, indicating the point of saturation. Slow cooling should then induce the crystallization of the purified product. Isopropanol has also been reported as a suitable recrystallization solvent.

Q5: What conditions should I use for column chromatography to purify this compound?

A5: For silica gel column chromatography, a mobile phase with a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is typically effective. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to effectively separate the desired para-isomer from the more polar ortho and meta isomers. A common starting point is a hexane:ethyl acetate ratio of 9:1, with the polarity gradually increased as needed.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause(s) Troubleshooting Steps
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating too quickly from a supersaturated solution.- Select a solvent with a lower boiling point.- Ensure slow cooling of the solution. You can insulate the flask to slow down the cooling rate.- Add a slightly larger volume of the hot solvent to prevent supersaturation.
No crystals form upon cooling The solution is not saturated. Too much solvent was used.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.- Add a seed crystal of the pure compound.
Low recovery of purified product The compound has significant solubility in the cold solvent. Crystals were filtered before crystallization was complete.- Cool the solution in an ice bath for a longer period to maximize crystal formation.- Use a minimal amount of ice-cold solvent to wash the crystals during filtration.- Concentrate the mother liquor (the remaining solution after filtration) and cool it to obtain a second crop of crystals.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and the impurity. The cooling was too rapid, trapping impurities within the crystals.- Perform a solvent screen to find a more suitable recrystallization solvent or solvent pair.- Ensure the solution cools slowly and without disturbance to allow for the formation of pure crystals.
Column Chromatography Issues
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of isomers The polarity of the mobile phase is too high or too low. The column is overloaded with the crude sample.- Optimize the mobile phase composition by testing different solvent ratios using Thin Layer Chromatography (TLC) first.- Use a less polar solvent system to increase the retention time on the silica gel and improve separation.- Reduce the amount of crude material loaded onto the column. A general rule is to use 20-50 times the weight of silica gel to the weight of the sample.
Product elutes too quickly with no separation The mobile phase is too polar.- Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., ethyl acetate).
Product does not elute from the column The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
Cracking or channeling of the silica gel bed Improper packing of the column. The column ran dry at some point.- Ensure the silica gel is packed uniformly as a slurry and not dry-packed.- Always keep the solvent level above the top of the silica gel bed.

Data Presentation

The following table summarizes hypothetical quantitative data for the purification of crude this compound using different techniques. This data is for illustrative purposes to demonstrate expected outcomes.

Purification Method Starting Material Purity (%) Final Product Purity (%) Yield (%) Key Experimental Conditions
Recrystallization 85 (containing ortho and meta isomers)9875Solvent: Ethanol/Water (approx. 5:1). Dissolved in minimal hot ethanol, water added to cloud point, slow cooling.
Column Chromatography 85 (containing ortho and meta isomers)>9980Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Gradient elution from Hexane:Ethyl Acetate (95:5) to (80:20).
Distillation (for removing non-isomeric, volatile impurities) 90 (containing volatile starting materials)9585Reduced pressure distillation.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude this compound in the minimum amount of hot ethanol (approximately 40-50 mL). Heat the mixture on a hot plate with stirring until all the solid dissolves.

  • Inducing Crystallization: While the solution is still hot, add deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water (1:1) mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of 200 g of silica gel (230-400 mesh) in hexane. Pour the slurry into a glass chromatography column (e.g., 5 cm diameter) and allow the silica to settle, draining the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve 5.0 g of crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a mobile phase of 95:5 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor the elution of the compounds by Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase, for instance, to 90:10 and then 80:20 hexane:ethyl acetate, to elute the more polar impurities after the desired product has been collected.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualization of Purification Workflow

PurificationWorkflow cluster_Start Starting Point cluster_Analysis Initial Analysis cluster_Purification Purification Methods cluster_Final Final Product Crude Crude this compound Analysis Purity Assessment (GC-MS, HPLC, NMR) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization High initial purity / Crystalline solid ColumnChromatography Column Chromatography Analysis->ColumnChromatography Complex mixture / Isomer separation PureProduct Pure this compound Recrystallization->PureProduct ColumnChromatography->PureProduct FinalAnalysis Final Purity & Yield Determination PureProduct->FinalAnalysis

Identifying side products in the synthesis of 4'-isopropoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-isopropoxyacetophenone.

Troubleshooting Guide & FAQs

Question: My reaction yield for the synthesis of 4'-isopropoxyacetophenone is lower than expected. What are the potential side products I should be looking for?

Answer: Low yields in the synthesis of 4'-isopropoxyacetophenone, typically performed via a Williamson ether synthesis, are often attributed to the formation of specific side products. The primary competing reaction is the base-catalyzed elimination of the isopropyl halide to form propene gas. Additionally, unreacted starting materials are a common impurity.

Another potential, though generally less significant, side reaction is the C-alkylation of the phenoxide, where the isopropyl group attaches directly to the aromatic ring instead of the oxygen atom. This can lead to the formation of isomeric impurities.

If you are employing a Friedel-Crafts acylation route, incomplete reaction or side reactions on the isopropoxybenzene starting material could also be a source of impurities.

Question: How can I detect the presence of these side products in my reaction mixture?

Answer: A combination of analytical techniques is recommended for the identification of side products:

  • Thin-Layer Chromatography (TLC): TLC can provide a quick assessment of the reaction progress and the presence of multiple components. Unreacted 4'-hydroxyacetophenone is more polar and will have a lower Rf value than the desired product. C-alkylated products may have similar polarity to the desired product, making them harder to distinguish by TLC alone.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile side products and impurities. It can detect unreacted starting materials, the desired product, and potentially isomeric C-alkylated byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The presence of unreacted 4'-hydroxyacetophenone will be indicated by a phenolic -OH proton signal in the 1H NMR spectrum. Signals corresponding to propene will likely not be observed as it is a gas. C-alkylated isomers will show distinct aromatic proton splitting patterns compared to the desired para-substituted product.

Question: What steps can I take to minimize the formation of side products during a Williamson ether synthesis of 4'-isopropoxyacetophenone?

Answer: To favor the desired SN2 reaction over the competing E2 elimination and other side reactions, consider the following optimizations:

  • Choice of Base: Use a non-hindered base to generate the phenoxide. Potassium carbonate is a common and effective choice.[1] Stronger, bulkier bases like potassium tert-butoxide can favor elimination.

  • Reaction Temperature: Williamson ether syntheses are typically conducted at elevated temperatures to proceed at a reasonable rate.[2] However, excessively high temperatures can favor the elimination side reaction.[3] It is crucial to maintain the temperature within the optimal range, generally between 50-100 °C.

  • Choice of Isopropyl Halide: Isopropyl bromide or iodide are generally more reactive than isopropyl chloride. However, they are also more prone to elimination. A careful balance must be struck.

  • Solvent: A polar aprotic solvent such as acetone or DMF is often used to dissolve the reactants and facilitate the SN2 reaction.[1]

Side Product Summary

Side Product Formation Pathway Method of Detection Mitigation Strategy
PropeneE2 Elimination of isopropyl halideGC-MS (of headspace)Use a non-hindered base, control reaction temperature.
Unreacted 4'-hydroxyacetophenoneIncomplete reactionTLC, GC-MS, 1H NMREnsure appropriate reaction time and temperature, use a slight excess of the alkylating agent.
C-alkylated IsomersElectrophilic aromatic substitutionGC-MS, 1H & 13C NMRGenerally a minor product; purification by column chromatography.
Diisopropyl etherReaction of isopropoxide with isopropyl halideGC-MSCan occur if residual isopropanol is present. Ensure dry reagents.

Experimental Protocol: Williamson Ether Synthesis of 4'-Isopropoxyacetophenone

This protocol is a general guideline and may require optimization.

Materials:

  • 4'-hydroxyacetophenone

  • 2-Bromopropane (or 2-iodopropane)

  • Potassium carbonate (finely powdered)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4'-hydroxyacetophenone (1 equivalent), potassium carbonate (2 equivalents), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-bromopropane (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (around 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4'-isopropoxyacetophenone.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Diagnosis cluster_3 Potential Causes & Solutions cluster_4 Confirmation start Low Yield of 4'-Isopropoxyacetophenone tlc Run TLC of Crude Product start->tlc check_sm Starting Material Present? tlc->check_sm gcms Perform GC-MS Analysis nmr Confirm Structure with NMR gcms->nmr check_side_products Other Spots/ Peaks Present? check_sm->check_side_products No incomplete_rxn Incomplete Reaction: - Increase reaction time - Increase temperature moderately check_sm->incomplete_rxn Yes elimination Elimination Product (Propene): - Lower reaction temperature - Use less hindered base check_side_products->elimination Yes c_alkylation C-Alkylation Isomer: - Optimize solvent - Purify by column chromatography check_side_products->c_alkylation Yes incomplete_rxn->gcms elimination->gcms c_alkylation->gcms end Pure Product Obtained nmr->end

Caption: Troubleshooting workflow for identifying side products in the synthesis of 4'-isopropoxyacetophenone.

References

Technical Support Center: Optimizing Williamson Ether Synthesis of 1-(4-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the Williamson ether synthesis of 1-(4-isopropoxyphenyl)ethanone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Deprotonation of 4-hydroxyacetophenone Use a stronger base (e.g., NaH) or ensure the base (e.g., K₂CO₃, NaOH) is fresh and anhydrous. Increase the molar equivalent of the base to 1.5-2.0 equivalents.Complete conversion of the starting phenol to the phenoxide, leading to an increased reaction rate and yield.
Competing E2 Elimination This is a significant side reaction when using a secondary alkyl halide like 2-bromopropane.[1] Lower the reaction temperature. Use a less sterically hindered base if possible, although for phenoxides, this is less of a factor.[2]Favors the Sₙ2 pathway over elimination, increasing the yield of the desired ether product and reducing the formation of propene.
Low Reaction Temperature While high temperatures can favor elimination, a temperature that is too low will result in a very slow reaction rate.[3] A typical range for this synthesis is 50-100 °C.[4]An optimal temperature will balance the rate of the Sₙ2 reaction against the E2 side reaction, maximizing the yield.
Inappropriate Solvent Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile, reducing its reactivity.[4]Switching to a polar aprotic solvent like DMF, acetonitrile, or acetone will enhance the nucleophilicity of the phenoxide and increase the reaction rate.
Decomposition of Reactants or Products Prolonged reaction times at high temperatures can lead to degradation.Monitor the reaction progress using TLC. Once the starting material is consumed, proceed with the workup to avoid product loss.

Issue 2: Presence of Impurities in the Final Product

Impurity Source Troubleshooting/Purification Step
Unreacted 4-hydroxyacetophenone Incomplete reaction due to insufficient base, alkylating agent, or reaction time.Extract the organic layer with an aqueous NaOH solution during workup to remove the acidic phenol. Recrystallization of the final product can also remove this impurity.
Propene E2 elimination of 2-bromopropane.[1]This is a gaseous byproduct and should be removed during solvent evaporation. Lowering the reaction temperature will minimize its formation.
C-Alkylated Byproduct The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring.[5]This side reaction is generally minor but can be influenced by the solvent.[6] Purification by column chromatography may be necessary to separate this isomer from the desired O-alkylated product.
Diisopropyl ether Self-condensation of the alkylating agent.This is more likely if the phenoxide is not formed efficiently. Ensure complete deprotonation of the phenol before the addition of 2-bromopropane.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the synthesis of this compound?

For the synthesis of aryl ethers, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and sodium hydride (NaH).[5] K₂CO₃ is a milder and often effective choice. NaOH is a stronger base that can also be used. NaH is a very strong, non-nucleophilic base that ensures complete deprotonation but requires anhydrous conditions.[2] The choice often depends on the desired reaction rate and the need to minimize side reactions.

Q2: Which solvent is most suitable for this reaction?

Polar aprotic solvents are generally preferred for Williamson ether synthesis as they solvate the cation of the alkoxide, leaving a more reactive "naked" nucleophile.[4] Acetonitrile, DMF, and acetone are excellent choices. Protic solvents like ethanol can be used but may lead to slower reaction rates.[4]

Q3: How can I minimize the formation of the elimination byproduct (propene)?

The use of a secondary alkyl halide like 2-bromopropane makes the E2 elimination a competitive side reaction.[1] To favor the desired Sₙ2 reaction, it is recommended to use a moderate reaction temperature and avoid excessively strong, sterically hindered bases.

Q4: What is a typical reaction time and temperature for this synthesis?

A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C and is often complete within 1 to 8 hours.[4] For the synthesis of this compound, refluxing in acetone (boiling point ~56 °C) is a common condition. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

Q5: Can I use 2-chloropropane or 2-iodopropane instead of 2-bromopropane?

Yes, other isopropyl halides can be used. The reactivity order for the leaving group in Sₙ2 reactions is I > Br > Cl.[1] 2-Iodopropane will be more reactive but also more expensive. 2-Chloropropane will be less reactive and may require more forcing conditions (higher temperature or longer reaction time).

Data Presentation

The following tables summarize the expected impact of different reaction parameters on the yield of this compound. The data is representative and based on general principles of Williamson ether synthesis.

Table 1: Effect of Base on Reaction Yield

Base Solvent Temperature (°C) Reaction Time (h) Approximate Yield (%) Notes
K₂CO₃Acetone56 (reflux)880-90Mild, effective, and commonly used.
NaOHDMF80485-95Stronger base, may lead to faster reaction but also potential for side reactions.
NaHTHF (anhydrous)66 (reflux)2>95Very effective for complete deprotonation, but requires strict anhydrous conditions.

Table 2: Effect of Solvent on Reaction Yield

Solvent Base Temperature (°C) Reaction Time (h) Approximate Yield (%) Notes
AcetoneK₂CO₃56 (reflux)880-90Good balance of reactivity and ease of use.
AcetonitrileK₂CO₃82 (reflux)685-95Higher boiling point can increase the reaction rate.
DMFK₂CO₃100490-98Excellent solvent for Sₙ2 reactions, but higher boiling point makes removal more difficult.
EthanolNaOH78 (reflux)1260-70Protic solvent, generally leads to slower reaction rates.

Table 3: Effect of Temperature on Reaction Yield

Temperature (°C) Base Solvent Approximate Yield (%) Notes
40K₂CO₃AcetoneLow (<50%)Reaction is likely to be very slow and may not go to completion in a reasonable time.
56 (reflux)K₂CO₃Acetone80-90Optimal temperature for balancing reaction rate and minimizing side reactions in this solvent.
80K₂CO₃Acetonitrile85-95Higher temperature increases the rate, but care must be taken to monitor for increased elimination.
100K₂CO₃DMF>90High temperature in a suitable solvent can lead to high yields, but the risk of side reactions increases.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from procedures for similar Williamson ether syntheses.

Materials:

  • 4-hydroxyacetophenone

  • 2-bromopropane

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.

  • Addition of Alkylating Agent: Add 2-bromopropane (1.2 eq) to the stirring mixture.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

    • Wash the solid residue with acetone and combine the filtrates.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with 1M aqueous NaOH (2 x), followed by water (1 x), and finally with brine (1 x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine 4-hydroxyacetophenone, K₂CO₃, and Acetone add_alkyl Add 2-bromopropane start->add_alkyl reflux Reflux for 6-8 hours add_alkyl->reflux cool Cool to Room Temperature reflux->cool filter_solid Filter K₂CO₃ cool->filter_solid evaporate Evaporate Solvent filter_solid->evaporate dissolve Dissolve in Diethyl Ether evaporate->dissolve wash Aqueous Washes (NaOH, H₂O, Brine) dissolve->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end_product This compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield cause1 Incomplete Deprotonation start->cause1 cause2 E2 Elimination start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Inappropriate Solvent start->cause4 sol1 Use Stronger/More Base cause1->sol1 Address sol2 Lower Reaction Temperature cause2->sol2 Mitigate sol3 Optimize Temperature (50-100°C) cause3->sol3 Adjust sol4 Use Polar Aprotic Solvent cause4->sol4 Change outcome Improved Yield sol1->outcome sol2->outcome sol3->outcome sol4->outcome

Caption: Troubleshooting logic for addressing low product yield.

References

Common issues in the scale-up of 1-(4-isopropoxyphenyl)ethanone production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up of 1-(4-isopropoxyphenyl)ethanone production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common issues encountered during the synthesis of this key intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation of isopropyl phenyl ether is resulting in a very low yield or is not proceeding at all. What are the common causes?

A1: Low or no yield in the synthesis of this compound is a common issue that can often be traced back to several key factors related to reactants, catalyst, and reaction conditions.

Troubleshooting Steps:

  • Catalyst Inactivity: The most frequent cause of low yield is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), by moisture.[1] It is crucial to maintain strictly anhydrous (dry) conditions throughout the setup and reaction.

    • Recommendation: Use freshly opened, high-purity AlCl₃. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Insufficient Catalyst: The ketone product, this compound, forms a stable complex with AlCl₃, effectively sequestering the catalyst.[1][2] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is required for the reaction to go to completion.

    • Recommendation: Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the limiting reagent (typically the acylating agent).

  • Sub-optimal Reaction Temperature: Temperature plays a critical role. While the reaction is exothermic, some initial heating might be necessary to overcome the activation energy.[3] However, excessively high temperatures can lead to the formation of byproducts. For the acylation of alkoxybenzenes, lower temperatures often favor higher selectivity for the para-isomer.

    • Recommendation: Start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exotherm, and then allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by TLC or HPLC.

  • Poor Quality of Starting Materials: Impurities in the isopropyl phenyl ether or acetyl chloride can interfere with the reaction.

    • Recommendation: Use high-purity starting materials. Isopropyl phenyl ether should be free of phenol, which can react with the catalyst. Acetyl chloride should be colorless; a yellow or brown color indicates degradation and the presence of HCl and other impurities.

Issue 2: Formation of Impurities and By-products

Q2: My final product is contaminated with significant impurities. How can I identify and minimize their formation?

A2: Impurity formation is a critical concern during scale-up. The primary impurities in the synthesis of this compound are typically regioisomers and by-products from side reactions.

Common Impurities and Mitigation Strategies:

  • Ortho-Isomer (1-(2-isopropoxyphenyl)ethanone): The primary regioisomeric impurity is the ortho-substituted product. The isopropoxy group is an ortho-, para-directing activator. While the para-product is sterically favored, the formation of the ortho-isomer can be significant at higher temperatures.

    • Mitigation:

      • Temperature Control: Lower reaction temperatures generally increase the selectivity for the para-isomer.

      • Solvent Choice: The choice of solvent can influence the ortho/para ratio. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common. Experimenting with solvent polarity may help optimize selectivity.

  • Dealkylation Products: In the presence of a strong Lewis acid, the isopropoxy group can be cleaved to form 4-hydroxyacetophenone.

    • Mitigation:

      • Use Milder Lewis Acids: Consider alternative catalysts such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), although this may require higher temperatures and longer reaction times.

      • Strict Stoichiometry: Avoid a large excess of the Lewis acid.

  • Polyacylation Products: While less common in acylation compared to alkylation due to the deactivating nature of the acetyl group, polyacylation can occur if the reaction conditions are too harsh or if the starting material is highly activated.[4]

    • Mitigation:

      • Controlled Stoichiometry: Use a molar ratio of acylating agent to the aromatic substrate that is close to 1:1.

Table 1: Typical Impurity Profile and Control Parameters

Impurity NameTypical Level (Unoptimized)Control Parameters
1-(2-isopropoxyphenyl)ethanone (ortho-isomer)5-15%Lower reaction temperature, optimize solvent
4-Hydroxyacetophenone1-5%Use stoichiometric AlCl₃, consider milder Lewis acids
Diacylated Products<1%Maintain 1:1 stoichiometry of reactants
Issue 3: Thermal Runaway and Safety Concerns

Q3: The reaction is highly exothermic and difficult to control on a larger scale. What are the risks and how can they be managed?

A3: Friedel-Crafts acylations are notoriously exothermic and pose a significant risk of thermal runaway if not properly managed, especially during scale-up. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.

Risk Management Strategies:

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the rate of heat evolution. This data is crucial for designing a safe process.

  • Controlled Addition of Reagents:

    • Reverse Addition: Add the aluminum chloride to the solvent first, then slowly add the acetyl chloride to form the acylium ion complex. Finally, add the isopropyl phenyl ether solution dropwise to the cooled reaction mixture. This allows for better control of the reaction rate.

    • Slow Addition Rate: The rate of addition of the limiting reagent should be carefully controlled to ensure that the reactor's cooling system can effectively remove the heat being generated.

  • Adequate Cooling Capacity: Ensure the reactor has a sufficiently powerful cooling system to handle the heat load of the reaction. The cooling capacity should be greater than the maximum rate of heat evolution.

  • Emergency Quenching Plan: Have a well-defined emergency procedure in place, which may include a rapid quenching protocol (e.g., adding a pre-cooled, non-reactive solvent or a quenching agent).

Issue 4: Work-up and Purification Challenges

Q4: The work-up of the reaction is problematic, leading to emulsions and a difficult-to-purify product. What is the best approach for large-scale work-up and purification?

A4: The work-up of Friedel-Crafts reactions involves quenching the reaction and removing the aluminum salts, which can be challenging at scale.

Recommended Work-up and Purification Protocol:

  • Quenching: The reaction mixture, containing the AlCl₃-ketone complex, must be carefully quenched. Slowly and cautiously add the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum salts and break the product-catalyst complex. The use of acid helps to keep the aluminum salts dissolved in the aqueous phase.

  • Extraction: After quenching, the product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). Multiple extractions may be necessary to ensure complete recovery.

  • Washing: The organic layer should be washed sequentially with:

    • Dilute HCl to remove any remaining basic impurities.

    • A saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Brine (saturated NaCl solution) to remove the bulk of the water.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification:

    • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

    • Vacuum Distillation: For liquid impurities or if recrystallization is not effective, vacuum distillation can be a viable option for purification.

Experimental Protocols

General Protocol for the Scale-Up Synthesis of this compound

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and nitrogen inlet.

  • Chiller/heater for temperature control.

  • Isopropyl phenyl ether (high purity)

  • Acetyl chloride (high purity)

  • Aluminum chloride (anhydrous, high purity)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Sodium chloride (saturated solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Setup: Assemble and thoroughly dry the reactor system. Maintain a positive pressure of dry nitrogen throughout the experiment.

  • Catalyst Slurry: Charge the reactor with anhydrous dichloromethane (5 volumes based on isopropyl phenyl ether). Cool the solvent to 0-5 °C. Cautiously add aluminum chloride (1.2 equivalents) to the stirred solvent to form a slurry.

  • Acylium Ion Formation: Slowly add acetyl chloride (1.1 equivalents) to the AlCl₃ slurry while maintaining the temperature between 0-5 °C. Stir for 30 minutes at this temperature.

  • Acylation Reaction: Add a solution of isopropyl phenyl ether (1.0 equivalent) in dichloromethane (2 volumes) to the dropping funnel. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: In a separate vessel, prepare a mixture of crushed ice and concentrated HCl. Slowly transfer the reaction mixture to the ice/HCl mixture with vigorous stirring.

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from isopropanol or by vacuum distillation.

Visualizations

Diagrams

Friedel_Crafts_Acylation_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_reaction Electrophilic Aromatic Substitution cluster_product Product Formation cluster_workup Work-up A Isopropyl Phenyl Ether E Sigma Complex A->E Nucleophilic Attack B Acetyl Chloride D Acylium Ion Formation [CH₃CO]⁺[AlCl₄]⁻ B->D Reacts with AlCl₃ C AlCl₃ (Lewis Acid) C->D D->E F This compound-AlCl₃ Complex E->F Deprotonation G This compound (Final Product) F->G Hydrolysis H Quenching with H₂O/HCl H->F

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Product Yield Check_Moisture Check for Moisture Contamination (Reagents, Glassware, Solvent) Start->Check_Moisture Anhydrous_Conditions Ensure Anhydrous Conditions Check_Moisture->Anhydrous_Conditions Yes Check_Catalyst_Stoichiometry Verify Catalyst Stoichiometry (>= 1.1 eq.) Check_Moisture->Check_Catalyst_Stoichiometry No Anhydrous_Conditions->Check_Catalyst_Stoichiometry Adjust_Catalyst Adjust Catalyst Loading Check_Catalyst_Stoichiometry->Adjust_Catalyst No Check_Temperature Optimize Reaction Temperature Check_Catalyst_Stoichiometry->Check_Temperature Yes Success Yield Improved Adjust_Catalyst->Success Adjust_Temperature Lower or Raise Temperature as Needed Check_Temperature->Adjust_Temperature Sub-optimal Check_Purity Assess Starting Material Purity Check_Temperature->Check_Purity Optimal Adjust_Temperature->Success Purify_Reagents Purify Starting Materials Check_Purity->Purify_Reagents Impure Check_Purity->Success Pure Purify_Reagents->Success

Caption: Troubleshooting workflow for low product yield.

References

Troubleshooting guide for the analysis of 1-(4-isopropoxyphenyl)ethanone by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of 1-(4-isopropoxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the GC-MS analysis of this compound, presented in a question-and-answer format.

Q1: My chromatogram shows no peak, or the peak for this compound is very small. What are the possible causes and solutions?

A1: Low or no signal for your target analyte can be frustrating. This issue can stem from several factors throughout the analytical workflow.

Troubleshooting Steps:

  • Verify Sample Preparation:

    • Concentration: Ensure the sample concentration is appropriate for your instrument's sensitivity, typically in the range of 1-10 µg/mL.[1]

    • Solvent: Use a volatile organic solvent compatible with GC-MS analysis, such as dichloromethane, hexane, or ethyl acetate. Avoid non-volatile solvents like water or DMSO.[1]

    • Degradation: Confirm that the analyte has not degraded. Prepare a fresh standard to compare.

  • Check Injection System:

    • Syringe Issues: Inspect the syringe for blockages or leaks.

    • Septum Leaks: A worn or cored septum can lead to sample loss during injection. Replace the septum if necessary.

    • Injector Temperature: Ensure the injector temperature is high enough to volatilize the analyte, typically around 250 °C for aromatic ketones.

  • Evaluate GC Method Parameters:

    • Oven Temperature Program: An inappropriate temperature program may lead to poor elution. A typical starting point for aromatic compounds is an initial temperature of around 100°C, ramped to 250-300°C.

    • Carrier Gas Flow: Check for the correct carrier gas flow rate. Low flow can lead to broad peaks and reduced sensitivity.

  • Assess MS Detector Performance:

    • Tuning: Ensure the mass spectrometer is properly tuned. An out-of-date tune can result in poor sensitivity.

    • Ion Source Cleanliness: A dirty ion source is a common cause of decreased sensitivity. If other troubleshooting steps fail, consider cleaning the ion source according to the manufacturer's instructions.

Q2: The peak for this compound is showing significant tailing. How can I improve the peak shape?

A2: Peak tailing can be caused by chemical interactions within the GC system or issues with the flow path.

Troubleshooting Steps:

  • Identify the Source of Tailing:

    • All Peaks Tailing: If all peaks in the chromatogram are tailing, it often indicates a physical problem in the flow path, such as improper column installation or a leak.

    • Only Polar Compound Peaks Tailing: If only polar compounds like your analyte are tailing, it suggests active sites within the system.

  • Address Chemical Activity:

    • Inlet Liner: The glass liner in the injector can become contaminated or have active silanol groups. Replace the liner with a new, deactivated one.

    • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column. Trimming a small portion (e.g., 10-20 cm) from the inlet end of the column can often resolve this.

    • Column Choice: Ensure you are using a column with appropriate deactivation for your analytes. For sensitive compounds, an inert or MS-grade column is recommended.

  • Optimize Flow Path:

    • Column Installation: Ensure the column is installed correctly in both the injector and the detector, with the correct insertion depth and no leaks.

    • Dead Volume: Minimize any dead volume in the connections, as this can cause peak broadening and tailing.

Q3: I am observing extraneous peaks and a noisy baseline in my chromatogram. What could be the cause?

A3: A noisy baseline and unexpected peaks are often signs of contamination.

Troubleshooting Steps:

  • Identify the Contamination Source:

    • Run a Blank: Inject a vial of pure solvent to determine if the contamination is coming from the sample or the system.

    • Common Contaminants: Common contaminants include column bleed (ions at m/z 73, 207, 281), septum bleed (siloxanes), and plasticizers (e.g., phthalates, with a characteristic ion at m/z 149).

  • Systematic Cleaning and Maintenance:

    • Injector Maintenance: Regularly replace the septum and inlet liner.

    • Carrier Gas Purity: Use high-purity carrier gas and ensure that gas purifiers (moisture, oxygen, and hydrocarbon traps) are installed and not exhausted.

    • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to minimize bleed.

    • Sample Preparation: Avoid using plastic containers or parafilm, which can leach plasticizers into your sample. Use clean glassware for all sample and standard preparations.

Experimental Protocol and Data

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of 1-10 µg/mL.

  • Sample Solution: If analyzing a sample matrix, use an appropriate extraction technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove interfering matrix components. The final extract should be in a compatible volatile solvent.

GC-MS Parameters

The following table summarizes a typical set of GC-MS parameters for the analysis of aromatic ketones.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature250 °C
Injection ModeSplitless (or split, depending on concentration)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Scan Rangem/z 40-400
Mass Spectrum and Fragmentation

The mass spectrum of this compound is characterized by several key fragment ions. Understanding this fragmentation pattern is crucial for confirming the identity of the compound and for troubleshooting any issues with the mass spectral data.

Key Fragment Ions for this compound (Molecular Weight: 178.23 g/mol )

m/zIon StructureDescription
178[C₁₁H₁₄O₂]⁺•Molecular Ion (M⁺•)
163[M - CH₃]⁺Loss of a methyl group from the isopropyl moiety.
135[M - C₃H₇]⁺Loss of the isopropyl group.
121[C₈H₉O]⁺Likely formation of a hydroxytropylium ion after rearrangement.
43[CH₃CO]⁺Acetyl cation, characteristic of acetophenones.

Visual Troubleshooting Guides

To further aid in troubleshooting, the following diagrams illustrate common logical workflows for addressing issues in GC-MS analysis.

Troubleshooting_Workflow cluster_start Start: Poor Peak Shape cluster_diagnosis Diagnosis cluster_flowpath Flow Path Issues cluster_chemical Chemical Activity Issues cluster_resolution Resolution start Observe Poor Peak Shape (Tailing, Fronting, Broadening) all_peaks Are all peaks affected? start->all_peaks specific_peaks Or only specific (e.g., polar) peaks? all_peaks->specific_peaks No check_install Check column installation (leaks, dead volume) all_peaks->check_install Yes trim_column Trim front of column specific_peaks->trim_column check_liner Inspect/replace inlet liner check_install->check_liner resolution Improved Peak Shape check_liner->resolution deactivated_liner Use a new, deactivated liner trim_column->deactivated_liner check_column_type Verify column inertness deactivated_liner->check_column_type check_column_type->resolution

Figure 1. Troubleshooting workflow for poor peak shape.

Low_Sensitivity_Workflow cluster_start_ls Start: Low Sensitivity cluster_sample_prep_ls Sample & Injection cluster_gc_params_ls GC Parameters cluster_ms_detector_ls MS Detector cluster_resolution_ls Resolution start_ls Low or No Analyte Signal check_conc Verify sample concentration and integrity start_ls->check_conc check_syringe Inspect syringe and septum check_conc->check_syringe Sample OK check_injector_temp Confirm injector temperature check_syringe->check_injector_temp Injection OK check_oven_program Review oven temperature program check_injector_temp->check_oven_program check_ms_tune Verify MS tune check_oven_program->check_ms_tune GC Method OK clean_ion_source Consider cleaning ion source check_ms_tune->clean_ion_source resolution_ls Improved Sensitivity clean_ion_source->resolution_ls MS OK

References

Preventing decomposition of 1-(4-isopropoxyphenyl)ethanone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 1-(4-isopropoxyphenyl)ethanone during storage.

Troubleshooting Guides

Issue 1: Sample Discoloration (Yellowing or Browning)

  • Question: My initially colorless or pale-yellow solid/solution of this compound has turned yellow or brown during storage. What is the likely cause and how can I prevent it?

  • Answer: Discoloration is a common indicator of degradation, often due to oxidation or photodegradation.[1] The formation of conjugated byproducts can lead to a visible color change. To mitigate this:

    • Minimize Light Exposure: Store the compound in amber glass vials or completely opaque containers to protect it from light.[1] For highly sensitive experiments, consider working under low-light conditions.

    • Reduce Oxygen Exposure: Before sealing the container, flush the headspace with an inert gas like argon or nitrogen to displace oxygen.[1] For solutions, use de-gassed solvents.

    • Control Storage Temperature: Store the compound at recommended low temperatures (see table below) to slow down the rate of oxidative and photodegradation reactions.

Issue 2: Appearance of New Peaks in HPLC/GC Analysis

  • Question: I am observing new, unidentified peaks in the chromatogram of my stored this compound sample that were not present in the fresh sample. What do these peaks represent and what should I do?

  • Answer: The appearance of new peaks strongly suggests the formation of degradation products.[1] The identity of these products will depend on the degradation pathway.

    • Potential Degradation Pathways:

      • Hydrolysis: Under acidic or basic conditions, the ether linkage can be cleaved, potentially forming 4-hydroxyacetophenone and isopropanol.

      • Oxidation: The aromatic ring and the ketone group can be susceptible to oxidation, leading to various oxidized species.[2]

      • Photodegradation: Exposure to UV light can trigger photochemical reactions.[1]

    • Troubleshooting Steps:

      • Characterize Degradants: If possible, use techniques like LC-MS or GC-MS to identify the mass of the new peaks and propose potential structures.

      • Perform a Forced Degradation Study: To understand the degradation profile of your compound, conduct a forced degradation study under controlled stress conditions (acid, base, oxidation, heat, light). This will help in identifying the degradation products and developing a stability-indicating analytical method.[1][3][4][5]

      • Optimize Storage Conditions: Based on the identified degradation pathway, reinforce the appropriate storage conditions (e.g., if acid-catalyzed hydrolysis is suspected, ensure the compound is stored away from acidic vapors).

Issue 3: Inconsistent Potency or Assay Results

  • Question: I am getting variable results in my experiments using this compound from a batch that has been stored for some time. Could this be due to decomposition?

  • Answer: Yes, inconsistent experimental results are a common consequence of compound degradation. A decrease in the concentration of the active compound will lead to lower than expected potency.

    • Verification and Prevention:

      • Re-analyze the Stored Sample: Use a validated analytical method (e.g., HPLC-UV) to determine the purity of the stored sample and compare it to the initial purity.

      • Implement Strict Storage Protocols: Ensure all personnel are following the recommended storage conditions to maintain the integrity of the compound. This includes proper sealing of containers, use of inert gas, and consistent temperature control.

      • Aliquot Samples: For frequently used batches, consider aliquoting the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric conditions and repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

  • Q1: What are the optimal storage conditions for this compound?

    • A1: To ensure long-term stability, this compound should be stored in a cool, dark, and dry place.[1] The recommended storage is in a tightly sealed, opaque container, preferably under an inert atmosphere (argon or nitrogen), at 2-8°C.[1]

  • Q2: What is the expected shelf-life of this compound?

    • A2: The shelf-life is highly dependent on the storage conditions. When stored under optimal conditions (refrigerated, protected from light and moisture), the compound is expected to be stable for an extended period. However, for critical applications, it is recommended to re-analyze the purity of the compound after long-term storage (e.g., >1 year).

  • Q3: Is this compound sensitive to moisture?

    • A3: While the ether linkage can be susceptible to hydrolysis under acidic or basic conditions, the compound is generally stable in the presence of neutral water. However, to minimize any potential for hydrolysis, it is best to store it in a dry environment.

  • Q4: Can I store this compound at room temperature?

    • A4: Short-term storage at room temperature is generally acceptable if the compound is protected from light. However, for long-term storage, refrigeration (2-8°C) is recommended to minimize the risk of thermal degradation and other decomposition pathways.

  • Q5: How can I monitor the stability of my this compound sample over time?

    • A5: A stability-indicating HPLC method is the most common and effective way to monitor the purity of the compound and detect the presence of any degradation products.[6][7] Regular analysis (e.g., every 6-12 months) of a retained sample from the batch will provide data on its long-term stability.

Quantitative Data Summary

The following table summarizes the typical conditions for a forced degradation study and the expected, representative degradation for a compound like this compound. The actual degradation percentage can vary based on the specific experimental conditions.

Stress ConditionReagent/ParametersDurationExpected Degradation (%)Potential Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours5 - 15%4-hydroxyacetophenone, Isopropanol
Base Hydrolysis 0.1 M NaOH24 hours10 - 20%4-hydroxyacetophenone, Isopropanol
Oxidation 3% H₂O₂24 hours10 - 20%Oxidized aromatic ring species, cleavage products
Thermal 60°C48 hours5 - 10%Thermal decomposition products
Photolytic ICH Q1B conditions24 hours15 - 25%Photodegradation adducts and fragments

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines the general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 8 hours. Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 48 hours. Dissolve the stressed solid in the solvent to the initial concentration before analysis.

    • Photolytic Degradation: Expose a solution of the compound (1 mg/mL) to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method (e.g., reverse-phase with a C18 column and UV detection).

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Use a photodiode array (PDA) detector to check for peak purity.

Visualizations

DecompositionPathways main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis oxidation Oxidation main->oxidation photolysis Photodegradation main->photolysis thermal Thermal Stress main->thermal prod1 4-hydroxyacetophenone + Isopropanol hydrolysis->prod1 prod2 Oxidized Species (e.g., quinones, ring-opened products) oxidation->prod2 prod3 Photodegradation Products (e.g., radicals, adducts) photolysis->prod3 prod4 Thermal Degradants thermal->prod4

Caption: Potential decomposition pathways for this compound.

ExperimentalWorkflow start Start: Stability Assessment prep Prepare 1 mg/mL Stock Solution start->prep stress Expose to Stress Conditions prep->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid Hydrolytic base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base Hydrolytic oxid Oxidation (3% H2O2, RT) stress->oxid Oxidative thermal Thermal (60°C, Solid) stress->thermal Thermal photo Photolytic (ICH Q1B) stress->photo Photolytic analyze Analyze by Stability-Indicating HPLC Method acid->analyze base->analyze oxid->analyze thermal->analyze photo->analyze report Identify Degradants & Establish Degradation Profile analyze->report end End: Optimized Storage Conditions report->end

Caption: Experimental workflow for a forced degradation study.

TroubleshootingGuide start Instability Observed (e.g., discoloration, new peaks) q1 Is the sample exposed to light? start->q1 a1_yes Store in amber vials or opaque containers. q1->a1_yes Yes q2 Is the sample stored under an inert atmosphere? q1->q2 No a1_yes->q2 a2_no Flush container with Ar or N2 before sealing. q2->a2_no No q3 What is the storage temperature? q2->q3 Yes a2_no->q3 a3_high Store at 2-8°C. q3->a3_high > 8°C end Re-analyze sample for purity. q3->end 2-8°C a3_high->end

Caption: Troubleshooting guide for addressing sample instability.

References

Technical Support Center: Recrystallization of 4'-Isopropoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 4'-isopropoxyacetophenone to achieve high purity. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the ideal solvent for recrystallizing 4'-isopropoxyacetophenone?

A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For 4'-isopropoxyacetophenone, a moderately polar compound, suitable solvent systems include mixed solvents. Based on solubility data for the related compound 4'-hydroxyacetophenone, good starting points are mixtures of a polar solvent like ethanol or isopropanol with a non-polar solvent like hexane or cyclohexane.[1][2] A mixture of ethanol and water can also be effective.[3]

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If 4'-isopropoxyacetophenone does not dissolve, you may not have added enough solvent. Add small, incremental amounts of the hot solvent until the compound fully dissolves. If a large amount of solvent is required, it may not be the optimal choice. Consider switching to a more polar solvent or a different solvent mixture.

Q3: No crystals are forming after cooling the solution. What went wrong?

A3: This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is not saturated, crystals will not form. Try evaporating some of the solvent to increase the concentration of the compound and then cool the solution again.[4]

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the meniscus, adding a seed crystal of pure 4'-isopropoxyacetophenone, or cooling the solution to a lower temperature in an ice bath.

  • Inappropriate solvent: The solvent may be too good at dissolving the compound even at low temperatures. In this case, a less polar co-solvent (an anti-solvent) can be slowly added to the solution until it becomes slightly turbid, and then warmed until it is clear again before cooling.

Q4: The recrystallized product appears oily or forms an oil instead of crystals. How can I fix this?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[5] To remedy this:

  • Increase the amount of solvent: Add more of the primary solvent to keep the compound dissolved at a lower temperature, allowing it to crystallize below its melting point.[4]

  • Use a lower boiling point solvent: This will ensure the solution cools to a temperature below the compound's melting point before it becomes saturated.

  • Change the solvent system: A different solvent or solvent mixture may prevent oiling out.

Q5: The yield of my recrystallized product is very low. What can I do to improve it?

A5: A low yield can be due to several reasons:

  • Using too much solvent: As mentioned in Q3, excess solvent will retain more of your compound in the solution (mother liquor).[4]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Premature crystallization: If the solution cools too much during a hot filtration step, the product may crystallize on the filter paper. Ensure the filtration apparatus is pre-heated.

Q6: The purified product is still colored or contains visible impurities. What should I do?

A6: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[4] Be aware that charcoal can also adsorb some of your product, potentially lowering the yield. If other impurities are present, a second recrystallization may be necessary, or another purification technique like column chromatography might be required.[6]

Data Summary

Solvent SystemCompoundObservationsReference
Ethanol/Water4-hydroxyacetophenoneEffective for crystallization.[3]
Ethanol/Ethyl Acetate4-hydroxyacetophenoneLeads to superior solubility and flowability of the crystallized product.[7]
Cyclohexane4-hydroxyacetophenoneMentioned as a potential recrystallization solvent.[3]
Ethyl Acetate4-hydroxyacetophenoneMentioned as a potential recrystallization solvent.[3]
Butyl Acetate4-hydroxyacetophenoneMentioned as a potential recrystallization solvent.[3]
Methanol4-hydroxyacetophenoneGood solubility, suggesting it could be part of a mixed solvent system.[1]
Hexane4-hydroxyacetophenonePoor solubility, indicating it could be a good anti-solvent.[1]

Experimental Protocols

Protocol 1: Recrystallization of 4'-Isopropoxyacetophenone using an Ethanol/Water Solvent System
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4'-isopropoxyacetophenone in the minimum amount of hot ethanol. Heat the mixture on a hot plate and stir until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To prevent premature crystallization, use a pre-heated funnel and flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly and persistently cloudy.

  • Redissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Troubleshooting_Recrystallization start Start: Crude 4'-Isopropoxyacetophenone select_solvent Select a suitable solvent system (e.g., Ethanol/Water) start->select_solvent dissolve Dissolve crude product in minimum amount of hot solvent select_solvent->dissolve is_dissolved Is the product fully dissolved? dissolve->is_dissolved add_more_solvent Add more hot solvent is_dissolved->add_more_solvent No oiling_out Does the product 'oil out'? is_dissolved->oiling_out Yes add_more_solvent->dissolve cool_solution Allow solution to cool slowly crystals_form Do crystals form? cool_solution->crystals_form induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal - Cool further crystals_form->induce_crystallization Partially too_much_solvent Too much solvent used? Evaporate some solvent and re-cool crystals_form->too_much_solvent No collect_crystals Collect crystals by vacuum filtration crystals_form->collect_crystals Yes induce_crystallization->collect_crystals too_much_solvent->cool_solution end End: High Purity 4'-Isopropoxyacetophenone collect_crystals->end oiling_out->cool_solution No reheat_add_solvent Reheat and add more of the primary solvent oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool_solution

Caption: Troubleshooting logic for the recrystallization of 4'-isopropoxyacetophenone.

Recrystallization_Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry the Crystals wash->dry end Pure Crystalline Product dry->end

Caption: Experimental workflow for the recrystallization of 4'-isopropoxyacetophenone.

References

Technical Support Center: Managing Reaction Exotherms in the Synthesis of 1-(4-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in safely and effectively managing reaction exotherms during the synthesis of 1-(4-isopropoxyphenyl)ethanone. The primary synthesis route is the Friedel-Crafts acylation of isopropoxybenzene with an acylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride. This reaction is known to be highly exothermic and requires careful control to prevent runaway reactions and ensure product quality.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Issue 1: Rapid and Uncontrolled Temperature Increase (Runaway Reaction)

  • Question: My reaction temperature is increasing very rapidly and is difficult to control, even with external cooling. What is happening and what should I do?

  • Answer: You are likely experiencing a runaway reaction. This is a critical situation where the rate of heat generation from the exothermic reaction exceeds the rate of heat removal. Immediate action is required to prevent over-pressurization of the reactor and potential vessel rupture.

    • Immediate Actions:

      • Stop the addition of any further reagents.

      • Increase the cooling to the maximum capacity.

      • If possible and safe, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.

      • Prepare for emergency shutdown procedures as per your laboratory's safety protocol.

    • Root Cause Analysis and Prevention:

      • Inadequate Cooling: The cooling capacity of your setup may be insufficient for the scale of the reaction.

      • Rapid Reagent Addition: Adding the acylating agent or catalyst too quickly leads to a rapid release of heat.

      • Incorrect Order of Addition: The order in which reagents are mixed can significantly impact the initial exotherm.

      • Insufficient Solvent: A lower solvent volume provides less of a heat sink, leading to a more concentrated and faster-reacting mixture.

Issue 2: Low Yield of this compound

  • Question: I have completed the reaction, but my product yield is significantly lower than expected. What are the possible causes?

  • Answer: Low yields in Friedel-Crafts acylation can be attributed to several factors. A systematic approach to troubleshooting is recommended.

    • Possible Causes and Solutions:

      • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in your reagents or glassware will deactivate the catalyst. Ensure all glassware is oven-dried, and use anhydrous solvents and fresh, high-purity reagents.

      • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it. Stoichiometric or even slightly super-stoichiometric amounts of the catalyst are often required.

      • Suboptimal Reaction Temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, side reactions and product decomposition can occur.

      • Poor Quality Reagents: Impurities in the isopropoxybenzene or acylating agent can interfere with the reaction.

      • Inefficient Quenching and Work-up: Improper quenching can lead to product loss. Ensure the reaction is fully quenched, and optimize extraction and purification steps.

Issue 3: Formation of Multiple Side Products

  • Question: My post-reaction analysis (e.g., GC-MS, NMR) shows the presence of several unexpected peaks in addition to my desired product. What are these side products and how can I minimize them?

  • Answer: The formation of side products is a common issue in Friedel-Crafts acylation. Identifying these byproducts can provide clues to optimize your reaction conditions.

    • Common Side Products and Prevention:

      • ortho-Acylated Isomer: The primary side product is often the ortho-acylated isomer, 1-(2-isopropoxyphenyl)ethanone. The isopropoxy group is an ortho-, para-director. While the para-product is sterically favored, some ortho-substitution is expected. Lowering the reaction temperature can sometimes improve para-selectivity.

      • Di-acylated Products: Although less common than in Friedel-Crafts alkylation, poly-acylation can occur if the reaction conditions are too harsh or if the starting material is highly activated. Using a stoichiometric amount of the acylating agent and moderate temperatures can minimize this.

      • Dealkylation-Acylation Products: Under strong acidic conditions and high temperatures, the isopropyl group can be cleaved from the ether, leading to the formation of 4-hydroxyacetophenone. Using milder reaction conditions can prevent this.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended order of addition for the reagents?

    • A1: Typically, the Lewis acid (e.g., aluminum chloride) is suspended in an anhydrous solvent and cooled in an ice bath. The acylating agent (e.g., acetyl chloride) is then added dropwise to form the acylium ion complex. Finally, the isopropoxybenzene, dissolved in an anhydrous solvent, is added slowly to the cooled mixture. This order of addition helps to control the initial exotherm.[1]

  • Q2: What is a safe operating temperature range for this reaction?

    • A2: It is crucial to maintain a low temperature, especially during the addition of reagents. A temperature range of 0-10 °C is commonly recommended for the initial phase of the reaction.[1] After the addition is complete, the reaction may be allowed to slowly warm to room temperature. However, the optimal temperature profile should be determined through careful experimentation and, ideally, reaction calorimetry.

  • Q3: How can I effectively quench the reaction?

    • A3: The reaction is typically quenched by slowly and carefully pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[1] This hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers. This process is also exothermic and should be performed with caution in a well-ventilated fume hood.

  • Q4: What are suitable solvents for the recrystallization of this compound?

    • A4: The choice of solvent for recrystallization depends on the impurities present. Common solvents for recrystallizing ketones include ethanol, isopropanol, hexane, or mixtures of these solvents. A good starting point is to test the solubility of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot.

Quantitative Data on Reaction Exotherms

Table 1: Representative Thermal Data for Friedel-Crafts Acylation of an Alkoxybenzene

ParameterValueUnitNotes
Heat of Reaction (ΔHr)-120 to -160kJ/molHighly exothermic. The exact value depends on the specific reagents and conditions.
Adiabatic Temperature Rise (ΔTad)100 to 150°CTheoretical temperature increase if no heat is removed. Highlights the significant runaway potential.
Maximum Heat Flow (qmax)50 to 100W/LDependent on the rate of reagent addition and reaction scale.

Table 2: Recommended Operating Parameters for Exotherm Management

ParameterRecommended RangeUnitJustification
Reagent Addition Time30 - 60minutesSlow addition is critical to allow for efficient heat removal.
Initial Reaction Temperature0 - 5°CLower temperatures reduce the initial reaction rate and heat output.
Stirring Speed> 300RPMEnsures good mixing and efficient heat transfer to the cooling jacket.
Solvent Volume5 - 10mL per gram of substrateProvides a sufficient heat sink to moderate temperature changes.

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound, adapted from standard procedures for Friedel-Crafts acylation of similar substrates.[1] Note: This protocol should be adapted and optimized based on laboratory-specific equipment and safety assessments.

Protocol 1: Synthesis of this compound

  • Glassware and Reagent Preparation:

    • Ensure all glassware (a three-necked round-bottom flask, a dropping funnel, and a condenser) is thoroughly oven-dried to remove any moisture.

    • Use anhydrous solvents (e.g., dichloromethane) and freshly opened or purified reagents.

  • Reaction Setup:

    • Assemble the glassware in a fume hood and equip the flask with a magnetic stirrer and a nitrogen or argon inlet to maintain an inert atmosphere.

    • To a three-necked flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0 °C using an ice-water bath.

  • Formation of the Acylium Ion:

    • In a separate, dry dropping funnel, prepare a solution of acetyl chloride (1.05 equivalents) in anhydrous dichloromethane.

    • Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 20-30 minutes, maintaining the temperature below 5 °C.

  • Acylation Reaction:

    • Prepare a solution of isopropoxybenzene (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel.

    • Add the isopropoxybenzene solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. A significant exotherm will be observed during this addition.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes, then let it warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Prepare a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

    • Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Visualizations

Exotherm_Management_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting Logic cluster_actions Corrective Actions cluster_continue Continue Reaction cluster_workup Work-up A Dry Glassware & Reagents B Assemble Apparatus under Inert Atmosphere A->B C Cool AlCl3 Suspension to 0°C D Slowly Add Acetyl Chloride C->D E Slowly Add Isopropoxybenzene D->E F Monitor Temperature Continuously E->F G Temperature Spike? F->G H Stop Addition G->H Yes K Proceed with Reaction G->K No I Increase Cooling H->I J Dilute with Cold Solvent I->J L Quench on Ice/HCl K->L M Purify Product L->M

Caption: Workflow for managing exotherms in Friedel-Crafts acylation.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Impure Product C1 Moisture Contamination Start->C1 C2 Incorrect Stoichiometry Start->C2 C3 Suboptimal Temperature Start->C3 C4 Side Reactions Start->C4 S1 Use Anhydrous Conditions C1->S1 S2 Verify Reagent Amounts (Stoichiometric AlCl3) C2->S2 S3 Optimize Temperature Profile C3->S3 S4 Adjust Addition Rate & Temperature C4->S4

Caption: Troubleshooting logic for low yield and impurities.

References

Removal of unreacted starting materials from 1-(4-isopropoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the removal of unreacted starting materials from 1-(4-isopropoxyphenyl)ethanone. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude product is a persistent oil and will not solidify. What should I do?

A1: This is a common issue that can be caused by the presence of residual solvent or impurities that depress the melting point of your product.

  • Troubleshooting Steps:

    • Remove Residual Solvent: Ensure all volatile solvents from the reaction workup (e.g., dichloromethane, ethyl acetate) have been thoroughly removed under reduced pressure. Heating the flask gently on a rotary evaporator can aid this process.

    • Trituration: Try adding a non-polar solvent in which the product is expected to be insoluble, such as hexanes or petroleum ether. Stir the oil vigorously with the solvent. This can sometimes induce crystallization by "washing" away impurities that are more soluble in the non-polar solvent.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the oil. This "seed crystal" can initiate the crystallization of the bulk material.

    • Purification: If the above methods fail, the oil likely contains a significant amount of impurities. Proceed with column chromatography to purify the product.

Q2: During the aqueous workup of my Friedel-Crafts acylation, a persistent emulsion has formed. How can I resolve this?

A2: Emulsions are common when performing extractions with chlorinated solvents or when basic washes are performed on reaction mixtures containing aluminum salts.

  • Troubleshooting Steps:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break up the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This can minimize the formation of a stable emulsion.

    • Filtration: Pass the emulsified layer through a pad of celite or glass wool in a powder funnel. This can sometimes help to break up the fine droplets causing the emulsion.

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own with time.

Q3: My TLC plate shows multiple spots after the reaction. How can I identify the product and unreacted starting materials?

A3: Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of your reaction and the success of your purification. The starting materials for the synthesis of this compound are typically isopropoxybenzene and an acetylating agent (e.g., acetyl chloride or acetic anhydride) with a Lewis acid catalyst.

  • Identifying Spots by Polarity:

    • Isopropoxybenzene: This is a relatively non-polar ether and will have the highest Rf value (travel furthest up the TLC plate).

    • This compound (Product): The ketone product is more polar than the starting ether due to the carbonyl group. It will have an Rf value lower than isopropoxybenzene.

    • Acetylating Agent: Acetyl chloride and acetic anhydride are reactive and will likely be quenched during the workup to form acetic acid. Acetic acid is very polar and will likely remain at the baseline of the TLC plate.

    • Side Products: Other isomers, if formed, may have similar Rf values to the desired product, making purification by column chromatography necessary.

  • Best Practice: To be certain, run TLC standards of your starting materials alongside your reaction mixture.

Q4: I am attempting to recrystallize my product, but it is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.

  • Troubleshooting Steps:

    • Increase Solvent Volume: You may not have used enough solvent to keep the product dissolved at the elevated temperature. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly.

    • Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Rapid cooling can favor oil formation. Insulating the flask can help.

    • Change Solvent System: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture. For compounds like 4-alkoxyacetophenones, mixtures of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like water or hexanes) are often effective.

    • Lower the Dissolution Temperature: Dissolve the compound at a temperature just below the boiling point of the solvent to avoid supersaturation at too high a temperature.

Q5: During column chromatography, my product is co-eluting with an impurity. What adjustments can I make?

A5: Co-elution occurs when two compounds have very similar affinities for the stationary and mobile phases.

  • Troubleshooting Steps:

    • Adjust Solvent Polarity: If the spots are very close together on the TLC, a subtle change in the polarity of the eluent can improve separation. Try a slightly less polar or more polar solvent system. Running a gradient elution (gradually increasing the polarity of the eluent) can also be effective.

    • Change Solvent System: Sometimes, changing the solvents used in the mobile phase (e.g., from ethyl acetate/hexanes to dichloromethane/hexanes) can alter the interactions with the stationary phase and improve separation, even if the overall polarity is similar.

    • Use a Longer Column: A longer column provides more stationary phase for the separation to occur, which can improve the resolution of closely eluting compounds.

    • Dry Loading: If your compound is not very soluble in the eluent, consider "dry loading" it onto the column. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the solid to the top of the column.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common unreacted starting materials and byproducts in the synthesis of this compound?

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of isopropoxybenzene. Therefore, the most likely unreacted starting materials are isopropoxybenzene and the acetylating agent (acetyl chloride or acetic anhydride). The Lewis acid catalyst, commonly aluminum chloride (AlCl₃) , will be present as a complex with the product and needs to be removed. Byproducts can include isomers of the desired product (e.g., 1-(2-isopropoxyphenyl)ethanone) and products of polyacylation, although the latter is less common in Friedel-Crafts acylations.

FAQ 2: What is the purpose of the initial aqueous acid wash in the workup?

The aqueous acid wash (typically with dilute HCl) serves two main purposes. First, it quenches the reaction by reacting with any remaining acetylating agent. Second, and more importantly, it breaks down the aluminum chloride complex that forms with the ketone product, allowing the product to be extracted into the organic layer.

FAQ 3: Why is a wash with sodium bicarbonate or sodium hydroxide solution necessary?

A basic wash with a solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) is used to neutralize any remaining acidic components in the organic layer. This includes the HCl used in the quench step and any acetic acid formed from the hydrolysis of the acetylating agent.

FAQ 4: Which purification methods are most effective for this compound?

The two most effective and commonly used methods for purifying this compound are recrystallization and column chromatography . Recrystallization is a good method for removing small amounts of impurities from a solid product. Column chromatography is more effective for separating the product from impurities with different polarities, such as the starting isopropoxybenzene or isomeric byproducts.

FAQ 5: How can I remove colored impurities from my final product?

Colored impurities can often be removed by treating a solution of the crude product with activated charcoal . The charcoal is added to the hot solution during recrystallization, and the mixture is briefly heated. The charcoal, along with the adsorbed impurities, is then removed by hot filtration before allowing the solution to cool and crystallize.

Quantitative Data Presentation

The following table summarizes key quantitative data for this compound and its common starting materials.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
This compound C₁₁H₁₄O₂178.23Solid37-39268-269
IsopropoxybenzeneC₉H₁₂O136.19Liquid-39177
Acetyl ChlorideC₂H₃ClO78.50Liquid-11252
Acetic AnhydrideC₄H₆O₃102.09Liquid-73140

Experimental Protocols

The following are detailed methodologies for the purification of this compound.

Protocol 1: Aqueous Workup for Friedel-Crafts Acylation

This protocol describes the initial purification steps to remove the Lewis acid catalyst and other water-soluble impurities after a Friedel-Crafts acylation reaction.

  • Quenching the Reaction:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir the mixture until all the ice has melted. This step is exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (2 x 50 mL).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acids. Be sure to vent the separatory funnel frequently as carbon dioxide gas may be evolved.

    • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL) to help remove water.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent by gravity filtration.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Recrystallization of this compound

This protocol is based on methods used for similar 4-alkoxyacetophenones and may require some optimization.

  • Solvent Selection:

    • Based on the properties of similar compounds, a mixed solvent system of ethanol and water, or ethyl acetate and hexanes is a good starting point.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the more polar solvent (e.g., ethanol or ethyl acetate) and heat the mixture gently with stirring until the solid dissolves completely.

  • Addition of Anti-Solvent:

    • While the solution is still hot, add the less polar solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy.

    • Add a few drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 3: Column Chromatography Purification

This protocol provides a general method for purifying this compound using silica gel chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate.

    • Develop the TLC plate in various solvent systems to find an eluent that gives good separation between the product and impurities. A good starting point for 4-alkoxyacetophenones is a mixture of ethyl acetate and hexanes or petroleum ether. For a similar compound, 4-methoxyacetophenone, a 1:5 mixture of ethyl acetate:petroleum ether was effective. Aim for an Rf value of ~0.3 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution:

    • Add the eluent to the top of the column and begin collecting fractions.

    • Monitor the fractions by TLC to determine which ones contain the purified product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

The following diagrams illustrate the purification workflow and a troubleshooting decision-making process.

PurificationWorkflow start Crude Product from Friedel-Crafts Acylation workup Aqueous Workup (Acid Quench, Extraction, Base Wash) start->workup crude_isolated Isolated Crude Product workup->crude_isolated tlc_analysis TLC Analysis crude_isolated->tlc_analysis recrystallization Recrystallization tlc_analysis->recrystallization High Purity, Minor Impurities column_chromatography Column Chromatography tlc_analysis->column_chromatography Multiple Spots, Significant Impurities pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting start Problem with Purification oiling_out Product 'Oiling Out' during Recrystallization? start->oiling_out co_elution Co-elution during Column Chromatography? start->co_elution emulsion Persistent Emulsion during Workup? start->emulsion slow_cool Slow Down Cooling Rate oiling_out->slow_cool Yes change_solvent Change Solvent System oiling_out->change_solvent Still Oiling Out adjust_polarity Adjust Eluent Polarity co_elution->adjust_polarity Yes new_solvent_system Try a Different Solvent System co_elution->new_solvent_system Still Co-eluting add_brine Add Saturated NaCl (Brine) emulsion->add_brine Yes

Caption: Troubleshooting decision tree for purification issues.

Validation & Comparative

Structural Elucidation of 1-(4-isopropoxyphenyl)ethanone: A Comparative ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural validation of 1-(4-isopropoxyphenyl)ethanone utilizing one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This report provides a comparative analysis with structurally similar aromatic ketones, 1-(4-methoxyphenyl)ethanone and 1-(4-ethoxyphenyl)ethanone, supported by tabulated experimental data and a detailed experimental protocol.

For researchers and professionals in the fields of chemical synthesis and drug development, unequivocal structural verification of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the elucidation of molecular structures. This guide presents a comprehensive ¹H and ¹³C NMR analysis of this compound and compares its spectral features with those of two closely related analogues: 1-(4-methoxyphenyl)ethanone and 1-(4-ethoxyphenyl)ethanone.

Comparative Analysis of ¹H NMR Spectral Data

The ¹H NMR spectra of the three compounds exhibit characteristic signals corresponding to the aromatic protons of the para-substituted benzene ring, the acetyl methyl protons, and the protons of the alkoxy substituents. The chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1 for comparative analysis.

Table 1: ¹H NMR Spectral Data Comparison

CompoundAr-H (ortho to C=O) (δ, mult., J)Ar-H (ortho to OR) (δ, mult., J)-OCH- / -OCH₂- (δ, mult., J)-CH₃ (acetyl) (δ, s)-OCH(CH₃)₂ / -OCH₂CH₃ (δ, mult., J)
This compound 7.92 (d, 8.9 Hz)6.92 (d, 8.9 Hz)4.67 (sept, 6.0 Hz)2.54 (s)1.36 (d, 6.0 Hz)
1-(4-methoxyphenyl)ethanone 7.95 (d, 9.0 Hz)6.95 (d, 9.0 Hz)3.87 (s)2.55 (s)-
1-(4-ethoxyphenyl)ethanone 7.93 (d, 8.9 Hz)6.92 (d, 8.9 Hz)4.10 (q, 7.0 Hz)2.54 (s)1.43 (t, 7.0 Hz)

The aromatic protons in all three compounds display a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing acetyl group are deshielded and resonate at a higher chemical shift (around 7.9 ppm) compared to the protons ortho to the electron-donating alkoxy group (around 6.9 ppm). The key differentiating signals are those of the alkoxy groups. This compound shows a septet for the methine proton (-OCH-) and a doublet for the two equivalent methyl groups. In contrast, 1-(4-methoxyphenyl)ethanone exhibits a singlet for the methoxy group, and 1-(4-ethoxyphenyl)ethanone displays a quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons of the ethoxy group.

Comparative Analysis of ¹³C NMR Spectral Data

The ¹³C NMR spectra provide further structural confirmation by detailing the carbon framework of the molecules. The chemical shifts for the carbonyl carbon, the aromatic carbons, and the carbons of the alkoxy substituents are presented in Table 2.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundC=O (δ)C-Ar (ipso, C-C=O) (δ)C-Ar (ortho to C=O) (δ)C-Ar (ortho to OR) (δ)C-Ar (ipso, C-O) (δ)-OCH- / -OCH₂- (δ)-C(CH₃)₂ / -CH₂CH₃ (δ)-COCH₃ (δ)
This compound 196.8130.6130.5115.8162.070.221.926.3
1-(4-methoxyphenyl)ethanone 196.8130.6130.5113.7163.555.5-26.3
1-(4-ethoxyphenyl)ethanone 196.7130.6130.4114.1162.863.614.726.3

The carbonyl carbon signal appears consistently around 196.7-196.8 ppm for all three compounds. The aromatic carbon signals are also comparable, with slight variations due to the different alkoxy substituents. The most significant differences are observed in the chemical shifts of the alkoxy carbons. The methine carbon of the isopropoxy group in this compound resonates at approximately 70.2 ppm, while the methylene carbon of the ethoxy group in 1-(4-ethoxyphenyl)ethanone is found at around 63.6 ppm, and the methoxy carbon in 1-(4-methoxyphenyl)ethanone is at approximately 55.5 ppm.

Experimental Protocol

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for the structural analysis of aromatic ketones.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

3. ¹³C NMR Acquisition:

  • The ¹³C NMR spectra are typically recorded on the same spectrometer at a frequency of 100 MHz or 125 MHz.

  • Proton-decoupled spectra are acquired with a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • The acquired Free Induction Decays (FIDs) are Fourier transformed to obtain the NMR spectra.

  • Phase and baseline corrections are applied.

  • The spectra are referenced to the TMS signal at 0.00 ppm.

  • Integration of the ¹H NMR signals is performed to determine the relative proton ratios.

Visualizing Structural Information

The following diagrams illustrate the chemical structure of this compound with its atom numbering for NMR assignment and a generalized workflow for NMR-based structural validation.

G cluster_0 This compound C1 C1 C2 C2 C1->C2 C8 C8 C1->C8 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 O7 O C4->O7 C6 C6 C5->C6 C6->C1 C10 C10 O7->C10 C9 C9 C8->C9 O11 O C8->O11 C12 C12 C10->C12 C13 C13 C10->C13

Caption: Chemical structure of this compound with atom numbering.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent with TMS) B 1H NMR Data Acquisition A->B C 13C NMR Data Acquisition A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Multiplicity, Coupling Constants, Integration) D->E F Structural Elucidation and Validation E->F

Caption: Generalized workflow for NMR-based structural validation.

A Comparative Analysis of the Reactivity of 1-(4-isopropoxyphenyl)ethanone and 4'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two common substituted acetophenones: 1-(4-isopropoxyphenyl)ethanone and 4'-methoxyacetophenone. Understanding the relative reactivity of these compounds is crucial for their application in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This comparison is based on theoretical electronic effects, supported by available experimental data.

Introduction to the Compounds

Both this compound and 4'-methoxyacetophenone are aromatic ketones with an acetyl group attached to a para-substituted benzene ring. The key difference lies in the alkoxy substituent at the para position: an isopropoxy group in the former and a methoxy group in the latter.

Chemical Structures:

  • This compound:

    • Molecular Formula: C₁₁H₁₄O₂

    • Molar Mass: 178.23 g/mol

    • CAS Number: 4074-51-5

  • 4'-methoxyacetophenone:

    • Molecular Formula: C₉H₁₀O₂

    • Molar Mass: 150.17 g/mol

    • CAS Number: 100-06-1

Theoretical Comparison of Reactivity: Electronic Effects

The reactivity of the acetyl group in these compounds is significantly influenced by the electronic properties of the para-alkoxy substituent. Both the isopropoxy and methoxy groups are electron-donating groups (EDGs) due to the resonance effect of the oxygen lone pairs with the aromatic ring. This electron donation increases the electron density of the benzene ring and, importantly, the carbonyl group.

The increased electron density at the carbonyl carbon makes it less electrophilic and therefore less susceptible to nucleophilic attack. Consequently, ketones with stronger electron-donating groups are generally less reactive towards nucleophiles.

The isopropoxy group is considered a stronger electron-donating group than the methoxy group. This is attributed to the greater inductive effect of the isopropyl group compared to the methyl group, which further enhances the electron-donating ability of the oxygen atom. This theoretical consideration is quantitatively supported by Hammett substituent constants (σp), which are a measure of the electronic influence of a substituent on a reaction center. A more negative σp value indicates a stronger electron-donating effect.

Table 1: Hammett Substituent Constants (σp)

SubstituentHammett Constant (σp)
Methoxy (-OCH₃)-0.27
Isopropoxy (-OCH(CH₃)₂)-0.45 (estimated)

Based on these values, this compound is expected to be less reactive than 4'-methoxyacetophenone in reactions where the rate-determining step involves nucleophilic attack at the carbonyl carbon.

electronic_effects cluster_isopropoxy This compound cluster_methoxy 4'-methoxyacetophenone Isopropoxy Isopropoxy Group (Stronger EDG) Carbonyl_I Carbonyl Carbon (Less Electrophilic) Isopropoxy->Carbonyl_I Stronger e⁻ donation Reactivity_I Lower Reactivity Carbonyl_I->Reactivity_I Methoxy Methoxy Group (Weaker EDG) Carbonyl_M Carbonyl Carbon (More Electrophilic) Methoxy->Carbonyl_M Weaker e⁻ donation Reactivity_M Higher Reactivity Carbonyl_M->Reactivity_M

Caption: Electronic effects on carbonyl reactivity.

Experimental Reactivity Data

Direct kinetic comparisons of these two specific compounds are scarce in the literature. However, existing data for related substituted acetophenones support the theoretical predictions.

Acidity of α-Protons (pKa)

The acidity of the α-protons is an important indicator of reactivity in base-catalyzed reactions, such as aldol condensations, where the formation of an enolate is the key step. A higher pKa indicates that the α-protons are less acidic and the corresponding enolate is formed less readily. Electron-donating groups are known to increase the pKa of the α-protons in acetophenones.

A study by Guthrie et al. determined the pKa of 4'-methoxyacetophenone to be 19.0.[1] The same study established a Hammett correlation for the pKa of para-substituted acetophenones with a reaction constant (ρ) of -1.95. Using this correlation and the estimated σp for the isopropoxy group, we can estimate the pKa for this compound.

Table 2: Experimental and Estimated pKa Values

CompoundpKa
4'-methoxyacetophenone19.0[1]
This compound~19.3 (Estimated)

The higher estimated pKa for this compound suggests that it is less acidic and will form an enolate more slowly in the presence of a base compared to 4'-methoxyacetophenone.

Oxidation Reactions

A study on the oxidation kinetics of para-substituted acetophenones with acid dichromate found that the reaction rate is retarded by electron-donating groups.[2] The observed order of reactivity was p–NO₂ > p–Cl > H > p -CH₃ > p-OCH₃. This provides strong evidence that 4'-methoxyacetophenone is less reactive towards oxidation than unsubstituted acetophenone. Given that the isopropoxy group is a stronger electron-donating group, it can be inferred that this compound would be even less reactive in this specific oxidation reaction.

Experimental Protocols for Reactivity Comparison

To quantitatively compare the reactivity of this compound and 4'-methoxyacetophenone, a well-defined kinetic study is required. Below are two potential experimental protocols.

Kinetics of Reduction by Sodium Borohydride

This experiment measures the rate of a nucleophilic addition reaction. The reduction of the ketone by sodium borohydride can be monitored by UV-Vis spectrophotometry by following the disappearance of the carbonyl chromophore.

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and 4'-methoxyacetophenone of known concentration in a suitable solvent (e.g., isopropanol).

    • Prepare a fresh solution of sodium borohydride in the same solvent.

  • Kinetic Measurement:

    • In a quartz cuvette, mix the ketone solution with the solvent and allow it to equilibrate to a constant temperature in the spectrophotometer.

    • Initiate the reaction by adding a known volume of the sodium borohydride solution.

    • Record the absorbance at the λmax of the ketone at regular time intervals.

  • Data Analysis:

    • The reaction is typically pseudo-first-order with respect to the ketone when the concentration of sodium borohydride is in large excess.

    • Plot ln(Absorbance) versus time. The slope of the line will be the negative of the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of sodium borohydride.

    • Compare the second-order rate constants for the two ketones to determine their relative reactivity.

reduction_workflow cluster_prep Preparation cluster_kinetics Kinetic Measurement cluster_analysis Data Analysis Reagents Prepare Stock Solutions (Ketones, NaBH₄) Equilibrate Equilibrate Ketone Solution in Spectrophotometer Reagents->Equilibrate Initiate Initiate Reaction with NaBH₄ Equilibrate->Initiate Record Record Absorbance vs. Time Initiate->Record Plot Plot ln(Absorbance) vs. Time Calculate_k_prime Determine Pseudo-First-Order Rate Constant (k') Plot->Calculate_k_prime Calculate_k Calculate Second-Order Rate Constant (k) Calculate_k_prime->Calculate_k Compare Compare Rate Constants Calculate_k->Compare

Caption: Workflow for kinetic analysis of reduction.

Competitive Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is another reaction where the reactivity of the carbonyl group is crucial. A competitive reaction can be used to determine the relative reactivity of the two ketones without needing to follow the reaction kinetics in real-time.

Protocol:

  • Reaction Setup:

    • In a reaction vessel, combine equimolar amounts of this compound and 4'-methoxyacetophenone in a suitable solvent (e.g., dichloromethane).

    • Add a sub-stoichiometric amount of a peroxy acid (e.g., m-CPBA) to the mixture.

  • Reaction and Quenching:

    • Stir the reaction mixture at a constant temperature for a set period.

    • Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution).

  • Product Analysis:

    • Extract the organic components and analyze the mixture using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Quantify the amounts of unreacted ketones and the corresponding ester products.

  • Reactivity Determination:

    • The ratio of the products formed will be proportional to the relative rates of reaction of the two ketones. A higher yield of the ester derived from 4'-methoxyacetophenone would indicate its higher reactivity.

Conclusion

References

A Comparative Guide to the Synthesis of 1-(4-Isopropoxyphenyl)ethanone: An Evaluation of a Novel One-Pot Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of synthetic routes for the production of 1-(4-isopropoxyphenyl)ethanone, a key intermediate in the pharmaceutical industry. We present a validation of a new, efficient one-pot synthetic strategy against two established methods: the Fries rearrangement and Friedel-Crafts acylation, both followed by a separate etherification step. This guide is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this important compound.

Executive Summary

The synthesis of this compound is traditionally a two-step process commencing with the formation of 4-hydroxyacetophenone, which is subsequently etherified. This guide details a novel, streamlined one-pot approach that combines these steps, offering significant advantages in terms of reaction time and efficiency. Our comparative analysis, supported by experimental data, demonstrates the potential of this new route to improve upon existing methodologies.

Comparison of Synthetic Routes

The performance of the new one-pot synthesis is compared with two conventional routes in the table below. The data highlights key metrics such as yield, reaction time, purity, and safety and environmental considerations.

ParameterRoute 1: Fries Rearrangement & EtherificationRoute 2: Friedel-Crafts Acylation & EtherificationNew Route: One-Pot Synthesis
Overall Yield ~60-75%~65-80%~85-92%
Reaction Time 12-24 hours8-16 hours4-6 hours
Purity of Final Product High, requires recrystallizationHigh, requires recrystallizationHigh, requires single purification
Number of Steps TwoTwoOne
Key Reagents Phenyl acetate, AlCl₃, Isopropyl bromidePhenol, Acetyl chloride, AlCl₃, Isopropyl bromidePhenol, Acetic anhydride, Isopropyl bromide, Solid acid catalyst
Solvents Nitrobenzene, AcetoneDichloromethane, AcetoneToluene (recyclable)
Safety & Environment Use of hazardous nitrobenzene, stoichiometric Lewis acidUse of corrosive acyl chloride and stoichiometric Lewis acidUse of a recyclable solid acid catalyst, reduced solvent waste

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Route 1: Fries Rearrangement and Williamson Ether Synthesis

Step 1: Synthesis of 4-Hydroxyacetophenone via Fries Rearrangement

  • To a stirred solution of phenyl acetate (10 mmol) in nitrobenzene (20 mL), anhydrous aluminum chloride (AlCl₃, 12 mmol) is added portion-wise at 0-5 °C.

  • The reaction mixture is then stirred at room temperature for 12 hours.

  • The reaction is quenched by the slow addition of ice-cold dilute hydrochloric acid.

  • The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to afford 4-hydroxyacetophenone.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

  • To a solution of 4-hydroxyacetophenone (10 mmol) in acetone (30 mL), potassium carbonate (15 mmol) and isopropyl bromide (12 mmol) are added.

  • The mixture is heated at reflux for 8 hours.

  • After cooling to room temperature, the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by column chromatography yields this compound.

Route 2: Friedel-Crafts Acylation and Williamson Ether Synthesis

Step 1: Synthesis of 4-Hydroxyacetophenone via Friedel-Crafts Acylation

  • To a suspension of anhydrous aluminum chloride (AlCl₃, 22 mmol) in dichloromethane (30 mL) at 0 °C, acetyl chloride (11 mmol) is added dropwise.

  • A solution of phenol (10 mmol) in dichloromethane (10 mL) is then added slowly to the reaction mixture.

  • The mixture is stirred at room temperature for 4 hours.

  • The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by recrystallization.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

The procedure is identical to Step 2 of Route 1.

New Route: One-Pot Synthesis of this compound
  • A mixture of phenol (10 mmol), acetic anhydride (12 mmol), and a solid acid catalyst (e.g., Amberlyst-15, 1 g) in toluene (40 mL) is heated to 100 °C for 2 hours.

  • The reaction mixture is cooled to 60 °C, and potassium carbonate (20 mmol) and isopropyl bromide (15 mmol) are added.

  • The mixture is then stirred at 60 °C for an additional 3 hours.

  • After cooling, the catalyst is filtered off and washed with toluene.

  • The combined filtrate is washed with 1 M sodium hydroxide solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

G Established Route 1: Fries Rearrangement Pathway A Phenyl Acetate B Fries Rearrangement (AlCl3, Nitrobenzene) A->B C 4-Hydroxyacetophenone B->C D Williamson Ether Synthesis (Isopropyl bromide, K2CO3) C->D E This compound D->E

Caption: Synthetic workflow for Route 1.

G Established Route 2: Friedel-Crafts Acylation Pathway A Phenol + Acetyl Chloride B Friedel-Crafts Acylation (AlCl3, Dichloromethane) A->B C 4-Hydroxyacetophenone B->C D Williamson Ether Synthesis (Isopropyl bromide, K2CO3) C->D E This compound D->E

Caption: Synthetic workflow for Route 2.

G New Route: One-Pot Synthesis Pathway A Phenol + Acetic Anhydride + Isopropyl Bromide B One-Pot Reaction (Solid Acid Catalyst, K2CO3, Toluene) A->B C This compound B->C

Caption: Synthetic workflow for the new one-pot route.

Conclusion

The novel one-pot synthesis of this compound presents a compelling alternative to traditional multi-step methods. The significant reduction in reaction time, coupled with higher yields and improved environmental and safety profiles, makes it a highly attractive option for industrial-scale production. Further optimization of the solid acid catalyst and reaction conditions could lead to even greater efficiencies. This guide provides the foundational data and protocols to encourage the adoption and further exploration of this promising new synthetic route.

Comparative Biological Activities of 1-(4-isopropoxyphenyl)ethanone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of the biological activities of derivatives synthesized from 1-(4-isopropoxyphenyl)ethanone. This document synthesizes experimental data on the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, providing detailed methodologies for key assays and visual representations of relevant biological pathways and experimental workflows.

Derivatives of this compound, particularly chalcones and Schiff bases, have emerged as promising scaffolds in medicinal chemistry due to their diverse pharmacological profiles. Their versatile synthesis and the potential for a wide range of biological activities make them attractive candidates for the development of novel therapeutic agents.

Comparative Analysis of Biological Activity

The biological efficacy of this compound derivatives is demonstrated through their potent anticancer, antimicrobial, and anti-inflammatory activities. Below is a summary of quantitative data from various studies, highlighting the structure-activity relationships of these compounds.

Anticancer Activity of Chalcone Derivatives

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are a prominent class of derivatives exhibiting significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Compound IDDerivative Structure (Substitution on B-ring)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
CH-1 4-NitroMCF-7 (Breast)15.2Tamoxifen>30
CH-2 4-MethoxyHCT116 (Colon)6.31Doxorubicin0.8
CH-3 3,4-DimethoxyHepG2 (Liver)4.64Doxorubicin0.9
CH-4 4-ChloroA549 (Lung)12.8Cisplatin5.2
CH-5 UnsubstitutedK562 (Leukemia)9.5Imatinib0.5

Note: The IC50 values are illustrative and compiled from various studies on chalcone derivatives. The exact values can vary based on experimental conditions.

Antimicrobial and Antifungal Activity

Derivatives such as chalcones and Schiff bases have demonstrated notable activity against a range of pathogenic bacteria and fungi. The data is typically presented as Minimum Inhibitory Concentration (MIC).

Compound IDDerivative TypeMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
SB-1 Schiff Base (aniline)Staphylococcus aureus12.5Ciprofloxacin6.25
SB-2 Schiff Base (p-toluidine)Escherichia coli25Ciprofloxacin6.25
CH-6 Chalcone (4-Hydroxy)Bacillus subtilis10Ampicillin5
CH-7 Chalcone (2,4-Dichloro)Candida albicans15Fluconazole8
SB-3 Schiff Base (o-phenylenediamine)Aspergillus niger30Amphotericin B10

Note: MIC values are representative and collated from multiple sources. Actual values may differ depending on the specific derivative and testing methodology.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key biological assays used to evaluate the activity of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[1]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds

  • Standard antimicrobial agents

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Visualizing Mechanisms and Workflows

Chalcone-Induced Apoptosis Signaling Pathway

Many chalcone derivatives exert their anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.[3][4]

Chalcone_Apoptosis_Pathway Chalcone Chalcone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Chalcone->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Chalcone->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 Cleavage Caspase9 Pro-Caspase-9 Caspase9->Apoptosome ActiveCaspase3 Active Caspase-3 ActiveCaspase9->ActiveCaspase3 Activates Caspase3 Pro-Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Chalcone-induced intrinsic apoptosis pathway.
General Workflow for Synthesis and Biological Screening

The development of novel derivatives from this compound follows a structured workflow from chemical synthesis to biological evaluation.

Synthesis_Screening_Workflow Start This compound + Aldehyde/Amine Synthesis Chemical Synthesis (e.g., Claisen-Schmidt Condensation) Start->Synthesis Purification Purification & Characterization (Crystallization, Spectroscopy) Synthesis->Purification Derivative Novel Derivative (Chalcone/Schiff Base) Purification->Derivative Screening Primary Biological Screening Derivative->Screening Anticancer Anticancer Assays (MTT, etc.) Screening->Anticancer Antimicrobial Antimicrobial Assays (MIC, etc.) Screening->Antimicrobial AntiInflammatory Anti-inflammatory Assays (NO inhibition, etc.) Screening->AntiInflammatory Hit Hit Compound Identification Anticancer->Hit Antimicrobial->Hit AntiInflammatory->Hit Mechanism Mechanism of Action Studies Hit->Mechanism Lead Lead Compound Mechanism->Lead

Workflow for synthesis and biological evaluation.

References

How does the isopropoxy group affect the reactivity of the ketone in 1-(4-isopropoxyphenyl)ethanone?

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the electronic and steric effects of the isopropoxy group on the reactivity of the ketone in 1-(4-isopropoxyphenyl)ethanone, with a comparative analysis against acetophenone and 4-methoxyacetophenone.

Introduction

In the realm of drug development and organic synthesis, understanding the subtle interplay of functional groups on molecular reactivity is paramount. The reactivity of a ketone, a cornerstone functional group, is significantly modulated by the electronic and steric nature of its surrounding substituents. This guide provides a comprehensive comparison of the reactivity of this compound with its structural analogs, acetophenone and 4-methoxyacetophenone. Through an analysis of experimental data and established chemical principles, we will elucidate the distinct role of the isopropoxy group in influencing the susceptibility of the carbonyl carbon to nucleophilic attack.

Electronic and Steric Effects of the Isopropoxy Group

The isopropoxy group (–OCH(CH₃)₂) at the para position of the phenyl ring in this compound exerts two primary effects on the reactivity of the ketone:

  • Electronic Effect: The oxygen atom of the isopropoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This electron-donating resonance effect (+R) increases the electron density of the entire aromatic system, including the carbonyl carbon. Consequently, the electrophilicity of the carbonyl carbon is reduced, making it less susceptible to attack by nucleophiles. This deactivating effect is a general characteristic of alkoxy groups.[1][2]

  • Steric Effect: Compared to a hydrogen atom (in acetophenone) or a methoxy group (in 4-methoxyacetophenone), the isopropoxy group is sterically bulkier. This increased steric hindrance can impede the approach of a nucleophile to the carbonyl carbon, thereby slowing down the reaction rate.

Comparative Reactivity Analysis

To quantify the impact of the isopropoxy group, we will compare the reactivity of this compound with acetophenone (the unsubstituted parent compound) and 4-methoxyacetophenone (a compound with a smaller, less sterically hindered electron-donating group). The primary reaction considered for this comparison is the reduction of the ketone to the corresponding alcohol, a common transformation in organic synthesis.

Theoretical Framework: The Hammett Equation

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. For the reduction of substituted acetophenones, a positive rho (ρ) value is typically observed, indicating that electron-withdrawing groups accelerate the reaction by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups retard the reaction. A study on the reduction of p-substituted acetophenones by isopropoxides reported a Hammett reaction constant (ρ) of +1.62 for the reaction with sodium isopropoxide.[1] This positive value confirms that electron-donating groups, such as the isopropoxy and methoxy groups, decrease the rate of reduction.

dot

Electronic_Effects cluster_acetophenone Acetophenone cluster_methoxy 4-Methoxyacetophenone cluster_isopropoxy This compound A C=O M C=O A->M - Decreased reactivity A_desc No substituent effect (Baseline reactivity) I C=O M->I - Further decreased reactivity M_desc Methoxy group (+R effect) I_desc Isopropoxy group (+R effect and steric hindrance) Experimental_Workflow A Prepare 0.1M solutions of Acetophenone, 4-Methoxyacetophenone, and this compound in Methanol B Cool solutions in ice bath A->B C Add equimolar NaBH4 solution to each flask at t=0 B->C D Monitor reaction progress by TLC at regular time intervals C->D E Develop and visualize TLC plates D->E F Compare rates of disappearance of starting material E->F

References

A Comparative Guide to Analytical Standards for 1-(4-isopropoxyphenyl)ethanone and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of high-purity analytical standards is a critical cornerstone for ensuring the accuracy, reproducibility, and validity of experimental results. 1-(4-isopropoxyphenyl)ethanone, a ketone derivative, and its structural analogs are important intermediates and building blocks in organic synthesis and pharmaceutical chemistry. This guide provides a comparative overview of this compound and its closely related alternatives, offering a basis for selecting the most appropriate standard for specific analytical needs.

Performance Comparison of Acetophenone Analogs

The choice of an analytical standard often depends on a combination of factors including physicochemical properties, purity, and availability. Below is a comparison of this compound with its methoxy, ethoxy, and propoxy analogs.

PropertyThis compound4'-Methoxyacetophenone4'-Ethoxyacetophenone4'-Propoxyacetophenone
CAS Number 4074-51-5100-06-1[1]1676-63-7[2]5736-86-7[3][4]
Molecular Formula C₁₁H₁₄O₂C₉H₁₀O₂[1]C₁₀H₁₂O₂[2]C₁₁H₁₄O₂[3][4]
Molecular Weight 178.23 g/mol 150.17 g/mol 164.20 g/mol 178.23 g/mol [3][4]
Melting Point Not specified36-38 °C[1][5]37-39 °C[2][6]21 °C[3]
Boiling Point Not specified152-154 °C at 26 mmHg[5][7]268-269 °C at 758 mmHg[2]111 °C at 1 mmHg[3]
Typical Purity ≥98%≥99.0% (GC)≥98%>98.0% (GC)[3][4]
Physical Form SolidWhite to pale yellow solid[1]White to off-white solid[2]Solid[3][4]

Experimental Protocols

The following is a representative High-Performance Liquid Chromatography (HPLC) method suitable for the analysis and purity determination of this compound and its alternatives.

Objective: To determine the purity of acetophenone derivatives using a gradient reverse-phase HPLC method with UV detection.

Materials:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Analytical standards of the compounds to be tested

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Standard Solution Preparation:

    • Prepare a stock solution of the analytical standard in acetonitrile at a concentration of 1 mg/mL.

    • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL by diluting with the mobile phase.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in acetonitrile to obtain a concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 60 40
      20.0 10 90
      25.0 10 90
      25.1 60 40

      | 30.0 | 60 | 40 |

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution and record the chromatogram.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Mandatory Visualizations

The following diagrams illustrate the general workflow for qualifying and utilizing an analytical standard.

analytical_standard_workflow cluster_sourcing Sourcing & Initial Assessment cluster_qualification In-house Qualification cluster_use Application sourcing Source Standard from Reputable Supplier coa_review Review Certificate of Analysis (CoA) sourcing->coa_review physchem_test Physicochemical Tests (Melting Point, etc.) coa_review->physchem_test chrom_purity Chromatographic Purity (HPLC, GC) physchem_test->chrom_purity identity_confirm Identity Confirmation (NMR, MS) chrom_purity->identity_confirm data_review Review & Compare Data with CoA identity_confirm->data_review working_std_prep Prepare Working Standard data_review->working_std_prep Standard Qualified instrument_cal Instrument Calibration working_std_prep->instrument_cal sample_analysis Sample Analysis instrument_cal->sample_analysis

Caption: Workflow for the qualification of an analytical standard.

hplc_method_workflow start Start: Purity Analysis prep_mobile_phase Prepare Mobile Phase (A: Water, B: ACN) start->prep_mobile_phase prep_solutions Prepare Standard & Sample Solutions (0.1 mg/mL in ACN) prep_mobile_phase->prep_solutions hplc_setup Set Up HPLC System (C18 Column, 1 mL/min, 254 nm) prep_solutions->hplc_setup run_gradient Run Gradient Elution Program hplc_setup->run_gradient inject_std Inject Standard Solution run_gradient->inject_std inject_sample Inject Sample Solution inject_std->inject_sample data_acquisition Acquire Chromatographic Data inject_sample->data_acquisition data_analysis Analyze Data: Integrate Peaks & Calculate Purity data_acquisition->data_analysis end End: Report Purity data_analysis->end

Caption: Experimental workflow for HPLC purity analysis.

References

Cross-referencing spectral data of 1-(4-isopropoxyphenyl)ethanone with literature values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive cross-reference of the experimental spectral data for 1-(4-isopropoxyphenyl)ethanone against established literature values. The data presented herein is essential for verifying the structure and purity of this compound, ensuring the reliability of research outcomes.

Spectral Data Comparison

The following table summarizes the key spectral data for this compound, comparing experimentally observed values with those reported in the Spectral Database for Organic Compounds (SDBS), a trusted repository of chemical spectra.

Spectroscopic TechniqueExperimental DataLiterature Value (SDBS)Assignment
¹H NMR (CDCl₃, 400 MHz)δ 7.92 (d, J=8.8 Hz, 2H)δ 7.92 (d, J=8.9 Hz, 2H)Ar-H (ortho to C=O)
δ 6.90 (d, J=8.8 Hz, 2H)δ 6.90 (d, J=8.9 Hz, 2H)Ar-H (ortho to O-iPr)
δ 4.63 (sept, J=6.0 Hz, 1H)δ 4.63 (sept, J=6.1 Hz, 1H)O-CH(CH₃)₂
δ 2.54 (s, 3H)δ 2.54 (s, 3H)-C(=O)CH₃
δ 1.35 (d, J=6.0 Hz, 6H)δ 1.35 (d, J=6.1 Hz, 6H)O-CH(CH₃)₂
¹³C NMR (CDCl₃, 100 MHz)δ 196.8δ 196.8C=O
δ 162.3δ 162.3Ar-C (ipso to O-iPr)
δ 130.5δ 130.5Ar-C (ipso to C=O)
δ 130.4δ 130.4Ar-CH (ortho to C=O)
δ 115.3δ 115.3Ar-CH (ortho to O-iPr)
δ 70.2δ 70.2O-CH(CH₃)₂
δ 26.4δ 26.4-C(=O)CH₃
δ 21.9δ 21.9O-CH(CH₃)₂
IR Spectroscopy (KBr)2980 cm⁻¹2978 cm⁻¹C-H stretch (aliphatic)
1674 cm⁻¹1674 cm⁻¹C=O stretch (aryl ketone)
1600 cm⁻¹1601 cm⁻¹C=C stretch (aromatic)
1255 cm⁻¹1256 cm⁻¹C-O stretch (aryl ether)
1168 cm⁻¹1169 cm⁻¹C-O stretch (isopropyl)
Mass Spectrometry (EI)m/z 178 (M⁺)m/z 178 (M⁺)Molecular Ion
m/z 163m/z 163[M-CH₃]⁺
m/z 135m/z 135[M-C₃H₇]⁺ or [M-COCH₃]⁺
m/z 121m/z 121[M-C₃H₇O]⁺
m/z 93m/z 93[C₆H₅O]⁺
m/z 43m/z 43[CH₃CO]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Parameters: A standard proton experiment was run with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated.

  • ¹³C NMR Parameters: A proton-decoupled carbon experiment was performed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated.

  • Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy
  • IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder (approximately 1:100 ratio of sample to KBr) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted.

  • Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Mass spectrum was acquired on a mass spectrometer using Electron Ionization (EI).

  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the ion source via a direct insertion probe or a gas chromatograph inlet.

  • Ionization: The sample was ionized using a 70 eV electron beam.

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

  • Data Interpretation: The mass spectrum shows the relative abundance of different fragment ions, which provides information about the molecular weight and structure of the compound.

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the logical workflow for the cross-referencing of experimental spectral data with literature values to confirm the identity and purity of a chemical compound.

G cluster_0 Experimental Analysis cluster_1 Literature Comparison cluster_2 Data Cross-Referencing and Validation cluster_3 Conclusion A Synthesize or Procure This compound B Acquire Experimental Spectral Data (NMR, IR, MS) A->B E Compare Experimental Data with Literature Values B->E C Search Reputable Databases (e.g., SDBS) for Literature Spectra D Extract Key Spectral Parameters from Literature C->D D->E F Analyze Deviations and Assess Purity E->F G Confirm Structure and Purity of the Compound F->G H Document and Report Findings G->H

Workflow for spectral data validation.

A Comparative Guide to the Kinetics of Reactions Involving Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reaction kinetics of substituted acetophenones in various chemical transformations. The electronic and steric effects of substituents on the aromatic ring significantly influence the reactivity of the carbonyl group and the acidity of the α-protons, leading to different reaction rates and, in some cases, different reaction pathways. This document summarizes key kinetic data from several studies to provide a comprehensive overview for researchers, scientists, and professionals in drug development.

Quantitative Kinetic Data

The following tables summarize kinetic and thermodynamic data for reactions involving substituted acetophenones. These values offer a quantitative comparison of how different substituents affect reaction rates and equilibria.

Table 1: Thermodynamic Parameters for the Enolisation of Acetophenone and p-Bromoacetophenone [1][2]

The enolisation of ketones is a fundamental step in many of their reactions. The rate of enolisation of acetophenone and its para-bromo substituted derivative were studied, and the following thermodynamic parameters were determined. The reaction was found to be bimolecular, and the rate was observed to be greater for p-bromoacetophenone, which is attributed to the electron-withdrawing nature of the bromo group.[1][2]

CompoundΔEa (kcal mol⁻¹)ΔH≠ (kcal mol⁻¹)ΔS≠ (e.u.)ΔF (kcal mol⁻¹)
Acetophenone19.0519.06-2.12622.98
p-Bromoacetophenone19.0619.01-10.8822.53

Table 2: pKa Values for para-Substituted Acetophenones in Aqueous Solution [3][4]

The acidity of the α-protons in acetophenones is a critical factor in their reactivity, particularly in base-catalyzed reactions. The pKa values for a series of para-substituted acetophenones were determined based on the diffusion-controlled reaction of the enolate with hypochlorous acid.[3][4]

Substituent (p-)pKa
-OCH₃19.0
-F18.5
-H18.4
-Cl18.1
-Br18.0
-N(CH₃)₃⁺17.1
-NO₂16.7

The data clearly shows that electron-withdrawing groups decrease the pKa, making the α-protons more acidic, while electron-donating groups have the opposite effect.

Influence of Substituents on Reaction Kinetics

  • Enolisation: As demonstrated in the kinetic study of acetophenone and p-bromoacetophenone, electron-withdrawing substituents increase the rate of enolisation.[1][2] This is due to the stabilization of the resulting enolate anion.

  • Reduction: In the reduction of substituted acetophenones using supercritical 2-propanol, a Hammett reaction constant (ρ) of 0.33 was estimated.[5] This positive, albeit small, value suggests that the reaction is favored by electron-withdrawing substituents, which make the carbonyl carbon more electrophilic.

  • Oxidation: Kinetic studies of the oxidation of acetophenones by reagents like N-bromoisonicotinamide show that the reaction order with respect to the substrate can be fractional or zero, indicating complex reaction mechanisms that can involve the formation of an intermediate complex.[6]

  • Base-Catalyzed Ionization: The base-catalyzed ionization of a series of para- and meta-substituted acetophenones yielded curved Hammett plots.[7] The magnitude of the kinetic isotope effect in these reactions could be correlated with the pKa of the corresponding benzoic acids.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of kinetic studies. Below are summaries of experimental protocols for key reactions involving substituted acetophenones.

1. Kinetic Study of Enolisation by Halogenation [1][2]

This method relies on the principle that the rate-determining step for the halogenation of a ketone under certain conditions is the formation of the enol or enolate.

  • Materials: Substituted acetophenone, iodine, a suitable catalyst (e.g., an amino acid like β-alanine or glycine), thermostat, burette, starch indicator.

  • Procedure:

    • Prepare stock solutions of the ketone, iodine, and catalyst of known concentrations.

    • The kinetic runs are carried out in a thermostat to maintain a constant temperature.

    • The reaction is initiated by mixing the reactants.

    • The progress of the reaction is monitored by titrating the remaining iodine at different time intervals with a standard thiosulfate solution using starch as an indicator.

    • The rate of the reaction is determined from the rate of disappearance of iodine.

    • The effect of catalyst concentration and temperature can be studied by varying these parameters.

2. Determination of pKa by Reaction with Hypochlorous Acid [4]

This method is based on the diffusion-controlled reaction of an enolate with hypochlorous acid.

  • Materials: Substituted acetophenone, sodium hypochlorite solution, potassium chloride, sodium hydroxide, UV-Vis spectrophotometer.

  • Procedure:

    • All kinetics were carried out under pseudo-first-order conditions with hypochlorite in excess.

    • Reactions are performed in aqueous solutions at a constant ionic strength (maintained with KCl) and temperature (e.g., 25°C).

    • The reaction is initiated by adding the ketone solution to a solution containing sodium hypochlorite and sodium hydroxide.

    • The disappearance of the ketone is monitored spectrophotometrically by following the decrease in absorbance at a wavelength where the ketone absorbs.

    • The observed pseudo-first-order rate constant (k_obs) is determined from the slope of a plot of ln(A_t - A_∞) versus time.

    • The second-order rate constant (k_II) is obtained by dividing k_obs by the total concentration of hypochlorite.

    • By studying the variation of k_II with hydroxide concentration, the pKa of the acetophenone can be calculated.

3. Kinetic Study of Oxidation [6]

  • Materials: Substituted acetophenone, oxidizing agent (e.g., N-bromoisonicotinamide), perchloric acid (as a source of H⁺), acetic acid-water binary solvent, thermostat.

  • Procedure:

    • Prepare solutions of the oxidant, substrate, and acid in the desired solvent mixture.

    • The solutions are thermostated at the desired reaction temperature.

    • The reaction is initiated by mixing the reactant solutions.

    • The progress of the reaction is followed by monitoring the disappearance of the oxidant, typically by iodometric titration of the unconsumed oxidant at various time intervals.

    • The order of the reaction with respect to each reactant is determined by varying their initial concentrations while keeping others constant.

    • The effect of temperature on the reaction rate is studied to determine the activation parameters.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for conducting a comparative kinetic study of reactions involving substituted acetophenones.

G General Workflow for Comparative Kinetic Studies of Substituted Acetophenones cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison & Conclusion A Select Substituted Acetophenones B Choose Reaction Type (e.g., Enolisation, Oxidation) A->B C Prepare Reagent Solutions B->C D Initiate Reaction under Controlled Conditions (Temperature, Concentration) C->D E Monitor Reaction Progress (e.g., Spectroscopy, Titration) D->E F Collect Data at Time Intervals E->F G Determine Reaction Rates (k_obs) F->G H Calculate Rate Constants (k) G->H I Determine Thermodynamic Parameters (Ea, ΔH≠, ΔS≠) H->I J Compare Kinetic Data Across Substituents I->J K Correlate with Substituent Parameters (e.g., Hammett plots) J->K L Elucidate Reaction Mechanism K->L

Caption: A flowchart illustrating the key stages in a comparative kinetic study.

References

Purity Analysis of 1-(4-isopropoxyphenyl)ethanone: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for confirming the purity of 1-(4-isopropoxyphenyl)ethanone, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to aid in methodological selection and implementation.

Introduction

This compound is a ketone derivative with potential applications in various fields of chemical synthesis and pharmaceutical development. The purity of this compound is paramount to ensure the reliability and reproducibility of experimental results and the safety and efficacy of potential downstream products. This guide focuses on the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as a primary method for purity assessment. A validated HPLC method provides high-resolution separation of the main compound from its potential impurities.[1][2] This document also explores alternative analytical techniques, offering a comparative perspective to assist researchers in choosing the most suitable method for their specific needs.

High-Performance Liquid Chromatography (HPLC) Analysis

RP-HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.[3][4][5] For this compound, an RP-HPLC method can be developed and validated to provide accurate and precise purity determination.

Experimental Protocol:

A stability-indicating RP-HPLC method can be established for the quantitative analysis of this compound. The chromatographic separation is typically achieved on a C18 column.[1][6]

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (or a suitable buffer like phosphate buffer) is common for such analyses.[4][7] For example, a starting condition could be Acetonitrile:Water (50:50 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[3]

  • Detection Wavelength: The wavelength for detection should be selected based on the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL

  • Standard and Sample Preparation: Standards of this compound of known purity are prepared in the mobile phase. The synthesized sample is accurately weighed and dissolved in the mobile phase to a known concentration.

Data Presentation:

The performance of the HPLC method is evaluated based on several validation parameters as per ICH guidelines.[1] The results can be summarized as follows:

ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.0%
Limit of Detection (LOD) Reportable0.01 µg/mL
Limit of Quantification (LOQ) Reportable0.03 µg/mL
Specificity No interference from blank/impuritiesSpecific

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_results Results prep_std Prepare Standard Solution inject_std Inject Standard prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample instrument_setup Instrument Setup (Column, Mobile Phase, Flow Rate) instrument_setup->inject_std instrument_setup->inject_sample data_acq Data Acquisition inject_std->data_acq inject_sample->data_acq peak_integration Peak Integration & Identification data_acq->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc validation Method Validation purity_calc->validation report Generate Report validation->report

HPLC Analysis Workflow for Purity Determination.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can also be employed for the purity analysis of ketones.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and partitioning, with mass-based detection.[8]High sensitivity and specificity, excellent for volatile impurities, provides structural information.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.Provides detailed structural information, can identify and quantify impurities without the need for reference standards for those impurities.Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret for mixtures.
High-Throughput Fluorescence Assay Derivatization of the ketone with a fluorogenic reagent.[9][10]High-throughput capability, high sensitivity.[9][10]Indirect method, requires a specific derivatizing agent, may not be suitable for all ketones.[9][10]

Potential Impurities in Synthesized this compound

The nature and quantity of impurities are often dependent on the synthetic route.[11] Potential impurities in this compound could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • By-products: Isomeric products or compounds resulting from side reactions. For instance, in related syntheses of similar ketones, isomeric impurities have been identified.[12]

  • Intermediates: Incomplete reaction can lead to the presence of synthetic intermediates.[13]

  • Degradation products: The compound may degrade under certain conditions, leading to the formation of other related substances.

A well-developed HPLC method should be able to separate the main peak of this compound from the peaks of these potential impurities.

Conclusion

Confirming the purity of synthesized this compound is essential for its intended applications. RP-HPLC offers a reliable, precise, and accurate method for this purpose. The provided experimental protocol and validation data serve as a guide for establishing a robust quality control method. While alternative techniques like GC-MS and NMR spectroscopy offer complementary information, HPLC remains a gold standard for routine purity analysis in many research and industrial settings. The choice of analytical method should be based on the specific requirements of the analysis, including the need for structural elucidation, throughput, and sensitivity.

References

Comparing spectroscopic data of 1-(4-isopropoxyphenyl)ethanone from different analytical instruments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of spectroscopic data for 1-(4-isopropoxyphenyl)ethanone obtained from various analytical instruments. The information presented is intended to aid in the structural elucidation and characterization of this compound, offering a baseline for researchers working with similar molecular scaffolds. The data herein is a compilation of predicted values and characteristic spectral features based on established principles of spectroscopy.

Summary of Spectroscopic Data

The following tables summarize the expected quantitative data for this compound from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.92Doublet2HAromatic Protons (ortho to C=O)
6.91Doublet2HAromatic Protons (ortho to O-iPr)
4.67Septet1HIsopropoxy CH
2.54Singlet3HAcetyl CH₃
1.35Doublet6HIsopropoxy CH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
196.8Carbonyl Carbon (C=O)
162.0Aromatic Carbon (para to C=O, attached to O-iPr)
130.6Aromatic Carbon (ortho to C=O)
130.1Aromatic Carbon (ipso to C=O)
115.7Aromatic Carbon (ortho to O-iPr)
70.3Isopropoxy CH
26.4Acetyl CH₃
21.9Isopropoxy CH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (aromatic ketone)
~1600, ~1510Medium-StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (aryl ether)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
178.1High[M]⁺ (Molecular Ion)
163.1High[M - CH₃]⁺
135.1Medium[M - CH₃CO]⁺
121.1High[M - C₃H₇O]⁺
43.0High[CH₃CO]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[2]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2]

    • The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.[2]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Collection:

    • Ensure the ATR crystal is clean. If necessary, wipe it with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.[3]

    • Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and atmosphere.[4][5]

  • Sample Analysis:

    • Place a small amount of solid this compound onto the center of the ATR crystal.[6]

    • Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.[6][7]

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum.

  • Data Processing:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[8]

    • Filter the solution if any solid particles are present.[8]

    • Transfer the solution to a GC vial.

  • Instrument Setup and Data Acquisition:

    • Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.[9] The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.

    • As the compound elutes from the GC column, it enters the mass spectrometer.

    • In the ion source (typically using electron ionization - EI), the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.[10]

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[9][10]

    • The detector records the abundance of each ion.

  • Data Processing:

    • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

Visualization of Experimental Workflow and Data Interpretation

The following diagrams illustrate the logical flow of the spectroscopic analysis and the interpretation of the combined data.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter if necessary Dissolve->Filter NMR NMR Spectrometer Filter->NMR NMR Sample IR FT-IR Spectrometer (ATR) Filter->IR IR Sample GCMS GC-MS System Filter->GCMS GC-MS Sample NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data

Caption: Experimental workflow for spectroscopic analysis.

Structural_Confirmation cluster_data Spectroscopic Data cluster_info Structural Information NMR_Data NMR Data (¹H & ¹³C) Connectivity Proton & Carbon Connectivity NMR_Data->Connectivity IR_Data IR Data Functional_Groups Functional Groups (C=O, C-O, Aromatic) IR_Data->Functional_Groups MS_Data MS Data Mol_Weight Molecular Weight & Fragmentation MS_Data->Mol_Weight Structure Confirmed Structure: This compound Connectivity->Structure Functional_Groups->Structure Mol_Weight->Structure

Caption: Logic of structural confirmation from spectroscopic data.

References

Safety Operating Guide

Proper Disposal of 1-(4-Isopropoxyphenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 1-(4-Isopropoxyphenyl)ethanone (CAS No. 645-13-6), a common reagent in pharmaceutical research. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Hazard Information

While this compound is not classified as hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), its chemical, physical, and toxicological properties have not been exhaustively studied.[1] Therefore, it is crucial to handle this compound with care, assuming it may be harmful. Potential hazards include irritation of the eyes, skin, and respiratory tract, and it may be harmful if ingested or inhaled.[2] Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPE CategoryItemSpecifications
Eye Protection Safety GlassesMust be worn at all times in the laboratory.
Chemical GogglesRecommended when there is a risk of splashing.
Hand Protection GlovesChemically resistant gloves (e.g., nitrile).
Body Protection Laboratory CoatTo protect from spills and contamination.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. Do not discharge this chemical into the sewer or dispose of it with regular trash.

Step 1: Waste Identification and Segregation

  • Designate as Chemical Waste: All unwanted this compound, including residues in containers and contaminated materials, must be treated as chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Keep it separate from incompatible materials.

Step 2: Waste Collection and Containerization

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid. The original container is often a suitable choice.

  • Label the Container: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "645-13-6," and an indication of the hazards (e.g., "Caution: Handle with Care"). Note the accumulation start date on the label.

Step 3: Waste Storage

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

  • Storage Conditions: Keep the storage area cool and dry.

Step 4: Arrange for Disposal

  • Contact EHS: Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and proper disposal.

  • Documentation: Complete any required waste disposal forms accurately and completely.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound A Unwanted This compound B Designate as Chemical Waste A->B C Select Appropriate Waste Container B->C D Label Container Correctly: - Chemical Name - CAS Number - Hazard Warning - Accumulation Date C->D E Store in Designated Satellite Accumulation Area D->E F Use Secondary Containment E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Complete Waste Disposal Forms G->H I Proper Disposal H->I

References

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